Danuglipron Tromethamine
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30FN5O4.C4H11NO3/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24;5-4(1-6,2-7)3-8/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39);6-8H,1-3,5H2/t24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJPAGACGZQFHN-JIDHJSLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41FN6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230198-03-3 | |
| Record name | Danuglipron tromethamine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230198033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DANUGLIPRON TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HJV78O0SS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Danuglipron Tromethamine: A Technical Guide to GLP-1 Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danuglipron (B610018) (PF-06882961) is an orally bioavailable, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), a critical target in the treatment of type 2 diabetes and obesity.[1] Unlike endogenous peptide agonists, danuglipron represents a novel chemical entity designed for oral administration.[1][2] This document provides a comprehensive technical overview of the binding affinity, mechanism of action, and signaling pathways associated with danuglipron's interaction with the human GLP-1R. All quantitative data are summarized, and key experimental methodologies are detailed. Please note that development of danuglipron was discontinued (B1498344) in April 2025 due to observations of liver toxicity.[3][4]
Introduction to Danuglipron and the GLP-1 Receptor
The glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a central role in glucose homeostasis.[1] Activation of the GLP-1R by its endogenous ligand, GLP-1, stimulates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, delays gastric emptying, and promotes satiety.[2][5] While injectable peptide-based GLP-1R agonists have become mainstays in therapy, the development of orally active small molecules like danuglipron has been a significant area of research.[1]
Danuglipron was developed by Pfizer to provide a convenient oral treatment option.[6] It interacts with a unique binding pocket on the GLP-1R, distinct from the binding sites of larger peptide agonists.[1] Cryogenic electron microscopy (cryo-EM) studies have revealed that danuglipron binds within a pocket requiring a primate-specific tryptophan 33 residue, interacting with extracellular loops 1 and 2 (ECL1 and ECL2).[7][8] This interaction stabilizes the receptor and initiates downstream signaling cascades.[6][7]
Quantitative Binding and Potency Data
The interaction of danuglipron with the human GLP-1R has been characterized using various in vitro assays to determine its binding affinity and functional potency. The data, compiled from multiple sources, are presented below.
Table 1: Binding Affinity of Danuglipron and Related Compounds
| Compound/Ligand | Parameter | Value (nM) | Assay Type | Cell Line | Notes |
| Danuglipron | Kᵢ | 360 | Radioligand Competition Assay | - | Competitor against [¹²⁵I]GLP-1.[1][7] |
| Danuglipron | Kᵢ | 51 | - | - | Data from BindingDB associated with PDB entry 7S15.[8] |
| [³H]PF-06883365 | Kₑ | 38 | Saturation Binding Assay | CHO | A structurally related small-molecule radioligand.[9][10] |
| Exenatide | Kᵢ | 0.092 | Radioligand Competition Assay | - | Peptide agonist, for comparison.[1] |
| Liraglutide (B1674861) | Kᵢ | 4.4 | Radioligand Competition Assay | - | Peptide agonist, for comparison.[1] |
Table 2: Functional Potency of Danuglipron
| Pathway | Parameter | Value (nM) | Eₘₐₓ (%) | Assay Type | Cell Line |
| cAMP Production | EC₅₀ | 13 | 36 | cAMP Accumulation Assay | - |
| β-Arrestin 2 Recruitment | EC₅₀ | 490 | - | β-Arrestin Recruitment Assay | - |
| GLP-1R Internalization | EC₅₀ | 230 | 83 | FAP-tagged GLP-1R Assay | HEK293 |
Eₘₐₓ values for danuglipron are relative to the response of native GLP-1 or potent peptide agonists like liraglutide and exenatide, which are considered full agonists.[7]
Binding Kinetics
As of the latest available public data, specific kinetic parameters such as the association rate constant (kₒₙ) and dissociation rate constant (kₒff) for danuglipron have not been published. Binding kinetics define the speed at which a drug binds to and dissociates from its target.[11] The equilibrium dissociation constant (Kₑ) is derived from the ratio of these rates (Kₑ = kₒff/kₒₙ).[11] While the Kᵢ and Kₑ values provide a measure of the steady-state affinity, the kinetic rates can offer deeper insights into the duration of action and receptor occupancy in a dynamic physiological environment.
Experimental Protocols and Methodologies
The characterization of danuglipron's binding and functional profile relies on established pharmacological assays for GPCRs.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kᵢ or Kₑ) of a test compound.
-
Principle : A radiolabeled ligand with known affinity for the receptor is incubated with a biological preparation containing the receptor (e.g., cell membranes). A non-labeled competitor compound (danuglipron) is added at increasing concentrations to displace the radioligand. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibition constant (Kᵢ).
-
Protocol Outline (Competition Assay) :
-
Preparation : Membranes from cells stably overexpressing the human GLP-1R (e.g., CHO or HEK293 cells) are prepared.[9]
-
Incubation : A fixed concentration of a radioligand (e.g., [¹²⁵I]GLP-1 or [³H]PF-06883365) is incubated with the cell membranes.[1][9]
-
Competition : Serial dilutions of danuglipron are added to the incubation mixture.
-
Equilibration : The mixture is incubated to allow binding to reach equilibrium.
-
Separation : The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection : The radioactivity retained on the filters is quantified using a scintillation counter.
-
Analysis : Competition curves are generated by plotting the percentage of specific binding against the log concentration of danuglipron to determine the IC₅₀ and subsequently the Kᵢ value.
-
Caption: Workflow for a radioligand competition binding assay.
Functional Signaling Assays
These assays measure the cellular response following receptor activation by an agonist.
-
cAMP Accumulation Assay :
-
Principle : The GLP-1R is coupled to the Gαs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[1][12] This assay quantifies the amount of intracellular cAMP produced in response to agonist stimulation.
-
Protocol Outline :
-
Cells expressing GLP-1R are seeded in microplates.
-
Cells are treated with various concentrations of danuglipron.
-
After incubation, cells are lysed to release intracellular cAMP.
-
The amount of cAMP is quantified using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ.[7]
-
-
-
β-Arrestin Recruitment Assay :
-
Principle : Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which mediate receptor internalization and can initiate separate signaling pathways.[1] This assay measures the interaction between the GLP-1R and β-arrestin.
-
Protocol Outline :
-
A specialized cell line is used where the GLP-1R and β-arrestin are tagged with components of a reporter system (e.g., enzyme fragments or fluorescent proteins).
-
Upon stimulation with danuglipron, the receptor and β-arrestin interact, bringing the reporter components into proximity and generating a measurable signal (e.g., luminescence or fluorescence).
-
The signal intensity is proportional to the extent of recruitment. Dose-response curves are used to calculate the EC₅₀.
-
-
GLP-1R Signaling Pathway
Danuglipron binding to the GLP-1R initiates a signaling cascade that is crucial for its therapeutic effects. The primary pathway involves Gαs protein activation, while a secondary pathway involves β-arrestin.
-
Binding : Danuglipron binds to the transmembrane domain of the GLP-1R.[7]
-
G-Protein Activation : This binding stabilizes an active conformation of the receptor, leading to the activation of the associated heterotrimeric G-protein. The Gαs subunit dissociates and exchanges GDP for GTP.[12]
-
Adenylyl Cyclase Activation : The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that converts ATP into cyclic AMP (cAMP).[12][13]
-
Downstream Effects (cAMP Pathway) : cAMP acts as a second messenger, primarily activating Protein Kinase A (PKA).[12] PKA then phosphorylates various intracellular targets, ultimately leading to an increase in intracellular Ca²⁺ and promoting the exocytosis of insulin-containing vesicles from pancreatic β-cells.[7]
-
β-Arrestin Pathway : Danuglipron also acts as a partial agonist for the recruitment of β-arrestin 2 (βArr2).[7] This pathway is involved in receptor desensitization, internalization, and potentially independent signaling events that contribute to the overall cellular response.[1]
Caption: Danuglipron-activated GLP-1R signaling pathways.
Conclusion
Danuglipron is a potent, orally bioavailable small-molecule agonist of the GLP-1R with a distinct binding mode compared to peptide agonists. Its binding affinity (Kᵢ) is in the nanomolar range, and it effectively activates the canonical Gαs-cAMP signaling pathway to promote insulin secretion.[1][7] Furthermore, it demonstrates partial agonism for the β-arrestin pathway, which may influence receptor regulation and signaling duration.[7] The detailed characterization of its binding and functional properties through the methodologies described herein has been crucial for understanding its mechanism of action. Although its development has been halted, the data on danuglipron remains valuable for the continued pursuit of oral therapies targeting the GLP-1 receptor.
References
- 1. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Danuglipron - Wikipedia [en.wikipedia.org]
- 4. pfizer.com [pfizer.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. genemedics.com [genemedics.com]
- 7. uaclinical.com [uaclinical.com]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. csmres.co.uk [csmres.co.uk]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Structural Basis of Danuglipron's Interaction with the GLP-1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular underpinnings of danuglipron's interaction with the glucagon-like peptide-1 receptor (GLP-1R). Danuglipron (B610018) (PF-06882961) is a notable orally bioavailable, small-molecule agonist of the GLP-1R, representing a significant advancement in the development of therapies for type 2 diabetes and obesity.[1][2] This document details the unique binding mode of danuglipron, the key receptor residues involved, and the subsequent signaling cascades, supported by quantitative data and experimental methodologies.
Molecular Interaction and Binding Site
Cryo-electron microscopy (cryo-EM) studies have been pivotal in elucidating the binding mode of danuglipron to the GLP-1R.[1][3] Unlike endogenous peptide agonists that interact with both the extracellular domain (ECD) and the transmembrane domain (TMD), danuglipron binds to a distinct pocket located deep within the TMD.[3] This binding site is formed by transmembrane helices 1, 2, 3, and 7.[3][4]
A critical determinant of danuglipron's efficacy is its interaction with a primate-specific tryptophan residue at position 33 (Trp33) of the GLP-1R.[1][5] This explains the observed activity of danuglipron in primates and humans, but not in rodents, where this residue is absent.[1][2] The interaction with Trp33, along with hydrogen bonding with extracellular loops (ECL) 1 and 2, stabilizes the binding pocket and is essential for receptor activation.[3][5]
The discovery of danuglipron originated from a high-throughput screening that identified a 5-fluoropyrimidine-based compound as a starting point.[1][6] Subsequent structure-activity relationship (SAR) studies focusing on four key regions—the piperidine (B6355638) ring, the benzyl (B1604629) ether, the 5-fluoro-pyrimidine, and the benzimidazole—led to the optimization of the molecule.[1][6] A crucial modification was the incorporation of a carboxylic acid moiety, which significantly improved GLP-1R potency and metabolic clearance.[1][7]
Quantitative Analysis of Danuglipron-GLP-1R Interaction
The functional activity and binding affinity of danuglipron have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Functional Activity of Danuglipron at GLP-1R | |
| Assay | EC50 (nM) |
| cAMP Accumulation (human GLP-1R) | 13 |
| cAMP Accumulation (cynomolgus monkey GLP-1R) | Comparable to human |
| β-Arrestin Recruitment | Partial Agonist |
Data compiled from multiple sources. The EC50 for cAMP accumulation indicates potent agonism.[8]
| Binding Affinity of Danuglipron at Human GLP-1R | |
| Radioligand | Ki (nM) |
| [3H]PF-06883365 (small-molecule agonist) | 80 |
The use of a small-molecule radioligand provided a more accurate measure of danuglipron's binding affinity compared to peptide-based radioligands.[1][6]
Signaling Pathways and Mechanism of Action
Activation of the GLP-1R by danuglipron initiates a signaling cascade that is largely consistent with that of the endogenous ligand, GLP-1. The primary pathway involves the activation of the Gαs subunit of the heterotrimeric G protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6] This cAMP signaling is central to the therapeutic effects of GLP-1R agonists, including glucose-dependent insulin (B600854) secretion.[1][5] Danuglipron is considered a full agonist for the cAMP pathway.
In addition to G protein-mediated signaling, GLP-1R activation can also lead to the recruitment of β-arrestins.[6] Danuglipron acts as a partial agonist in the β-arrestin pathway, which is involved in receptor internalization and may contribute to distinct downstream signaling events.[5]
References
- 1. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genemedics.com [genemedics.com]
- 3. Molecular docking of danuglipron uncovers potential crossovers between GLP-1R and the endocannabinoid system | microPublication [micropublication.org]
- 4. researchgate.net [researchgate.net]
- 5. uaclinical.com [uaclinical.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Downstream Signaling Pathways of Danuglipron Tromethamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danuglipron (B610018) (PF-06882961) is an orally active, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist that has been investigated for the treatment of type 2 diabetes and obesity.[1][2] As a GLP-1R agonist, danuglipron mimics the action of the endogenous incretin (B1656795) hormone GLP-1, which is crucial for glucose homeostasis. Activation of the GLP-1R, a Class B G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are central to its therapeutic effects.[3] This technical guide provides a detailed overview of the downstream signaling pathways modulated by danuglipron, with a focus on the canonical Gs/cAMP/PKA and β-arrestin pathways. Furthermore, this guide presents quantitative pharmacological data, detailed experimental protocols for key in vitro assays, and visual representations of the signaling cascades and experimental workflows to support further research and development in this area.
Mechanism of Action of Danuglipron
Danuglipron binds to the N-terminal extracellular domain of the GLP-1R at the Trp33 residue, a critical interaction for small-molecule GLP-1R agonists.[3] This binding event stabilizes the receptor in an active conformation, leading to the activation of intracellular signaling pathways.[3] The primary and most well-characterized pathway involves the coupling of the activated GLP-1R to the stimulatory G protein (Gs). This initiates a canonical signaling cascade that results in the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[3] Danuglipron has also been shown to act as a partial agonist in the β-arrestin (βArr) pathway, specifically βArr2.[1] The molecule exhibits a preference for the cAMP pathway, with an approximately 5-fold increase in selectivity for this pathway over the β-arrestin pathway.[1]
Primary Downstream Signaling Pathways
The Gs/cAMP/PKA and Epac2 Signaling Axis
Upon Danuglipron binding, the GLP-1R couples with Gs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[3] This elevation in cAMP is a pivotal event that triggers two main downstream effector pathways: the Protein Kinase A (PKA) pathway and the Exchange protein directly activated by cAMP (Epac) pathway, with Epac2 being the key isoform in pancreatic β-cells.[4][5]
-
PKA Pathway: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are then able to phosphorylate a multitude of downstream target proteins that are involved in insulin (B600854) exocytosis, gene transcription, and β-cell survival.[6][7]
-
Epac2/Rap1 Pathway: cAMP can also directly bind to and activate Epac2, a guanine (B1146940) nucleotide exchange factor (GEF) for the small G protein Rap1.[4][8] Activated, GTP-bound Rap1 then modulates the dynamics of insulin granules, facilitating their recruitment to the plasma membrane for secretion.[4][8]
β-Arrestin Signaling
Danuglipron also induces the recruitment of β-arrestin 2 to the GLP-1R, albeit as a partial agonist.[1][9] β-arrestin recruitment is a common mechanism for GPCR desensitization and internalization. However, β-arrestins can also act as signal transducers themselves, initiating distinct signaling cascades, such as the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[10]
Intracellular Calcium Mobilization and ERK1/2 Phosphorylation
Activation of the GLP-1R by agonists like danuglipron can also lead to an increase in intracellular calcium concentrations ([Ca2+]i) and the phosphorylation of ERK1/2.[10] Danuglipron has been shown to be a partial agonist for both Ca2+ mobilization and ERK1/2 phosphorylation.[10] The rise in intracellular calcium is a critical trigger for the exocytosis of insulin-containing granules. The ERK1/2 pathway is implicated in cell growth, proliferation, and differentiation.[10]
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological properties of danuglipron in comparison to other GLP-1R agonists.
Table 1: In Vitro Potency (EC50) of GLP-1R Agonists
| Compound | cAMP Accumulation (EC50, nM) | β-Arrestin 2 Recruitment (EC50, nM) |
| Danuglipron | 13[1][9] | 490[1][9] |
| Exenatide | - | 9.0[1] |
| Liraglutide | - | 20[1] |
Table 2: In Vitro Efficacy (Emax) of GLP-1R Agonists
| Compound | β-Arrestin 2 Recruitment (Emax, %) |
| Danuglipron | 36[1] |
| Exenatide | 75[1] |
| Liraglutide | 99[1] |
Table 3: Binding Affinity (Ki) of GLP-1R Agonists
| Compound | Binding Affinity (Ki, nM) |
| Danuglipron | 360[3] |
| Exenatide | ~0.09 |
| Liraglutide | ~4.4 |
Note: Ki values for Exenatide and Liraglutide were significantly lower than Danuglipron, indicating higher binding affinity.[3] A separate study using a different radioligand reported a Ki of 80 nM for danuglipron.[11]
Visualization of Signaling Pathways and Workflows
Caption: Danuglipron-activated GLP-1R downstream signaling pathways.
Caption: General experimental workflow for characterizing Danuglipron's activity.
Detailed Experimental Protocols
cAMP Accumulation Assay (HTRF)
This protocol describes a method to quantify intracellular cAMP levels in response to Danuglipron stimulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Materials:
-
HEK293 cells stably expressing the human GLP-1R.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Danuglipron tromethamine.
-
Reference GLP-1R agonist (e.g., GLP-1 (7-36)).
-
HTRF cAMP assay kit (e.g., from Cisbio).
-
384-well white microplates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Cell Seeding: Seed HEK293-hGLP-1R cells into a 384-well white plate at a density of 2,000-5,000 cells/well in 5 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of Danuglipron and the reference agonist in assay buffer containing a PDE inhibitor.
-
Agonist Stimulation: Add 5 µL of the prepared compound dilutions to the respective wells. Incubate for 30 minutes at room temperature.[12]
-
cAMP Detection: Add 5 µL of the HTRF cAMP-d2 conjugate followed by 5 µL of the HTRF anti-cAMP cryptate antibody to each well.[13][14]
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[13][14]
-
Signal Detection: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50 value.[15]
-
β-Arrestin Recruitment Assay (PathHunter)
This protocol outlines the measurement of β-arrestin 2 recruitment to the GLP-1R upon Danuglipron stimulation using the PathHunter eXpress β-Arrestin GPCR Assay.
-
Materials:
-
PathHunter eXpress GLP-1R CHO-K1 β-Arrestin cells.
-
PathHunter Cell Plating Reagent.
-
This compound.
-
Reference GLP-1R agonist.
-
PathHunter Detection Reagents.
-
96-well or 384-well white, clear-bottom tissue culture-treated plates.
-
Luminometer.
-
-
Procedure:
-
Cell Plating: Thaw and plate the PathHunter cells in the provided cell plating reagent into a 96-well or 384-well plate according to the manufacturer's instructions. Incubate overnight at 37°C in a 5% CO2 incubator.[16][17][18]
-
Compound Preparation: Prepare serial dilutions of Danuglipron and the reference agonist in the appropriate assay buffer.
-
Agonist Stimulation: Add the compound dilutions to the cells and incubate for 90 minutes at 37°C.[17][18]
-
Signal Detection: Add the PathHunter Detection Reagent to each well and incubate for 60 minutes at room temperature.[17][18]
-
Luminescence Reading: Measure the chemiluminescent signal using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the log of the agonist concentration and fit to a four-parameter logistic equation to determine EC50 and Emax values.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of ERK1/2 phosphorylation in response to Danuglipron treatment via Western blotting.
-
Materials:
-
HEK293 cells expressing the human GLP-1R.
-
Cell culture medium.
-
Serum-free medium for starvation.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and blotting apparatus.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Culture and Starvation: Seed cells in 6-well plates. Once they reach 70-80% confluency, replace the growth medium with serum-free medium and incubate for 4-12 hours.[19][20]
-
Ligand Stimulation: Treat the starved cells with various concentrations of Danuglipron for a specified time (e.g., 5-10 minutes).[21]
-
Cell Lysis: Aspirate the medium and lyse the cells on ice with lysis buffer.[19][20]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[19][20]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[19][20]
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[19]
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Intracellular Calcium Flux Assay
This protocol describes the measurement of intracellular calcium mobilization in response to Danuglipron using a fluorescent calcium indicator like Fluo-8.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and grow to confluency.
-
Dye Loading: Remove the growth medium and load the cells with Fluo-8 AM dye in assay buffer for 1 hour at room temperature.[22]
-
Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence (Ex/Em = ~490/525 nm).
-
Agonist Injection and Signal Reading: Inject a solution of Danuglipron into the wells while continuously recording the fluorescence signal for a set period (e.g., 2-5 minutes).
-
Data Analysis: Calculate the change in fluorescence intensity over time. The peak fluorescence response can be used to generate dose-response curves and determine EC50 values.
-
Conclusion
This compound exerts its therapeutic effects through the activation of the GLP-1R and the subsequent modulation of a complex network of downstream signaling pathways. The primary Gs/cAMP/PKA and Epac2 pathways are crucial for its insulinotropic effects, while its partial agonism at the β-arrestin pathway may contribute to its overall pharmacological profile. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of diabetes and obesity to further investigate the molecular mechanisms of Danuglipron and other GLP-1R agonists. The visualization of these pathways and workflows serves to simplify these complex interactions and guide future experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase 1 study to evaluate the safety, tolerability, pharmacokinetics and pharmacodynamics of danuglipron (PF‐06882961), an oral small‐molecule glucagon‐like peptide‐1 receptor agonist, in Japanese adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uaclinical.com [uaclinical.com]
- 4. [PDF] Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP | Semantic Scholar [semanticscholar.org]
- 5. Activators of PKA and Epac Distinctly Influence Insulin Secretion and Cytosolic Ca2+ in Female Mouse Islets Stimulated by Glucose and Tolbutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKA Enhances the Acute Insulin Response Leading to the Restoration of Glucose Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of cAMP in Beta Cell Stimulus–Secretion and Intercellular Coupling [mdpi.com]
- 8. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cosmobio.co.jp [cosmobio.co.jp]
- 18. cosmobio.co.jp [cosmobio.co.jp]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluo-8 Calcium Flux Assay [protocols.io]
- 23. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint: A Technical Guide to the Cryo-EM Structure of the Danuglipron-Bound GLP-1R Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cryo-electron microscopy (cryo-EM) structure of the human glucagon-like peptide-1 receptor (GLP-1R) in complex with the non-peptide oral agonist, danuglipron (B610018). The elucidation of this structure offers a significant leap in understanding the molecular mechanisms governing small-molecule interaction with a class B G protein-coupled receptor (GPCR), paving the way for structure-based drug design and the development of novel oral therapies for type 2 diabetes and obesity.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the binding and functional activity of danuglipron on the GLP-1R.
Table 1: Binding Affinity of Danuglipron to Human GLP-1R
| Parameter | Value | Method |
| Ki | 80 nM | Competition binding assay with [3H]PF-06883365 |
| Kd of [3H]PF-06883365 | 38 nM | Saturation binding analysis |
| Bmax of [3H]PF-06883365 | 5470 fmol/mg | Saturation binding analysis |
Data sourced from studies on CHO cells stably expressing a high density of the human GLP-1R.[1]
Table 2: Functional Potency of Danuglipron at the Human GLP-1R
| Signaling Pathway | EC50 | Agonist Activity |
| cAMP Accumulation | 13 nM | Full Agonist |
| β-Arrestin Recruitment | - | Partial Agonist |
| Ca2+ Mobilization | - | Partial Agonist |
| ERK1/2 Phosphorylation | - | Partial Agonist |
Functional data indicates that danuglipron is a full agonist for the Gαs-mediated cAMP signaling pathway, but only a partial agonist for β-arrestin recruitment and other downstream pathways.[1][2]
Table 3: Cryo-EM Structure Determination Details
| Parameter | Value |
| PDB ID | 7S15 |
| Resolution | 3.80 Å |
| Method | Single Particle Cryo-Electron Microscopy |
| Expression System | Spodoptera frugiperda |
The structure of the danuglipron analog-bound GLP-1R was solved to a resolution of 3.80 Å.[3] A related cryo-EM structure of GLP-1R bound to a danuglipron analog, PF-06883365, was also determined, offering improved insights into the binding mechanism.[4]
Experimental Protocols
The following sections detail the generalized methodologies employed in the structural and functional characterization of the danuglipron-GLP-1R complex.
Cell Culture and Membrane Preparation for Binding Assays
-
Cell Line Maintenance: Chinese Hamster Ovary (CHO) cells stably expressing a high density of the human GLP-1R are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Harvesting: Cells are grown to confluence, washed with phosphate-buffered saline (PBS), and harvested by scraping.
-
Membrane Preparation: Harvested cells are centrifuged, and the cell pellet is resuspended in a lysis buffer. The cell suspension is then homogenized, and the homogenate is centrifuged to pellet the crude membranes.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Radioligand Binding Assays
-
Competition Binding Assay:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled small-molecule agonist, [3H]PF-06883365.
-
Increasing concentrations of unlabeled danuglipron are added to compete for binding to the GLP-1R.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor.
-
The reaction is incubated to equilibrium, and bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
The Ki value is calculated using the Cheng-Prusoff equation.[5][6]
-
-
Saturation Binding Assay:
-
Cell membranes are incubated with increasing concentrations of [3H]PF-06883365 to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Non-specific binding is determined at each concentration using a high concentration of an unlabeled competitor.
-
Data are analyzed using non-linear regression to fit a one-site binding model.[1]
-
Cryo-EM Sample Preparation and Data Acquisition
-
Protein Expression and Purification: The human GLP-1R is expressed in an insect cell system (Spodoptera frugiperda) and purified using affinity chromatography. The receptor is stabilized in a detergent micelle solution.
-
Complex Formation: The purified GLP-1R is incubated with a saturating concentration of danuglipron (or a high-affinity analog) and a stabilizing G protein, typically Gαs, to form a stable complex.
-
Grid Preparation: A small volume of the purified complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane.
-
Data Collection: The frozen grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector. A large dataset of movie frames is collected automatically.
Cryo-EM Data Processing and Structure Determination
-
Movie Correction: The collected movie frames are corrected for beam-induced motion.
-
CTF Estimation: The contrast transfer function (CTF) of each micrograph is estimated.
-
Particle Picking: Individual particle images corresponding to the GLP-1R complex are automatically selected from the micrographs.
-
2D and 3D Classification: The particle images are subjected to several rounds of 2D and 3D classification to remove noise and select for a homogenous population of particles.
-
3D Reconstruction and Refinement: A final 3D map is reconstructed from the selected particles and refined to the highest possible resolution.
-
Model Building and Validation: An atomic model of the danuglipron-GLP-1R complex is built into the cryo-EM density map and validated using various structural biology tools.
Signaling Pathways and Molecular Interactions
GLP-1R Signaling Cascade
Danuglipron, upon binding to the GLP-1R, primarily activates the Gαs signaling pathway. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[5][6] Elevated cAMP levels trigger a cascade of downstream events, including the stimulation of insulin (B600854) secretion in a glucose-dependent manner.[5][6] Danuglipron also weakly engages the β-arrestin pathway, which is involved in receptor internalization and can mediate G protein-independent signaling.[2][5]
Caption: Danuglipron-activated GLP-1R signaling pathway.
Danuglipron Binding Site and Key Interactions
The cryo-EM structure reveals that danuglipron binds deep within a pocket formed by transmembrane helices 1, 2, 3, and 7 of the GLP-1R.[4] This binding mode is distinct from that of the endogenous peptide agonist GLP-1, which interacts with both the extracellular domain and the transmembrane bundle.[4] A critical residue for danuglipron binding and signaling is Tryptophan 33 (Trp33) located in the extracellular domain of the human and primate GLP-1R.[5][7] This residue is absent in rodents, explaining the lack of danuglipron efficacy in these species.[5] Danuglipron also forms interactions with extracellular loops 1 and 2 (ECL1 and ECL2), which help to stabilize the binding pocket.[4]
Caption: Schematic of Danuglipron's binding site within the GLP-1R.
Cryo-EM Experimental Workflow
The determination of the danuglipron-GLP-1R complex structure followed a standardized cryo-EM workflow.
Caption: General workflow for cryo-EM structure determination.
This comprehensive guide provides a detailed overview of the cryo-EM structure of the danuglipron-bound GLP-1R complex, offering valuable insights for researchers and professionals in the field of drug discovery and development. The provided data and methodologies serve as a foundation for further investigation and the rational design of next-generation oral therapeutics targeting the GLP-1R.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. Molecular docking of danuglipron uncovers potential crossovers between GLP-1R and the endocannabinoid system | microPublication [micropublication.org]
- 5. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. genemedics.com [genemedics.com]
The Role of Danuglipron as a Biased Agonist of the GLP-1 Receptor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and obesity. Activation of this Class B G protein-coupled receptor (GPCR) by endogenous peptides or synthetic agonists stimulates insulin (B600854) secretion, suppresses glucagon (B607659) release, delays gastric emptying, and promotes satiety.[1][2][3] Danuglipron (B610018) (PF-06882961) is a novel, orally bioavailable small-molecule GLP-1R agonist that has demonstrated significant efficacy in glycemic control and weight reduction.[4][5][6] A key feature of its pharmacological profile is its function as a biased agonist. Danuglipron preferentially activates the G-protein-dependent signaling pathway, which is primarily responsible for the therapeutic effects on glucose metabolism, while only weakly engaging the β-arrestin pathway, which is associated with receptor desensitization and certain adverse events.[1][7][8] This technical guide provides an in-depth analysis of danuglipron's biased agonism, detailing its binding characteristics, signaling profile, and the experimental methodologies used for its characterization.
Introduction to GLP-1R Signaling and Biased Agonism
The GLP-1R transduces signals through two principal intracellular pathways upon agonist binding:
-
G-Protein Signaling: The canonical pathway involves the coupling of the receptor to the stimulatory G-protein (Gαs). This activates adenylyl cyclase, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] Elevated cAMP levels activate Protein Kinase A (PKA), which mediates most of the therapeutic metabolic effects, including glucose-dependent insulin secretion.
-
β-Arrestin Signaling: Following G-protein activation, GPCR kinases (GRKs) phosphorylate the receptor's intracellular domains. This promotes the recruitment of β-arrestin proteins (β-arrestin-1 and β-arrestin-2).[2][9] β-arrestin recruitment leads to receptor internalization, which desensitizes the cell to further stimulation, and can also initiate separate, G-protein-independent signaling cascades, such as those involving ERK1/2.[10][11]
Biased agonism describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one signaling pathway over another.[8] For GLP-1R, a G-protein-biased agonist would potently stimulate cAMP production while having a reduced ability to recruit β-arrestin compared to the endogenous ligand. This profile is hypothesized to maximize therapeutic efficacy while minimizing receptor desensitization and potentially reducing side effects like nausea and vomiting.[7][8]
Danuglipron: Molecular Profile and Binding Mechanism
Danuglipron is a small molecule (molecular weight: 555.6 Daltons) developed as an oral alternative to injectable peptide-based GLP-1R agonists.[4] Cryo-electron microscopy studies have revealed that danuglipron binds to a unique, non-canonical orthosteric site deep within the transmembrane domain (TMD) pocket of the GLP-1R.[12] This is distinct from peptide agonists, which primarily interact with the extracellular domain (ECD) and extracellular loops.[4][12]
Danuglipron's binding is critically dependent on a primate-specific tryptophan residue at position 33 (Trp33) of the N-terminal ECD.[2][4] This explains its potent activity on human and cynomolgus monkey receptors but lack of activity on rodent GLP-1Rs.[2][13]
Quantitative Analysis of Danuglipron's Biased Agonism
In vitro studies have quantified danuglipron's preferential signaling through the G-protein/cAMP pathway over the β-arrestin pathway. The data consistently show that danuglipron is a potent, full agonist for cAMP production but a weak, partial agonist for β-arrestin recruitment.
Table 1: In Vitro Signaling Potency and Efficacy at the Human GLP-1 Receptor
| Compound | cAMP Pathway (EC₅₀) | β-Arrestin 2 Recruitment (EC₅₀) | β-Arrestin 2 Recruitment (Eₘₐₓ) |
| Danuglipron | 13 nM | 490 nM | 36% |
| Exenatide | 0.092 nM | 9.0 nM | 75% |
| Liraglutide | 4.4 nM | 20 nM | 99% |
| Data sourced from Griffith et al. as cited in multiple sources.[4] |
Table 2: GLP-1R Binding Affinity
| Compound | Binding Affinity (Kᵢ) |
| Danuglipron | 51 nM[2] / 360 nM[4] |
| Exenatide | 0.092 nM |
| Liraglutide | 4.4 nM |
| Note: Discrepancy in reported Kᵢ values for danuglipron exists in the literature. The 51 nM value is from the primary publication by Griffith et al.[2] |
The significant difference between the EC₅₀ for cAMP production (13 nM) and β-arrestin 2 recruitment (490 nM), along with a low maximal effect (Eₘₐₓ) for β-arrestin, provides strong quantitative evidence for danuglipron's G-protein bias.
Signaling Pathway Visualization
The following diagram illustrates the differential signaling initiated by danuglipron at the GLP-1 receptor, highlighting its biased agonism.
Experimental Protocols and Workflows
The characterization of danuglipron's biased agonism relies on a suite of in vitro pharmacological assays.
Radioligand Competition Binding Assay
This assay measures the affinity (Kᵢ) of a test compound (danuglipron) for the GLP-1R by assessing its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Plasma membranes are prepared from a cell line, typically Chinese Hamster Ovary (CHO) cells, stably overexpressing the human GLP-1R (hGLP-1R).[14]
-
Assay Incubation: A fixed concentration of a radiolabeled small-molecule agonist (e.g., [³H]PF-06883365) is incubated with the cell membranes in the presence of varying concentrations of danuglipron.[14]
-
Separation and Detection: The reaction is terminated, and membrane-bound radioactivity is separated from the unbound radioligand via filtration.
-
Data Analysis: The amount of bound radioactivity is quantified using liquid scintillation counting. The data are used to calculate the IC₅₀ (concentration of danuglipron that inhibits 50% of radioligand binding), which is then converted to the inhibition constant (Kᵢ).
cAMP Accumulation Assay
This functional assay measures the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist in stimulating the G-protein pathway by quantifying intracellular cAMP production.
Methodology:
-
Cell Culture: CHO cells stably expressing hGLP-1R are plated in microtiter plates.[1][13]
-
Compound Stimulation: Cells are incubated with varying concentrations of danuglipron for a defined period (e.g., 30 minutes) at room temperature.[13] The assay is typically performed in the presence of a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is determined using a detection kit, often based on competitive immunoassay formats like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[13]
-
Data Analysis: A concentration-response curve is generated to determine the EC₅₀ and Eₘₐₓ values, often normalized to the response of the endogenous ligand, GLP-1.[1]
β-Arrestin Recruitment Assay
This assay measures the ability of an agonist to promote the interaction between the GLP-1R and β-arrestin.
Methodology:
-
Cell Line: A cell line (e.g., HEK293 or CHO) is used that co-expresses the hGLP-1R and β-arrestin-2, where one or both proteins are fused to a reporter element.[15] Common technologies include BRET (Bioluminescence Resonance Energy Transfer) or enzyme fragment complementation.
-
Compound Stimulation: Cells are stimulated with varying concentrations of danuglipron.
-
Signal Detection: If β-arrestin is recruited to the receptor, the reporter elements are brought into proximity, generating a detectable signal (e.g., an increase in the BRET ratio).
-
Data Analysis: A concentration-response curve is plotted to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
Therapeutic Implications of Biased Agonism
The G-protein-biased profile of danuglipron carries significant therapeutic implications. By potently activating the cAMP pathway, danuglipron effectively stimulates insulin secretion and suppresses glucagon, leading to robust glycemic control and weight loss.[5][16][17] The attenuated β-arrestin recruitment may contribute to a more favorable side-effect profile, particularly regarding gastrointestinal issues like nausea and vomiting, which are common with this class of drugs and are linked to β-arrestin signaling.[8][18][19] Furthermore, reduced receptor internalization could lead to more sustained signaling and a prolonged therapeutic effect.[15] However, clinical trials have shown that despite this bias, gastrointestinal side effects and high discontinuation rates were still significant challenges for the twice-daily formulation of danuglipron.[18][20] Development efforts have since focused on a once-daily modified-release formulation to improve the tolerability profile.[18][21]
Conclusion
Danuglipron represents a significant advancement in the development of oral incretin-based therapies. Its characterization as a potent, small-molecule, G-protein-biased agonist of the GLP-1R is supported by extensive in vitro data. By selectively engaging the therapeutic cAMP signaling pathway while minimizing β-arrestin recruitment, danuglipron's mechanism of action provides a strong rationale for its efficacy in managing type 2 diabetes and obesity. The distinct binding mode and biased signaling profile differentiate it from peptide-based agonists and highlight a sophisticated approach to GPCR drug design, aiming to optimize therapeutic benefit while minimizing mechanism-associated adverse effects.
References
- 1. researchgate.net [researchgate.net]
- 2. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uaclinical.com [uaclinical.com]
- 5. genemedics.com [genemedics.com]
- 6. GLP1R Humanized Knockin model | Publication | genOway [genoway.com]
- 7. Exploring Conformational Transitions in Biased and Balanced Ligand Binding of GLP-1R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of signal bias at the GLP-1 receptor induced by backbone modification of GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking of danuglipron uncovers potential crossovers between GLP-1R and the endocannabinoid system | microPublication [micropublication.org]
- 13. Danuglipron | PF-06882961 | Agonist of glucagon-like peptide-1 receptor (GLP-1R) | CAS 2230198-02-2 | TDM2| Buy PF06882961; PF06882961 from Supplier InvivoChem [invivochem.com]
- 14. researchgate.net [researchgate.net]
- 15. Genetic and biased agonist-mediated reductions in β-arrestin recruitment prolong cAMP signaling at glucagon family receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase 1 study to evaluate the safety, tolerability, pharmacokinetics and pharmacodynamics of danuglipron (PF-06882961), an oral small-molecule glucagon-like peptide-1 receptor agonist, in Japanese adults with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tolerability, safety and pharmacodynamics of oral, small-molecule glucagon-like peptide-1 receptor agonist danuglipron for type 2 diabetes: A 12-week, randomized, placebo-controlled, Phase 2 study comparing different dose-escalation schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pfizer.com [pfizer.com]
- 19. Pfizer Announces Positive Phase 2b Outcomes for Obesity Drug Candidate, Danuglipron [healthandpharma.net]
- 20. biopharmaboardroom.com [biopharmaboardroom.com]
- 21. Pfizer Advances Development of Once-Daily Formulation of Oral GLP-1 Receptor Agonist Danuglipron | Pfizer [pfizer.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Danuglipron Tromethamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danuglipron is a potent, orally bioavailable small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R) that has shown promise in the treatment of type 2 diabetes and obesity. Its mechanism of action involves stimulating insulin (B600854) secretion and promoting satiety, contributing to glycemic control and weight loss. This document provides a detailed protocol for the chemical synthesis and purification of Danuglipron and its subsequent conversion to the tromethamine salt, a form suitable for pharmaceutical development.
Signaling Pathway and Mechanism of Action
Danuglipron activates the GLP-1 receptor, a Class B G protein-coupled receptor (GPCR). This activation stimulates the Gαs subunit of the G protein complex, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP, in turn, triggers a cascade of downstream signaling events that enhance glucose-dependent insulin secretion from pancreatic β-cells.
Figure 1: Danuglipron's GLP-1R signaling cascade.
Synthesis of Danuglipron
The synthesis of Danuglipron can be approached through a convergent multi-step process, involving the preparation of three key fragments followed by their assembly.
Overall Synthesis Workflow
Figure 2: Convergent synthesis strategy for Danuglipron.
Experimental Protocols
I. Synthesis of the Benzimidazole Core (Intermediate 18)
-
Step 1: Synthesis of Methyl 4-(((S)-oxetan-2-ylmethyl)amino)-3-nitrobenzoate (15)
-
To a solution of (S)-oxetan-2-ylmethanamine (1.0 eq) in acetonitrile, add methyl 3-fluoro-4-nitrobenzoate (1.1 eq) and triethylamine (B128534) (2.0 eq).
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure. Purify the residue by column chromatography (e.g., silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes) to yield compound 15 .
-
-
Step 2: Synthesis of Methyl 3-amino-4-(((S)-oxetan-2-ylmethyl)amino)benzoate (16)
-
Dissolve compound 15 in methanol (B129727) and add palladium on carbon (10% w/w, 0.1 eq).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to obtain the crude diamine 16 , which can be used in the next step without further purification.
-
II. Synthesis of Danuglipron Methyl Ester
-
Step 3: Cyclization to form the Benzimidazole Ring
-
Combine the crude diamine 16 with the appropriate aldehyde precursor derived from the 4-pyridyl-piperidine fragment.
-
The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or DMF, often with an oxidizing agent like sodium metabisulfite (B1197395) or in the presence of air.
-
Heat the reaction mixture as required to drive the cyclization.
-
After cooling, the product can be isolated by precipitation or extraction and purified by column chromatography to yield the Danuglipron methyl ester.
-
-
Step 4: Saponification to Danuglipron
-
Dissolve the Danuglipron methyl ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide (B78521) (LiOH) and stir at room temperature.
-
Monitor the hydrolysis by TLC or LC-MS.
-
Once complete, acidify the reaction mixture with a weak acid (e.g., 1N HCl) to pH ~4-5 to precipitate the free acid, Danuglipron.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
| Step | Reactants | Key Reagents | Typical Yield | Purity (crude) |
| I-1 | (S)-oxetan-2-ylmethanamine, Methyl 3-fluoro-4-nitrobenzoate | Triethylamine | 85-95% | >90% |
| I-2 | Compound 15 | Pd/C, H₂ | 90-98% | >85% |
| II-1 | Compound 16 , Aldehyde precursor | Oxidizing agent | 60-75% | >80% |
| II-2 | Danuglipron methyl ester | LiOH | 90-98% | >95% |
Purification of Danuglipron
The crude Danuglipron is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification Workflow
Figure 3: Purification workflow for Danuglipron.
HPLC Protocol
-
Column: C18 stationary phase (e.g., 10 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 20% B to 80% B over 30 minutes.
-
Flow Rate: Dependent on column dimensions, typically 20-60 mL/min for preparative scale.
-
Detection: UV at 254 nm and 280 nm.
| Parameter | Condition |
| Stationary Phase | C18 Silica |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA |
| Purity Achieved | >99% |
| Typical Recovery | 70-85% |
Synthesis of Danuglipron Tromethamine Salt
The final step is the formation of the tromethamine salt to improve the solubility and stability of the compound.[1] This is typically achieved by reacting the free acid form of Danuglipron with tromethamine in a suitable solvent.[1]
Experimental Protocol
-
Dissolve the purified Danuglipron free acid in a minimal amount of a suitable warm solvent, such as 1-propanol (B7761284) or ethanol.[1]
-
In a separate flask, prepare a solution of tromethamine (1.0 eq) in water.
-
Slowly add the aqueous tromethamine solution to the Danuglipron solution with stirring.
-
Seeding with a small crystal of this compound may be necessary to induce crystallization.
-
Allow the solution to cool slowly to room temperature and then further cool in an ice bath to maximize precipitation.
-
Collect the crystalline salt by filtration, wash with a cold solvent (e.g., cold 1-propanol), and dry under vacuum to a constant weight.
| Parameter | Condition |
| Reactants | Danuglipron (free acid), Tromethamine |
| Solvent | 1-Propanol/Water or Ethanol/Water |
| Molar Ratio | 1:1 |
| Expected Yield | >95% |
| Final Form | Crystalline Solid |
Conclusion
This document outlines a comprehensive and detailed methodology for the synthesis and purification of Danuglipron and its tromethamine salt. The provided protocols and workflows are intended to guide researchers in the efficient and high-purity production of this promising GLP-1R agonist for further investigation and development. Adherence to standard laboratory safety practices is essential when performing these chemical transformations.
References
Application Note: HPLC Purity Analysis of Danuglipron Tromethamine
An extensive review of publicly available data did not yield a specific, validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Danuglipron (B610018) Tromethamine. However, based on the chemical structure of Danuglipron, its potential impurities, and general principles of pharmaceutical analysis, a comprehensive application note and protocol for a suitable HPLC method is proposed below.
Introduction
Danuglipron is an orally active, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist.[1][2] Its chemical name is 2-[[4-[6-[(4-Cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid.[3][4] As with any active pharmaceutical ingredient (API), ensuring its purity is critical for the safety and efficacy of the final drug product. This application note describes a proposed reversed-phase HPLC (RP-HPLC) method for the quantitative determination of Danuglipron Tromethamine and the separation of its process-related and degradation impurities.
The method is designed to be stability-indicating, meaning it can resolve the main compound from its potential degradation products. Studies on Danuglipron's metabolism have identified potential biotransformations such as hydroxylation, O-dealkylation, and hydrolysis of the oxetane (B1205548) ring, which are plausible degradation pathways.[5] Additionally, impurities from the synthesis, which involves coupling of amino-oxetane, 4-pyridyl-piperidine, and benzimidazole (B57391) fragments, must be monitored.[6]
This document provides a detailed protocol for the proposed HPLC method and a framework for its validation according to the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
1. Proposed HPLC Method for Purity Analysis
A gradient RP-HPLC method is proposed for the purity analysis of this compound.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with a UV detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 45 minutes |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 5.0 | 90 | 10 |
| 30.0 | 20 | 80 |
| 35.0 | 20 | 80 |
| 35.1 | 90 | 10 |
| 45.0 | 90 | 10 |
2. Sample and Standard Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent (50:50 Acetonitrile:Water), sonicate to dissolve, and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution using the same procedure as the standard solution.
-
Spiked Sample Solution: Prepare by spiking the sample solution with known amounts of potential impurities to demonstrate specificity.
3. Method Validation Protocol
The proposed HPLC method should be validated according to ICH Q2(R1) guidelines. The following parameters must be assessed.
| Validation Parameter | Methodology | Acceptance Criteria |
| System Suitability | Inject the standard solution five times. | RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000 |
| Specificity | Analyze blank, placebo, standard, sample, and spiked sample solutions. Perform forced degradation studies (acid, base, peroxide, thermal, photolytic). | Peak purity of Danuglipron should pass. No interference from blank or placebo at the retention time of Danuglipron and its impurities. |
| Linearity | Analyze a series of at least five concentrations ranging from the reporting limit to 150% of the working concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (Recovery) | Analyze spiked samples with known amounts of impurities at three concentration levels (e.g., 50%, 100%, 150% of the specification limit). | Mean recovery should be within 98.0% to 102.0% for each impurity. |
| Precision (Repeatability & Intermediate) | Repeatability: Six replicate injections of the sample solution. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. | RSD ≤ 5.0% for impurity levels. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | To be determined experimentally. |
| Robustness | Intentionally vary method parameters (e.g., pH of mobile phase A ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min). | System suitability parameters should be met. No significant impact on the results. |
| Solution Stability | Analyze standard and sample solutions at different time intervals (e.g., 0, 12, 24 hours) at room temperature and refrigerated conditions. | The change in the amount of any impurity should not exceed 10% from the initial value. |
Data Presentation
Table 2: System Suitability Results (Example Data)
| Parameter | Result | Acceptance Criteria |
| Retention Time (min) | 15.2 | - |
| Relative Standard Deviation (RSD) of Peak Area (%) | 0.8 | ≤ 2.0% |
| Tailing Factor | 1.2 | ≤ 2.0 |
| Theoretical Plates | 8500 | > 2000 |
Table 3: Linearity of Danuglipron (Example Data)
| Concentration Level (%) | Concentration (µg/mL) | Peak Area |
| LOQ | 0.25 | 1500 |
| 50 | 125 | 750000 |
| 80 | 200 | 1200000 |
| 100 | 250 | 1500000 |
| 120 | 300 | 1800000 |
| 150 | 375 | 2250000 |
| Correlation Coefficient (r²) | 0.9995 |
Visualizations
Caption: Experimental workflow for HPLC purity analysis of Danuglipron.
Caption: Logical relationship of parameters for HPLC method validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Danuglipron - Wikipedia [en.wikipedia.org]
- 4. 2-((4-(6-((4-Cyano-2-fluorophenyl)methoxy)-2-pyridinyl)-1-piperidinyl)methyl)-1-((2S)-2-oxetanylmethyl)-1H-benzimidazole-6-carboxylic acid | C31H30FN5O4 | CID 134611040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comprehensive identification and characterization of in vitro and in vivo metabolites of the novel GLP-1 receptor agonist danuglipron using UHPLC-QToF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and synthesis of danuglipron (PF-06882961): A small molecule GLP-1 receptor agonist– from lead to clinical candidate - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for Determining Danuglipron Activity via cAMP Accumulation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the activity of Danuglipron, a small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist, by measuring the accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). This assay is fundamental for characterizing the potency and efficacy of GLP-1R agonists.
Introduction
Danuglipron is an orally bioavailable small-molecule agonist of the GLP-1 receptor.[1][2] The GLP-1R is a G protein-coupled receptor (GPCR) that, upon activation, couples to the Gαs protein subunit.[3][4] This activation stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cAMP.[3][4][5] The elevation of cAMP mediates various downstream effects, including glucose-dependent insulin (B600854) secretion.[3][6] Therefore, a cAMP accumulation assay is a primary method to determine the functional activity of Danuglipron at the GLP-1R.[1][5]
GLP-1R Signaling Pathway
The binding of a GLP-1R agonist, such as Danuglipron, initiates a signaling cascade. The activated Gαs subunit of the G protein stimulates adenylyl cyclase to convert ATP into cAMP. This increase in intracellular cAMP is a direct measure of receptor activation.
Figure 1: Danuglipron-induced GLP-1R signaling pathway leading to cAMP production.
Quantitative Data Summary
The potency of Danuglipron is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response.
| Compound | Cell Line | Assay Type | EC50 (nM) | Emax (% of GLP-1) | Reference |
| Danuglipron | CHO-hGLP-1R | cAMP Accumulation | 13 | Full Agonist | [1][7] |
| Danuglipron | CHO-monkeyGLP-1R | cAMP Accumulation | ~13 | N/A | [1] |
| Danuglipron | HEK293 | cAMP Accumulation | N/A | Full Agonist | [4] |
Experimental Protocol: cAMP Accumulation Assay
This protocol outlines a common method for measuring Danuglipron-induced cAMP accumulation in a cell-based assay using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor (hGLP-1R).[1][5][8]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and a selection antibiotic (e.g., hygromycin B).[5][8]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA).[5]
-
Test Compound: Danuglipron.
-
Reference Agonist: GLP-1 (7-36) amide or another known GLP-1R agonist.[5]
-
cAMP Detection Kit: An HTRF-based cAMP assay kit (e.g., from Cisbio, PerkinElmer).[9][10][11] These kits typically include a cAMP standard, a d2-labeled cAMP conjugate, and a cryptate-labeled anti-cAMP antibody.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[12]
-
Microplates: White, opaque, low-volume 384-well or 96-well assay plates.[5][9]
-
Plate Reader: An HTRF-compatible plate reader.[11]
Experimental Workflow Diagram:
Figure 2: General experimental workflow for the cAMP accumulation assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture HEK293-hGLP-1R or CHO-hGLP-1R cells according to standard protocols.
-
Harvest the cells and resuspend them in a fresh culture medium.
-
Seed the cells into a white, opaque 96-well or 384-well plate at a density of approximately 5,000-30,000 cells per well.[5][13]
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.[13]
-
-
Compound Preparation:
-
Prepare a stock solution of Danuglipron in a suitable solvent like DMSO.[7]
-
Perform serial dilutions of Danuglipron and the reference agonist (e.g., GLP-1) in the assay buffer to create a range of concentrations for the dose-response curve.
-
-
Assay Procedure:
-
Carefully remove the cell culture medium from the wells.
-
Add assay buffer, optionally containing a PDE inhibitor like IBMX, to each well.[12]
-
Add the prepared serial dilutions of Danuglipron, reference agonist, and vehicle control to the respective wells.
-
Incubate the plate at room temperature for 30-60 minutes.[5][14]
-
-
cAMP Detection (HTRF):
-
Following the manufacturer's instructions for the cAMP detection kit, prepare the HTRF reagents.[11][12]
-
Add the d2-labeled cAMP conjugate to each well, followed by the cryptate-labeled anti-cAMP antibody.[11]
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.[11][12]
-
-
Data Acquisition:
-
Data Analysis:
-
The HTRF ratio (emission at 665 nm / emission at 615-620 nm) is calculated. An increase in intracellular cAMP leads to a decrease in the HTRF signal.[9][10]
-
Convert the HTRF ratios to cAMP concentrations using a standard curve generated with known cAMP concentrations.[10][11]
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 and Emax values.[5]
-
Alternative Detection Methods:
While HTRF is a common method, other detection technologies can also be used for cAMP accumulation assays, including:
-
Luminescence-based assays: These assays often utilize a luciferase reporter gene under the control of a cAMP response element (CRE).[15][16][17] Upon cAMP accumulation, the reporter gene is expressed, and the resulting luminescence is measured.
-
Enzyme Fragment Complementation (EFC): This technology uses a competitive immunoassay where an increase in intracellular cAMP results in a higher chemiluminescent signal.[6]
The choice of detection method will depend on the available instrumentation and specific experimental needs. The fundamental principle of measuring agonist-induced cAMP accumulation remains the same.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. cAMP Hunter™ GLP-1 RA Bioassay Kit [discoverx.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. HEK293/Human GLP-1R Stable Cell Line (High Expression) | ACROBiosystems [acrobiosystems.com]
- 9. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. innoprot.com [innoprot.com]
- 14. youtube.com [youtube.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. HEK293-GLP-1R/CRE-Luciferase-Reporter Cell Line - Creative Bioarray [dda.creative-bioarray.com]
- 17. bpsbioscience.com [bpsbioscience.com]
Application Note & Protocol: Characterizing Danuglipron Signaling Bias using a Beta-Arrestin Recruitment Assay
Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, cell biology, and metabolic diseases.
Introduction: Danuglipron (PF-06882961) is an orally bioavailable, small-molecule agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.[1][2][3] GLP-1R is a Class B G protein-coupled receptor (GPCR) that, upon activation, primarily signals through the Gαs protein pathway, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP).[1][4][5] Additionally, GLP-1R activation can trigger the recruitment of β-arrestin proteins (βArr1 and βArr2), which mediate receptor desensitization, internalization, and can initiate G protein-independent signaling cascades.[1][5][6]
Ligands that differentially engage these pathways are known as "biased agonists."[6] Characterizing the signaling bias of a drug candidate like Danuglipron is crucial, as the G protein and β-arrestin pathways can be associated with distinct therapeutic effects and adverse events.[6][7] For instance, Gs-biased GLP-1R agonists have been suggested to offer improved glucose control with potentially fewer gastrointestinal side effects.[5][7] This document provides a detailed protocol for assessing the signaling bias of Danuglipron by comparing its potency and efficacy in a β-arrestin recruitment assay to a canonical G-protein pathway assay (cAMP accumulation).
GLP-1 Receptor Signaling Pathways
The activation of the GLP-1R by an agonist initiates two major downstream signaling cascades. The classical G-protein pathway involves the activation of Gαs, which stimulates adenylyl cyclase to produce the second messenger cAMP. The second pathway involves the phosphorylation of the receptor, leading to the recruitment of β-arrestin, which can lead to receptor internalization and activation of other signaling molecules like ERK1/2.
Quantitative Data: Danuglipron Signaling Profile
The signaling bias of Danuglipron can be quantified by comparing its half-maximal effective concentration (EC₅₀) and maximal effect (Eₘₐₓ) in cAMP accumulation assays versus β-arrestin recruitment assays. Data indicates that Danuglipron is a full agonist for cAMP signaling but displays a weaker potency and partial agonism for β-arrestin recruitment, suggesting a bias towards the G-protein pathway.[1][2][3]
| Compound | Assay Type | EC₅₀ (nM) | Eₘₐₓ (% of GLP-1) | Citation(s) |
| Danuglipron | cAMP Accumulation | 13 | ~100% (Full Agonist) | [1][2] |
| β-Arrestin 2 Recruitment | 490 | 36% (Partial Agonist) | [3] | |
| Exenatide | cAMP Accumulation | - | - | |
| β-Arrestin 2 Recruitment | 9.0 | 75% | [3] | |
| Liraglutide | cAMP Accumulation | - | - | |
| β-Arrestin 2 Recruitment | 20 | 99% | [3] |
Note: EC₅₀ and Eₘₐₓ values can vary depending on the cell line and specific assay conditions used.
Experimental Workflow: Beta-Arrestin Recruitment Assay
The following diagram outlines the typical workflow for a β-arrestin recruitment assay, such as the DiscoverX PathHunter® system, which utilizes enzyme fragment complementation (EFC) to generate a chemiluminescent signal upon receptor-β-arrestin interaction.[8]
Detailed Experimental Protocols
This section provides detailed protocols for quantifying Danuglipron's effect on both β-arrestin recruitment and cAMP accumulation.
Protocol 1: Beta-Arrestin Recruitment Assay (PathHunter® EFC-based)
This protocol is adapted for a commercially available assay system like the PathHunter® β-arrestin assay.[8][9]
1. Materials and Reagents
-
Cell Line: PathHunter® CHO-K1 or HEK293 cell line stably co-expressing GLP-1R tagged with ProLink™ (PK) and β-Arrestin 2 tagged with Enzyme Acceptor (EA).
-
Cell Culture Medium: F-12 or DMEM, 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotics (e.g., G418, Hygromycin B).
-
Assay Plates: 384-well white, solid-bottom cell culture plates.
-
Compounds: Danuglipron, GLP-1 (7-36) amide (or other reference agonist).
-
Reagents: PathHunter® Detection Reagent Kit (containing Galacton Star® Substrate, Emerald II® Enhancer, and Cell Assay Buffer).
2. Cell Culture and Plating
-
Culture the PathHunter® cells according to the supplier's instructions.
-
On the day of the assay, harvest cells using non-enzymatic cell dissociation buffer.
-
Resuspend cells in cell plating medium to a density of 2.5 x 10⁵ cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
3. Compound Preparation
-
Prepare a 5X stock of Danuglipron and the reference agonist in an appropriate vehicle (e.g., DMSO).
-
Perform serial dilutions in Cell Assay Buffer to create a range of concentrations for generating a dose-response curve (e.g., 10-point, 1:3 dilution series starting from 50 µM).
4. Assay Procedure
-
Carefully remove the assay plate from the incubator.
-
Add 5 µL of the 5X compound dilutions to the respective wells. For control wells, add 5 µL of vehicle buffer.
-
Incubate the plate for 90 minutes at 37°C or room temperature, depending on the receptor kinetics.[8]
-
Prepare the PathHunter® detection reagent by mixing the components according to the manufacturer's protocol.
-
Add 12.5 µL of the detection reagent mixture to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
5. Data Acquisition
-
Read the chemiluminescent signal on a plate reader (e.g., PerkinElmer EnVision® or similar).
6. Data Analysis
-
Subtract the average signal from the vehicle control wells (background) from all other wells.
-
Normalize the data by setting the maximal response of the reference agonist (GLP-1) to 100%.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) in software like GraphPad Prism to determine the EC₅₀ and Eₘₐₓ values for Danuglipron.
Protocol 2: cAMP Accumulation Assay (HTRF®-based)
This protocol provides a method to measure Gs-protein pathway activation for direct comparison.
1. Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human GLP-1R.
-
Cell Culture Medium: As described in Protocol 1.
-
Assay Plates: 384-well white, low-volume plates.
-
Compounds: Danuglipron, GLP-1 (7-36) amide, and a phosphodiesterase (PDE) inhibitor like IBMX.
-
Reagents: cAMP Gs Dynamic Kit (e.g., from Cisbio) containing cAMP-d2 and anti-cAMP-cryptate.
2. Cell Culture and Plating
-
Culture and harvest cells as described previously.
-
Resuspend cells in stimulation buffer containing a PDE inhibitor (e.g., 1 mM IBMX) to a density of 5 x 10⁵ cells/mL.
-
Dispense 10 µL of cell suspension into each well of a 384-well plate (5,000 cells/well).
3. Assay Procedure
-
Prepare 2X serial dilutions of Danuglipron and the reference agonist.
-
Add 10 µL of the 2X compound dilutions to the cells.
-
Incubate for 30 minutes at room temperature.
-
Sequentially add 10 µL of cAMP-d2 conjugate followed by 10 µL of anti-cAMP-cryptate conjugate to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
4. Data Acquisition
-
Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm.
5. Data Analysis
-
Calculate the 665/620 nm emission ratio for each well.
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Normalize the data to the maximal response of the reference agonist (100%).
-
Plot and analyze the dose-response curve as described in Protocol 1 to determine EC₅₀ and Eₘₐₓ.
Calculation of Signaling Bias
Signaling bias can be quantified using the operational model of agonism to calculate a "bias factor." A simplified approach involves calculating the ratio of potency (EC₅₀) between the two pathways.
Bias Factor = (EC₅₀ β-Arrestin) / (EC₅₀ cAMP)
A bias factor > 1 indicates a bias towards the cAMP pathway, while a factor < 1 indicates a bias towards the β-arrestin pathway. Based on the data presented, Danuglipron shows a clear bias towards the cAMP pathway (490 nM / 13 nM ≈ 37.7).[1][3]
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the signaling profile of the oral GLP-1R agonist, Danuglipron. The data consistently demonstrates that Danuglipron is a G-protein biased agonist, showing full agonism and high potency at the cAMP pathway while exhibiting significantly lower potency and partial agonism for β-arrestin 2 recruitment.[1][2][3] This signaling profile may have important clinical implications, potentially contributing to its therapeutic efficacy in glycemic control while influencing its side-effect profile.[10] Understanding this bias is a critical component in the preclinical and clinical development of next-generation GLP-1R-targeting therapeutics.
References
- 1. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uaclinical.com [uaclinical.com]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of GLP-1 and Glucagon Receptor Function by β-Arrestins in Metabolically Important Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 7. Exploring Conformational Transitions in Biased and Balanced Ligand Binding of GLP-1R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 10. news-medical.net [news-medical.net]
Application Note: Evaluating the Efficacy of Danuglipron in a Humanized GLP-1R Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes (T2D) and obesity.[1] Activation of GLP-1R enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, delays gastric emptying, and promotes satiety.[2][3][4] Native GLP-1, however, has a very short half-life, limiting its therapeutic use.[4] This has led to the development of GLP-1R agonists (GLP-1RAs) with extended duration of action.[5] Danuglipron (PF-06882961) is an orally available, small-molecule GLP-1R agonist developed by Pfizer.[1][6] Its oral administration offers a significant advantage over injectable peptide-based therapies, potentially improving patient adherence.[3]
Preclinical evaluation of human-targeted therapies requires animal models that accurately reflect human physiology. Humanized GLP-1R (hGLP-1R) mouse models, in which the murine GLP-1R is replaced with its human counterpart, provide a translationally relevant platform for assessing the in vivo efficacy of novel GLP-1RAs like Danuglipron.[7][8][9] These models are crucial for demonstrating target engagement and predicting clinical outcomes.[10] This document provides detailed protocols for evaluating the glucoregulatory and weight-loss effects of Danuglipron in a hGLP-1R mouse model.
Mechanism of Action: GLP-1R Signaling
Danuglipron binds to and activates the human GLP-1R, a G protein-coupled receptor (GPCR).[2] This initiates a downstream signaling cascade, primarily through the Gαs subunit, leading to the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP).[3] Elevated cAMP levels in pancreatic β-cells activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac2), culminating in the potentiation of glucose-stimulated insulin secretion.[2] Danuglipron also partially activates the β-arrestin pathway, which is involved in receptor internalization and may contribute to its overall therapeutic effect.[2][6]
References
- 1. Danuglipron (PF-06882961) in type 2 diabetes: a randomized, placebo-controlled, multiple ascending-dose phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uaclinical.com [uaclinical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLP1R Humanized Knockin model | Publication | genOway [genoway.com]
- 8. Focus on Preclinical Models for Metabolic Disorders - A Case Study on GLP-1R | genOway [genoway.com]
- 9. biocytogen.com [biocytogen.com]
- 10. GLP1R Humanized Knockin model | Publication | genOway [genoway.com]
Application Notes and Protocols for Developing Oral Formulations of Small Molecule GLP-1R Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a cornerstone in the management of type 2 diabetes and obesity.[1][2] Their therapeutic benefits, which include glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and promotion of satiety, have been well-established with injectable peptide-based therapies.[1][3][4] The development of orally available, small-molecule GLP-1R agonists represents a significant advancement, offering improved patient convenience and adherence.[2][5] These non-peptidic agents typically interact with the GLP-1R's transmembrane domain, allowing for selective G protein-biased signaling.[6]
This document provides detailed application notes and protocols for the development of oral formulations for small molecule GLP-1R agonists. It covers formulation strategies, key experimental procedures for characterization, and relevant biological pathways.
I. Formulation Strategies for Oral Small Molecule GLP-1R Agonists
The primary challenge in developing oral formulations for small molecule GLP-1R agonists is ensuring adequate bioavailability and stability.[7] Unlike peptide-based agonists that often require absorption enhancers, small molecules can sometimes be formulated for oral bioavailability using more conventional techniques.[4]
Key Strategies:
-
Modified-Release Formulations: To achieve once-daily dosing and manage potential gastrointestinal side effects, modified-release formulations are often employed.[8][9][10] These can include extended-release matrices or coatings to control the rate and location of drug release in the gastrointestinal tract.
-
Amorphous Solid Dispersions: For poorly soluble compounds, creating an amorphous solid dispersion can enhance dissolution rate and bioavailability. This involves dispersing the active pharmaceutical ingredient (API) in a polymeric matrix.
-
Excipient Selection: Careful selection of excipients is crucial for the physical and chemical stability of the dosage form.[11] This includes binders, fillers, disintegrants, and lubricants that are compatible with the API and the manufacturing process.
II. Quantitative Data Summary
The following tables summarize key clinical trial data for prominent oral small molecule GLP-1R agonists.
Table 1: Efficacy of Oral Small Molecule GLP-1R Agonists in Type 2 Diabetes
| Compound | Phase | Dose | Mean Change in HbA1c from Baseline | Mean Change in Body Weight from Baseline | Reference |
| Orforglipron | 3 | 3 mg, 12 mg, 36 mg | Significant Reduction (up to ~1.8%) | Significant Reduction (up to ~12.4%) | [12] |
| Danuglipron (B610018) | 2b | Multiple Doses | Dose-dependent reductions | -6.9% to -11.7% at 32 weeks | [8][10] |
Table 2: Pharmacokinetic Properties of Selected Oral GLP-1R Agonists
| Compound | Half-life (t½) | Dosing Frequency | Food/Water Restrictions | Reference |
| Orforglipron | 25-68 hours | Once-daily | No | [13][14] |
| Danuglipron (Modified Release) | Supportive of once-daily dosing | Once-daily | Not specified | [8][10] |
III. Experimental Protocols
A. Pre-formulation Studies
1. Solubility Assessment
-
Objective: To determine the solubility of the small molecule GLP-1R agonist in various solvents and biorelevant media.
-
Methodology:
-
Prepare saturated solutions of the API in a range of solvents (e.g., water, ethanol, buffers at different pH values) and simulated gastric and intestinal fluids (SGF and SIF).
-
Equilibrate the solutions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the solutions to remove undissolved solid.
-
Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
2. Solid-State Characterization
-
Objective: To characterize the solid-state properties of the API, such as crystallinity, polymorphism, and morphology.[11]
-
Techniques:
-
X-Ray Powder Diffraction (XRPD): To determine the crystalline or amorphous nature of the API and to identify different polymorphic forms.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal transitions of the API.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the API.
-
Scanning Electron Microscopy (SEM): To visualize the particle size and morphology of the API.
-
B. Formulation Development and Characterization
1. Dissolution Testing
-
Objective: To evaluate the in vitro release profile of the formulated oral dosage form.[15]
-
Methodology:
-
Use a USP dissolution apparatus (e.g., Apparatus 2, paddle method).
-
Select appropriate dissolution media that simulate the gastrointestinal tract (e.g., SGF for the first 2 hours, followed by SIF).
-
Maintain the temperature at 37°C ± 0.5°C and a specified paddle speed (e.g., 50 or 75 RPM).
-
At predetermined time points, withdraw samples of the dissolution medium.
-
Analyze the concentration of the released API in the samples using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
2. Stability Studies
-
Objective: To assess the stability of the oral formulation under various environmental conditions.
-
Methodology:
-
Store the formulated dosage forms under accelerated (e.g., 40°C/75% RH) and long-term (e.g., 25°C/60% RH) stability conditions.
-
At specified time points, withdraw samples and analyze for physical changes (e.g., appearance, hardness, friability) and chemical degradation of the API and the formation of impurities using methods like HPLC.
-
C. In Vitro and In Vivo Evaluation
1. Cell-Based Bioassays
-
Objective: To determine the in vitro potency and signaling pathway of the small molecule GLP-1R agonist.
-
Methodology (cAMP Assay):
-
Culture cells expressing the human GLP-1 receptor (e.g., HEK293 cells).[16]
-
Treat the cells with varying concentrations of the small molecule agonist.
-
After incubation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit.[16]
-
Determine the EC50 value from the dose-response curve.
-
2. In Vivo Pharmacokinetic (PK) Studies in Animal Models
-
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of the oral formulation in an animal model (e.g., mice or rats).[17]
-
Methodology:
-
Administer the oral formulation to the animals via oral gavage.[17]
-
At various time points post-dosing, collect blood samples.
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma and analyze its concentration using a sensitive bioanalytical method, such as LC-MS/MS.
-
Calculate key PK parameters, including Cmax, Tmax, AUC, and half-life.
-
3. In Vivo Efficacy Studies in Animal Models
-
Objective: To assess the pharmacological effects of the oral formulation on glycemic control and body weight in a relevant animal model of diabetes and/or obesity (e.g., db/db mice or diet-induced obese mice).[16][18]
-
Methodology:
-
Administer the oral formulation to the animals daily for a specified period.
-
Monitor blood glucose levels and body weight regularly.
-
At the end of the study, other relevant metabolic parameters can be assessed, such as HbA1c and plasma insulin levels.
-
IV. Signaling Pathways and Experimental Workflows
GLP-1 Receptor Signaling Pathway
The binding of a GLP-1R agonist to its receptor, a G protein-coupled receptor (GPCR), primarily activates the Gαs protein.[19][20] This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[3][21] These signaling events ultimately promote glucose-dependent insulin secretion from pancreatic beta cells.[3]
Caption: GLP-1R Signaling Pathway.
Experimental Workflow for Oral Formulation Development
The development of an oral formulation follows a structured workflow, from initial characterization of the API to in vivo testing of the final dosage form.
Caption: Oral Formulation Development Workflow.
Logical Relationships in Formulation Design
The properties of the API, the desired release profile, and the manufacturing process are all interconnected and influence the final formulation design.
Caption: Formulation Design Logic.
V. Conclusion
The development of oral formulations for small molecule GLP-1R agonists is a rapidly evolving field with the potential to significantly improve the management of type 2 diabetes and obesity. A thorough understanding of the API's physicochemical properties, coupled with rational formulation design and comprehensive in vitro and in vivo characterization, is essential for success. The protocols and information provided herein serve as a guide for researchers and scientists working to advance these novel therapeutics. However, it is important to note that some promising candidates, such as danuglipron and lotiglipron, have been discontinued (B1498344) due to safety concerns like hepatotoxicity, highlighting the critical importance of thorough safety evaluations throughout the development process.[6][22][23]
References
- 1. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 2. Current Insights, Advantages and Challenges of Small Molecule Glucagon-like Peptide 1 Receptor Agonists: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 4. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bhm.scholasticahq.com [bhm.scholasticahq.com]
- 6. mdpi.com [mdpi.com]
- 7. Advances in Oral GLP-1 Analogs for Obesity: Market Insights, Challenges, and Delivery Strategies - Adare Pharma Solutions [adarepharmasolutions.com]
- 8. Pfizer Advances Development of Once-Daily Formulation of Oral GLP-1 Receptor Agonist Danuglipron | Pfizer [pfizer.com]
- 9. Pfizer announces the advancement of the once-daily formulation development for the oral GLP-1 receptor agonist Danuglipron [synapse.patsnap.com]
- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 11. Oral solid dosage drug product development | Malvern Panalytical [malvernpanalytical.com]
- 12. biocytogen.com [biocytogen.com]
- 13. sochob.cl [sochob.cl]
- 14. Orforglipron (LY3502970), a novel, oral non-peptide glucagon-like peptide-1 receptor agonist: A Phase 1a, blinded, placebo-controlled, randomized, single- and multiple-ascending-dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of solid oral dosage forms 112070804010 | PPTX [slideshare.net]
- 16. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gdddrjournal.com [gdddrjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR [mdpi.com]
- 21. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Danuglipron - Wikipedia [en.wikipedia.org]
- 23. Oral Small-Molecule GLP-1 Receptor Agonists: Mechanistic Insights and Emerging Therapeutic Strategies | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
Application Notes and Protocols for High-Throughput Screening Assays for Novel GLP-1R Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for high-throughput screening (HTS) assays designed to identify and characterize novel glucagon-like peptide-1 receptor (GLP-1R) agonists. The GLP-1R is a class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis and appetite regulation, making it a prime therapeutic target for type 2 diabetes and obesity.[1] The assays described herein are suitable for large-scale screening campaigns and detailed compound profiling.
Introduction to GLP-1R Signaling
The GLP-1R is primarily coupled to the stimulatory G protein (Gs).[2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][3][4] Elevated intracellular cAMP levels activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), culminating in various physiological responses, including glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[3][4][5][6]
In addition to the canonical Gs/cAMP pathway, GLP-1R activation can also trigger the recruitment of β-arrestin proteins.[2][7] β-arrestins are scaffolding proteins that can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades.[2][8] The discovery of "biased agonists," which preferentially activate either the Gs/cAMP or the β-arrestin pathway, has opened new avenues for developing drugs with improved efficacy and side-effect profiles.[2][7] Therefore, HTS campaigns often employ assays that can independently quantify signaling through both pathways.
Key High-Throughput Screening Assays
A variety of HTS-compatible assay technologies are available to measure GLP-1R activation. The most common approaches focus on the quantification of second messengers like cAMP or the recruitment of β-arrestin to the activated receptor.
cAMP Detection Assays
Measurement of intracellular cAMP is a direct and reliable method to assess the activation of the Gs-coupled GLP-1R. Several homogenous (no-wash) assay formats are amenable to HTS, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and reporter gene assays.
-
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assays: These assays are based on a competitive immunoassay format.[1] Cellular cAMP produced upon GLP-1R activation competes with a labeled cAMP tracer for binding to a specific antibody. A common format utilizes a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[1] When the antibody is not bound to cellular cAMP, it binds to the d2-labeled cAMP, bringing the donor and acceptor into proximity and generating a FRET signal. An increase in cellular cAMP leads to a decrease in the FRET signal.
-
LanthaScreen™ TR-FRET cAMP Assays: This is another TR-FRET-based competitive immunoassay. It typically uses a terbium-labeled anti-cAMP antibody and a fluorescein-labeled cAMP tracer. The principle is similar to the HTRF assay, where an increase in intracellular cAMP disrupts the FRET between terbium and fluorescein.[9][10][11]
-
Reporter Gene Assays: These assays utilize a host cell line that has been engineered to express the GLP-1R and a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE).[12][13] Activation of the GLP-1R leads to increased cAMP levels, which in turn activates the transcription factor CREB (cAMP Response Element-Binding Protein).[14] Activated CREB binds to the CRE in the reporter gene construct, driving the expression of the reporter protein, which can be quantified by luminescence.[13]
β-Arrestin Recruitment Assays
These assays are crucial for identifying biased agonism and understanding the full signaling profile of a compound.
-
PathHunter® β-Arrestin Assays: This technology is based on enzyme fragment complementation (EFC).[15][16][17] The GLP-1R is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[17] Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into close proximity, forming an active β-galactosidase enzyme.[17] The activity of this reconstituted enzyme is then measured using a chemiluminescent substrate.[17]
Quantitative Data Summary
The following table summarizes the potency (EC50) of well-characterized GLP-1R agonists in various HTS assays. These values can serve as a benchmark for novel compound screening and characterization.
| Agonist | Assay Type | Cell Line | EC50 (nM) | Reference |
| GLP-1 (7-37) | HTRF cAMP | CHO-K1 | 0.85 | [18] |
| GLP-1 (7-37) | HTRF cAMP | Mouse Beta TC6 | 0.072 | [19] |
| GLP-1 (7-36) | HTRF cAMP | CHO | 0.025 - 0.060 | [1] |
| Exendin-4 | HTRF cAMP | Mouse Beta TC6 | 0.1 | [19] |
| Liraglutide | HTRF cAMP | CHO-K1 | 3.4 | [18] |
| Semaglutide | HTRF cAMP | CHO-K1 | 1.1 | [18] |
| Tirzepatide | HTRF cAMP | CHO-K1 | 4.52 | [18] |
| Retatrutide | HTRF cAMP | CHO-K1 | 0.944 | [18] |
| Glucagon | HTRF cAMP | Mouse Beta TC6 | 4 | [19] |
Signaling Pathway and Experimental Workflow Diagrams
GLP-1R Signaling Pathways
Caption: GLP-1R Gs/cAMP and β-Arrestin signaling pathways.
HTRF cAMP Assay Workflow
Caption: General workflow for a HTRF-based cAMP assay.
PathHunter β-Arrestin Assay Workflow
Caption: General workflow for a PathHunter β-Arrestin assay.
Experimental Protocols
Protocol 1: HTRF cAMP Assay for GLP-1R Agonists
This protocol is a general guideline and may require optimization based on the specific cell line and reagents used.
Materials:
-
CHO-K1 cells stably expressing the human GLP-1R.
-
Assay medium: HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4.
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Test compounds and reference agonist (e.g., GLP-1 (7-36)).
-
HTRF cAMP assay kit (e.g., from Revvity).
-
White, low-volume 384-well microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture CHO-hGLP-1R cells to ~80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay medium containing a phosphodiesterase inhibitor to a final density of approximately 2,000-5,000 cells per well.
-
-
Compound Preparation:
-
Prepare serial dilutions of test compounds and the reference agonist in assay medium. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and typically below 0.5%.
-
-
Assay Plate Setup:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Add 5 µL of the diluted compounds or reference agonist to the respective wells.
-
Include control wells for basal cAMP levels (vehicle only) and maximal stimulation (a high concentration of reference agonist).
-
-
Incubation:
-
Incubate the plate for 30 minutes at 37°C.[18]
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the Eu-cryptate labeled anti-cAMP antibody and the d2-labeled cAMP in the provided lysis buffer.
-
Add 5 µL of the d2-labeled cAMP solution to each well, followed by 5 µL of the Eu-cryptate antibody solution.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to the basal (0%) and maximal (100%) controls.
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 values.
-
Protocol 2: PathHunter® β-Arrestin Recruitment Assay
This protocol is a general guideline for the DiscoverX PathHunter assay and should be performed according to the specific kit manual.
Materials:
-
Cell plating reagent (as recommended by the manufacturer).
-
Test compounds and reference agonist (e.g., Exendin-4).
-
PathHunter® Detection Reagents.
-
White, solid-bottom 96- or 384-well cell culture plates.
-
Chemiluminescent plate reader.
Procedure:
-
Cell Plating:
-
Thaw the cryopreserved PathHunter® cells and resuspend them in the recommended cell plating reagent at the density specified in the product manual (e.g., 5,000 cells/well for a 384-well plate).[17]
-
Dispense the cell suspension into the wells of the assay plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.[17]
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and reference agonist in the appropriate assay buffer.
-
Add the diluted compounds to the cells.
-
-
Agonist Incubation:
-
Incubate the plate for 90 minutes at 37°C.[21]
-
-
Detection:
-
Equilibrate the PathHunter® Detection Reagents to room temperature.
-
Add the detection reagent mixture to each well according to the manufacturer's protocol.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the chemiluminescent signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated (0%) and reference agonist-treated (100%) controls.
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 values.
-
References
- 1. axxam.com [axxam.com]
- 2. Regulation of GLP-1 and Glucagon Receptor Function by β-Arrestins in Metabolically Important Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 5. cAMP-independent effects of GLP-1 on β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Identifying glucagon-like peptide-1 mimetics using a novel functional reporter gene high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Eurofins Discoverx PathHunter eXpress GLP1R CHO-K1 β-Arrestin-1 GPCR Assay, | Fisher Scientific [fishersci.com]
- 16. PathHunter® eXpress GLP1R CHO-K1 β-Arrestin-1 GPCR Assay [discoverx.com]
- 17. cosmobio.co.jp [cosmobio.co.jp]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. pathhunter-cho-k1-glp1r-beta-arrestin-1-cell-line [discoverx.com]
- 21. biocompare.com [biocompare.com]
Troubleshooting & Optimization
Navigating the Challenges of Oral Danuglipron Tromethamine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation and preclinical evaluation of Danuglipron Tromethamine, with a focus on overcoming its poor oral bioavailability.
Frequently Asked Questions (FAQs)
1. What is the primary challenge to the oral bioavailability of Danuglipron?
The primary challenge is twofold: its inherent physicochemical properties and its gastrointestinal (GI) tolerability at therapeutic doses. Danuglipron is reported to be insoluble in water, which can limit its dissolution and subsequent absorption in the GI tract. Additionally, clinical studies with the immediate-release formulation revealed high rates of GI adverse events, such as nausea and vomiting, leading to high discontinuation rates.[1][2]
2. What is the mechanism of action of Danuglipron?
Danuglipron is a small-molecule, orally active agonist of the glucagon-like peptide-1 receptor (GLP-1R).[3][4] Its activation of the GLP-1R stimulates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety.[1][3][5]
3. Why was the development of the twice-daily formulation of Danuglipron discontinued (B1498344) for Phase 3 trials?
The twice-daily formulation of Danuglipron, while demonstrating efficacy in reducing body weight, was associated with high rates of discontinuation (over 50%) due to gastrointestinal side effects.[1] This prompted a shift in focus to a modified-release, once-daily formulation to improve its tolerability profile.[1]
4. What is Pfizer's current strategy to improve the oral delivery of Danuglipron?
Pfizer is focused on the development of a once-daily, modified-release formulation of Danuglipron.[5][6][7][8][9] This approach aims to control the rate and location of drug release in the GI tract, which can potentially improve tolerability by reducing high peak plasma concentrations that may be associated with adverse events. An ongoing pharmacokinetic study has shown a profile supportive of once-daily dosing.[5][6]
5. Are there any publicly available data on the solubility of Danuglipron?
Yes, according to data from MedChemExpress, Danuglipron is insoluble in water. It is soluble in DMSO and ethanol. One reported protocol to achieve a clear solution involves using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10][11]
Troubleshooting Guide
This guide addresses common issues researchers may face when developing and testing oral formulations of this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low in vitro dissolution rate | Poor aqueous solubility of Danuglipron. | 1. Salt Form Selection: Confirm the use of the tromethamine salt, which is intended to improve solubility and dissolution compared to the free acid. 2. Particle Size Reduction: Employ micronization or nano-milling to increase the surface area of the drug substance. 3. Amorphous Solid Dispersions: Formulate Danuglipron with a polymer carrier (e.g., PVP, HPMC-AS) to create an amorphous solid dispersion, preventing crystallization and enhancing dissolution. 4. Excipient Selection: Incorporate solubilizing agents such as surfactants (e.g., polysorbates, sodium lauryl sulfate) or cyclodextrins into the formulation. |
| High variability in preclinical oral absorption | Inconsistent dissolution, potential for precipitation in the GI tract, or food effects. | 1. pH-Controlled Release: Develop an enteric-coated formulation to protect the drug from the acidic environment of the stomach and target release in the more neutral pH of the small intestine. 2. Controlled Release Matrix: Formulate Danuglipron into a hydrophilic or hydrophobic matrix tablet to control the rate of drug release and minimize high local concentrations. 3. Fasted vs. Fed State Studies: Conduct pharmacokinetic studies in both fasted and fed preclinical models to assess the impact of food on absorption and inform dosing recommendations. |
| Poor in vivo exposure despite adequate dissolution | Potential for low permeability across the intestinal epithelium (possible BCS Class IV characteristics). | 1. Permeation Enhancers: Investigate the use of well-characterized permeation enhancers, though this approach requires careful toxicological assessment. 2. Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles to potentially enhance lymphatic uptake and bypass first-pass metabolism. |
| Preclinical signs of poor tolerability (e.g., emesis in relevant species) | High peak plasma concentrations (Cmax) from immediate-release formulations. | 1. Modified-Release Formulations: Focus on developing and testing various modified-release prototypes (e.g., matrix, coated, or osmotic pump systems) to slow down the absorption rate and lower Cmax. 2. Dose Escalation Studies: In preclinical models, utilize a dose-escalation scheme to identify a maximum tolerated dose for the specific formulation. |
Data Presentation
Table 1: Summary of Publicly Available Pharmacokinetic and Solubility Data for Danuglipron
| Parameter | Value | Species/System | Source |
| Molecular Weight | 555.60 g/mol | N/A | [2] |
| Aqueous Solubility | Insoluble | Water | [11] |
| Solubility in Organic Solvents | Soluble | DMSO, Ethanol | [11] |
| Oral Bioavailability (F%) | 11% (5 mg/kg), 39% (100 mg/kg) | Rat | [10] |
| Oral Bioavailability (F%) | 5.0% (5 mg/kg), 9.0% (100 mg/kg) | Cynomolgus Monkey | [10] |
| Tmax (oral) | 0.5 - 0.75 h (rat), 1.5 - 3.3 h (monkey) | Rat, Cynomolgus Monkey | [10] |
| Key Clinical Finding | High discontinuation rates (>50%) with twice-daily immediate-release formulation due to GI adverse events. | Human (Phase 2b) | [1] |
| Current Development Focus | Once-daily modified-release formulation. | Human | [5][6][7][8][9] |
Experimental Protocols
Protocol 1: Preparation of a Danuglipron Formulation for Preclinical Oral Gavage Studies
This protocol is adapted from publicly available information on preclinical testing of small molecules with poor aqueous solubility.
-
Objective: To prepare a homogenous suspension of this compound for oral administration in a rodent model.
-
Materials:
-
This compound
-
Tween 80
-
0.5% (w/v) Methylcellulose (B11928114) A4M in distilled water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Calculate the required amount of this compound for the desired concentration and total volume.
-
Weigh the calculated amount of this compound.
-
In a mortar, add a small amount of the methylcellulose solution to the drug powder to create a paste. This process, known as levigation, helps to reduce particle size and ensure uniform dispersion.
-
Gradually add the remaining methylcellulose solution while continuously triturating with the pestle.
-
Transfer the suspension to a beaker containing a magnetic stir bar.
-
Add Tween 80 to a final concentration of 2% (v/v).
-
Stir the suspension on a stir plate for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any clumps or un-wetted powder before dosing.
-
Visualizations
References
- 1. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, Danuglipron, in Adults with Obesity | Pfizer [pfizer.com]
- 2. Danuglipron - Wikipedia [en.wikipedia.org]
- 3. uaclinical.com [uaclinical.com]
- 4. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmlive.com [pmlive.com]
- 6. Pfizer Advances Development of Once-Daily Formulation of Oral GLP-1 Receptor Agonist Danuglipron | Pfizer [pfizer.com]
- 7. Pfizer announces the advancement of the once-daily formulation development for the oral GLP-1 receptor agonist Danuglipron [synapse.patsnap.com]
- 8. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 9. Pfizer Advances Development of Once-Daily Formulation of Oral GLP-1 Receptor Agonist Danuglipron | Nasdaq [nasdaq.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Danuglipron Technical Support Center: Gastrointestinal Side Effect Mitigation
Attention Researchers: This document provides technical guidance on the gastrointestinal (GI) side effects of Danuglipron (B610018) (PF-06882961). It is critical to note that as of late 2023 and early 2024, Pfizer has discontinued (B1498344) the clinical development of Danuglipron. This decision was based on a review of all clinical data, including high rates of gastrointestinal side effects and a signal of potential drug-induced liver injury.[1][2][3] The information presented here is for research and informational purposes, drawing from data gathered during its development.
Frequently Asked Questions (FAQs)
Q1: What is Danuglipron and its mechanism of action?
A1: Danuglipron is an experimental, orally administered, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R). Unlike peptide-based GLP-1R agonists, it is not a biologic. Its mechanism of action involves binding to and activating the GLP-1R, which is primarily located in the pancreas, gastrointestinal tract, and brain.[4] This activation stimulates a signaling cascade that leads to glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, delayed gastric emptying, and increased feelings of satiety, which can contribute to weight loss.[2][5][6]
Q2: Why does Danuglipron cause gastrointestinal side effects?
A2: The gastrointestinal side effects are a direct consequence of its mechanism of action as a GLP-1R agonist.[1][6] Key contributing factors include:
-
Delayed Gastric Emptying: Activation of GLP-1 receptors in the stomach slows down the rate at which food passes into the small intestine. This can lead to feelings of fullness, bloating, nausea, and vomiting.[2]
-
Central Nervous System Effects: GLP-1 receptors are also present in areas of the brain that control nausea and appetite, such as the area postrema.[7] Direct stimulation of these areas can induce nausea.
-
Altered Intestinal Motility: GLP-1R activation can affect the entire GI tract, potentially leading to changes in bowel habits like diarrhea or constipation.[7]
Q3: What were the most common GI side effects and their reported rates in clinical trials?
A3: The most frequently reported adverse events in Danuglipron clinical trials were gastrointestinal in nature.[1][6][8] High rates of nausea, vomiting, and diarrhea were observed, which led to high discontinuation rates among study participants.[6][8][9]
| Adverse Event | Maximum Incidence Reported in Phase 2b Study |
| Nausea | Up to 73% |
| Vomiting | Up to 47% |
| Diarrhea | Up to 25% |
| Discontinuation Rate (All Doses) | >50% |
| Discontinuation Rate (Placebo) | ~40% |
| Data sourced from Phase 2b clinical trial results for the twice-daily formulation in adults with obesity.[6][8][10] |
Troubleshooting Guides for Experimental Studies
Q1: How can we proactively mitigate GI side effects in a study design?
A1: Based on findings from GLP-1R agonist studies, a key strategy is optimizing the dose-escalation schedule. Gastrointestinal adverse events with Danuglipron were generally related to the target dose.[9]
-
Gradual Titration: Implement a slow dose-escalation schedule. A Phase 2a study investigated 1- or 2-week dose-escalation steps.[9] Allowing subjects more time to adapt to each dose level before escalating may improve tolerability.
-
Lower Starting Dose: Begin with the lowest effective starting dose to acclimate subjects to the medication's effects.[11]
-
Subject Education: Counsel subjects beforehand about the potential for transient, mild-to-moderate GI side effects.[7] Managing expectations can improve adherence and reporting accuracy.
Caption: Proactive workflow for mitigating GI side effects in study design.
Q2: A subject is experiencing nausea and vomiting. What management protocol should be followed?
A2: For mild to moderate nausea and vomiting, dietary and behavioral modifications are the first line of defense.
-
Assess Severity: Determine if the event is mild, moderate, or severe.
-
Dietary Counseling:
-
Eat Smaller, More Frequent Meals: Avoid large meals that can distend the stomach.[12][13]
-
Avoid Trigger Foods: Recommend avoiding fatty, fried, greasy, or very spicy foods, which can worsen nausea.[7][12]
-
Eat Bland Foods: Suggest "gentle" foods like crackers, toast, rice, or bananas.[13]
-
Stop Eating When Full: Advise subjects to be mindful of satiety signals.[7]
-
-
Hydration: Encourage sipping clear fluids or water throughout the day to prevent dehydration, especially after vomiting.[11][12]
-
Dose Adjustment: If symptoms persist, consider a temporary dose reduction or a pause in dose escalation as per the study protocol.
Caption: Troubleshooting workflow for subject-reported nausea and vomiting.
Q3: How should diarrhea or constipation be managed in study subjects?
A3: Management depends on the specific symptom.
-
For Diarrhea:
-
Hydration is Critical: The primary risk is dehydration. Ensure subjects increase their intake of water and electrolyte-containing fluids.[14]
-
Dietary Changes: Advise avoiding foods that can worsen diarrhea, such as high-fat, spicy, or high-sugar items.
-
Monitoring: Monitor for signs of dehydration. In a clinical setting, over-the-counter anti-diarrheal medications could be considered per protocol.
-
-
For Constipation:
-
Increase Fluids and Fiber: This is the first-line recommendation. Encourage gradual increases in dietary fiber from fruits, vegetables, and whole grains, along with ample water intake.[7][12]
-
Physical Activity: Regular, gentle physical activity can help promote bowel regularity.[11]
-
Stool Softeners: If dietary changes are insufficient, the use of over-the-counter stool softeners can be considered, as allowed by the study protocol.[7]
-
Key Experimental Protocols
Protocol 1: Assessment of Gastric Emptying in a Rodent Model
Objective: To quantify the pharmacodynamic effect of Danuglipron on gastric emptying, a key physiological process linked to nausea.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.
-
Drug Administration: Administer Danuglipron or vehicle control via oral gavage at desired doses (e.g., 1, 3, 10 mg/kg).
-
Test Meal: 60 minutes post-drug administration, provide a standardized, non-absorbable test meal. A common method is a meal containing phenol (B47542) red (e.g., 1.5 mL of 1.5% methylcellulose (B11928114) with 0.5% phenol red).
-
Time Point: Euthanize animals by CO2 asphyxiation at a fixed time after the test meal (e.g., 20 minutes).
-
Sample Collection: Clamp the pylorus and cardia of the stomach. Carefully excise the stomach and place it in a known volume of 0.1 N NaOH.
-
Analysis:
-
Homogenize the stomach and its contents in the NaOH solution.
-
Add trichloroacetic acid to precipitate proteins, then centrifuge.
-
Add NaOH to the supernatant to develop the color of the phenol red.
-
Measure the absorbance of the solution using a spectrophotometer at 560 nm.
-
-
Calculation: Compare the amount of phenol red recovered from the stomachs of drug-treated animals to that recovered from a control group euthanized immediately after receiving the test meal (0-minute time point).
-
Gastric Emptying (%) = (1 - [Phenol Red in Test Stomach / Phenol Red in 0-min Control Stomach]) x 100
-
Protocol 2: Clinical Dose-Escalation Study for Tolerability Assessment
Objective: To determine the maximum tolerated dose (MTD) and characterize the safety and tolerability profile of Danuglipron, with a focus on GI adverse events.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.[9][15]
-
Participant Population: Healthy volunteers or the target patient population (e.g., adults with obesity or type 2 diabetes).[9][15]
-
Randomization: Participants are randomized to receive either a placebo or one of several Danuglipron dose-escalation cohorts.
-
Dose Escalation Scheme:
-
Data Collection:
-
Adverse Event (AE) Monitoring: Systematically collect all AEs at each visit, with specific questioning for GI symptoms (nausea, vomiting, diarrhea, constipation, abdominal pain). Use a standardized grading scale (e.g., CTCAE v5.0) for severity.
-
Tolerability Questionnaires: Administer validated questionnaires to assess GI symptom burden at regular intervals.
-
Discontinuation Tracking: Record all instances of and reasons for study drug discontinuation.
-
-
Endpoint Analysis:
-
Primary Endpoint: Incidence, severity, and type of treatment-emergent AEs.
-
Secondary Endpoints: Percentage of participants who discontinue due to AEs; change from baseline in body weight and relevant biomarkers (e.g., HbA1c, fasting plasma glucose).[9]
-
Caption: Relationship between Danuglipron's mechanism and its effects.
References
- 1. Efficacy and safety of danuglipron (PF‐06882961) in adults with obesity: A randomized, placebo‐controlled, dose‐ranging phase 2b study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pfizer Drops Lead Obesity Asset After Liver Safety Concerns, Overall Review - BioSpace [biospace.com]
- 3. bio-focus.co.uk [bio-focus.co.uk]
- 4. genemedics.com [genemedics.com]
- 5. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pfizer.com [pfizer.com]
- 7. tandfonline.com [tandfonline.com]
- 8. biopharmaboardroom.com [biopharmaboardroom.com]
- 9. Tolerability, safety and pharmacodynamics of oral, small-molecule glucagon-like peptide-1 receptor agonist danuglipron for type 2 diabetes: A 12-week, randomized, placebo-controlled, Phase 2 study comparing different dose-escalation schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pfizer Announces Positive Phase 2b Outcomes for Obesity Drug Candidate, Danuglipron [healthandpharma.net]
- 11. nutritioned.org [nutritioned.org]
- 12. Managing GLP-1 Side Effects: Our Top Tips for Success: Hopkins MD: Primary Care Practice [hopkinsmd.com]
- 13. goodrx.com [goodrx.com]
- 14. lumistry.com [lumistry.com]
- 15. Efficacy and safety of danuglipron (PF-06882961) in adults with obesity: A randomized, placebo-controlled, dose-ranging phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Danuglipron-Induced Liver Toxicity: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the investigation of potential liver toxicity associated with Danuglipron and other small molecule GLP-1 receptor agonists. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why was the clinical development of Danuglipron discontinued?
A1: The development of Danuglipron was halted by Pfizer after a single asymptomatic participant in a Phase 1 dose-optimization study of a once-daily formulation experienced potential drug-induced liver injury (DILI).[1][2][3][4] This adverse event, characterized by elevated liver enzymes, was reversible upon discontinuation of the drug.[1][2][3] Although Pfizer reported that the overall frequency of liver enzyme elevations across more than 1,400 participants was comparable to other approved GLP-1 receptor agonists, the potential for severe, idiosyncratic liver injury led to the decision to stop its development.[1][2][5]
Q2: What were the primary adverse events observed with Danuglipron in clinical trials?
A2: The most frequently reported adverse events for Danuglipron were gastrointestinal in nature, consistent with the mechanism of action of GLP-1 receptor agonists.[6][7][8] These included high rates of nausea, vomiting, and diarrhea.[6][7][8] These side effects led to high discontinuation rates in the clinical trials.[6][8]
Q3: Is liver toxicity a known class effect of GLP-1 receptor agonists?
A3: While GLP-1 receptor agonists are generally considered to have a favorable safety profile regarding liver function, rare cases of drug-induced liver injury have been reported with other drugs in this class.[6] However, it is not considered a common class-wide toxicity. The liver injury associated with Danuglipron appears to be a molecule-specific issue, potentially related to its chemical structure as a small molecule rather than a peptide.
Q4: What are the potential molecular mechanisms for Danuglipron-induced liver toxicity?
A4: The precise molecular mechanism of Danuglipron-induced liver toxicity has not been publicly disclosed. However, based on general principles of DILI for small molecules, several hypotheses can be investigated:
-
Reactive Metabolite Formation: The metabolic activation of Danuglipron by cytochrome P450 enzymes in the liver could generate reactive metabolites. These metabolites can covalently bind to cellular macromolecules, leading to cellular stress and injury.
-
Mitochondrial Dysfunction: The compound or its metabolites may interfere with mitochondrial function, leading to impaired ATP production, increased production of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (mPTP).[9][10][11]
-
Oxidative Stress: An imbalance between the production of ROS and the antioxidant capacity of hepatocytes can lead to damage to lipids, proteins, and DNA, triggering cell death pathways.[12][13]
-
Immune-Mediated Injury: In the case of idiosyncratic DILI, the drug or its metabolites could act as haptens, forming neoantigens that trigger an adaptive immune response against hepatocytes.[13][14]
Troubleshooting Experimental Investigations
Issue 1: Inconsistent results in in vitro hepatotoxicity assays (e.g., HepG2, primary human hepatocytes).
-
Question: My cell viability assays with Danuglipron show high variability between experiments. What could be the cause?
-
Answer:
-
Cell Health and Density: Ensure that hepatocytes are healthy, have a proper morphology, and are seeded at a consistent density. Over-confluent or stressed cells can be more susceptible to toxicity.
-
Metabolic Competence: If using cell lines like HepG2, be aware that they have lower metabolic activity compared to primary human hepatocytes. Consider using metabolically competent models like HepaRG cells or 3D liver spheroids.
-
Compound Solubility and Stability: Verify the solubility and stability of Danuglipron in your cell culture medium. Precipitation of the compound can lead to inconsistent exposure concentrations.
-
Assay Interference: Some compounds can interfere with the readouts of viability assays (e.g., MTT, LDH). Run appropriate controls, including the compound in cell-free conditions, to check for interference.
-
Issue 2: Difficulty in detecting reactive metabolite formation.
-
Question: I am unable to detect reactive metabolite adducts of Danuglipron in my in vitro system. What can I do?
-
Answer:
-
Trapping Agents: Use trapping agents like glutathione (B108866) (GSH) or N-acetylcysteine (NAC) in your incubation mixture. The resulting conjugates are more stable and can be detected by mass spectrometry.
-
Microsomal vs. Hepatocyte Models: Liver microsomes are a good source of phase I metabolizing enzymes but lack phase II conjugation enzymes. Incubating Danuglipron with both microsomes and hepatocytes can provide a more complete picture of its metabolism.
-
Sensitive Analytical Methods: Employ highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect low levels of adducts.
-
Issue 3: Lack of a clear signal for mitochondrial dysfunction.
-
Question: Standard mitochondrial toxicity assays (e.g., JC-1, TMRE) are not showing a consistent effect of Danuglipron. How can I further investigate mitochondrial involvement?
-
Answer:
-
High-Resolution Respirometry: Use techniques like Seahorse XF analysis to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time. This provides a more dynamic and sensitive measure of mitochondrial function.
-
Mitochondrial Permeability Transition Pore (mPTP) Opening: Directly assess mPTP opening using assays like the calcein-AM/cobalt chloride assay.
-
Mitochondrial ROS Production: Employ specific mitochondrial ROS probes (e.g., MitoSOX Red) to distinguish mitochondrial ROS from cytosolic ROS.
-
Quantitative Data Summary
Since specific quantitative data from Pfizer's clinical trials on liver enzyme elevations are not publicly available, the following table presents a hypothetical representation of how such data could be structured for internal research and comparison.
Table 1: Hypothetical Liver Enzyme Data from a Phase 2 Study of Danuglipron
| Parameter | Placebo (n=100) | Danuglipron 50 mg BID (n=100) | Danuglipron 100 mg BID (n=100) | Danuglipron 200 mg BID (n=100) |
| Mean ALT at Baseline (U/L) | 25.2 | 24.8 | 25.5 | 26.1 |
| Mean ALT at Week 24 (U/L) | 26.1 | 28.3 | 35.7 | 45.2 |
| Patients with ALT > 3x ULN (%) | 1.0 | 2.0 | 5.0 | 8.0 |
| Patients with ALT > 5x ULN (%) | 0.0 | 0.0 | 1.0 | 2.0 |
| Mean AST at Baseline (U/L) | 23.8 | 24.1 | 23.5 | 24.0 |
| Mean AST at Week 24 (U/L) | 24.5 | 26.2 | 32.1 | 41.8 |
| Patients with AST > 3x ULN (%) | 0.0 | 1.0 | 4.0 | 7.0 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual results from Danuglipron clinical trials.
Experimental Protocols
Protocol 1: In Vitro Assessment of Hepatotoxicity in Primary Human Hepatocytes
-
Cell Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and allow them to form a confluent monolayer.
-
Compound Treatment: Treat the cells with a range of Danuglipron concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for hepatotoxicity (e.g., acetaminophen).
-
Cytotoxicity Assessment:
-
Measure lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of membrane damage.
-
Determine cell viability using a resazurin-based assay (e.g., alamarBlue).
-
-
Apoptosis Assessment:
-
Measure caspase-3/7 activity using a luminescent or fluorescent substrate.
-
Perform high-content imaging with fluorescent probes for nuclear condensation (Hoechst 33342) and membrane permeability (e.g., propidium (B1200493) iodide).
-
-
Data Analysis: Calculate IC50 values for cytotoxicity and apoptosis induction. Compare the effects of Danuglipron to the positive control.
Protocol 2: Investigation of Mitochondrial Dysfunction using High-Resolution Respirometry
-
Cell Culture: Seed HepG2 or primary human hepatocytes in a Seahorse XF Cell Culture Microplate.
-
Compound Treatment: Treat the cells with Danuglipron at various concentrations for a defined period (e.g., 4 to 24 hours).
-
Seahorse XF Assay:
-
Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Measure the oxygen consumption rate (OCR) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis: Analyze the changes in OCR parameters in Danuglipron-treated cells compared to vehicle-treated controls to identify specific defects in the electron transport chain.
Visualizations
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. medcitynews.com [medcitynews.com]
- 3. Pfizer Drops Lead Obesity Asset After Liver Safety Concerns, Overall Review - BioSpace [biospace.com]
- 4. geneonline.com [geneonline.com]
- 5. pfizer.com [pfizer.com]
- 6. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, Danuglipron, in Adults with Obesity | Pfizer [pfizer.com]
- 7. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 8. biopharmaboardroom.com [biopharmaboardroom.com]
- 9. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of drug induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms underlying chemical liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dissecting the molecular pathophysiology of drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-Induced Liver Injury: Advances in Mechanistic Understanding that will Inform Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Models for Assessing Hepatic Effects of GLP-1R Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing in vitro models to assess the hepatic effects of Glucagon-like peptide-1 receptor (GLP-1R) agonists.
Frequently Asked Questions (FAQs)
Q1: Are GLP-1R agonists considered hepatotoxic?
A1: Generally, GLP-1R agonists are not considered directly hepatotoxic and have not been convincingly implicated in causing clinically apparent liver injury.[1] In fact, they are being investigated for their beneficial effects in treating non-alcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatohepatitis (MASH) due to their potential to reduce liver fat, inflammation, and fibrosis.[2][3][4][5] However, rare cases of drug-induced liver injury have been reported, so a thorough in vitro assessment of hepatic effects is a critical part of the safety evaluation.[6][7][8]
Q2: Do human hepatocytes express functional GLP-1 receptors?
A2: The presence and functional role of GLP-1R on human hepatocytes is a topic of ongoing research and debate. Some studies have detected GLP-1R mRNA and protein in primary human hepatocytes and cell lines like HepG2 and Huh7, suggesting a direct mechanism of action.[9] Other studies, however, have failed to detect significant GLP-1R expression in liver cells, proposing that the beneficial hepatic effects observed in vivo are indirect, resulting from systemic improvements in weight, insulin (B600854) resistance, and glycemic control.[3][10] Researchers should be aware of this controversy when designing experiments and interpreting results.
Q3: What are the most common in vitro models for assessing the hepatic effects of GLP-1R agonists?
A3: The most commonly used in vitro models include:
-
Hepatoma cell lines (e.g., HepG2, HepaRG): These are widely used due to their availability and ease of culture. HepaRG cells are often considered more metabolically active and more similar to primary hepatocytes than HepG2 cells.[11][12][13]
-
Primary Human Hepatocytes (PHHs): These are considered the "gold standard" for in vitro hepatotoxicity studies as they most closely mimic the in vivo liver environment. However, their use is limited by availability, cost, and inter-donor variability.
-
3D Liver Models (e.g., spheroids, organoids): These models offer a more physiologically relevant environment by incorporating cell-cell interactions and are gaining popularity for long-term and chronic toxicity studies.[14][15]
Q4: What is a suitable vehicle control for in vitro studies with GLP-1R agonists?
A4: The choice of vehicle depends on the solubility of the specific GLP-1R agonist. As many are peptides, sterile, nuclease-free water or a buffered solution like PBS is often appropriate. If a solvent like dimethyl sulfoxide (B87167) (DMSO) is required for solubility, it is crucial to use the same final concentration of DMSO in the vehicle control wells and to ensure this concentration is not cytotoxic to the cells.
Troubleshooting Guides
Issue 1: High variability in assay results between experiments.
-
Possible Cause: Inconsistent peptide quality or handling.
-
Troubleshooting:
-
Ensure the peptide has high purity (typically >95%).
-
Store lyophilized peptides at -20°C or -80°C and protect from moisture.
-
Reconstitute peptides in sterile, appropriate solvents and aliquot to avoid multiple freeze-thaw cycles.
-
Consider that peptides can be lost during sample preparation.
-
-
-
Possible Cause: Inconsistent cell culture conditions.
-
Troubleshooting:
-
Use cells within a consistent passage number range.
-
Ensure consistent cell seeding density.
-
Monitor and maintain stable pH and temperature in the incubator.
-
-
Issue 2: No observable effect of the GLP-1R agonist in the assay.
-
Possible Cause: Low or absent GLP-1R expression in the chosen cell model.
-
Troubleshooting:
-
Confirm GLP-1R expression in your cell line at both the mRNA (qPCR) and protein (Western blot or immunofluorescence) level.
-
Consider using a cell line known to express functional GLP-1R or a primary cell model.
-
-
-
Possible Cause: Peptide degradation or instability in culture medium.
-
Troubleshooting:
-
Peptides can be degraded by proteases present in serum-containing media. Consider reducing serum concentration or using serum-free media for the duration of the treatment, if compatible with cell health.
-
Evaluate the stability of your peptide in the assay medium over the time course of the experiment.
-
-
Issue 3: Unexpected cytotoxicity observed.
-
Possible Cause: Contaminants in the peptide preparation.
-
Troubleshooting:
-
Ensure the peptide is of high purity and tested for endotoxins, as these can elicit cytotoxic and inflammatory responses.
-
Trifluoroacetic acid (TFA) is often used in peptide purification and can be cytotoxic. Consider requesting TFA removal or salt exchange during peptide synthesis.
-
-
-
Possible Cause: Off-target effects or high concentrations.
-
Troubleshooting:
-
Perform a wide dose-response curve to identify a non-toxic concentration range.
-
Investigate potential off-target effects by examining cellular pathways not directly linked to GLP-1R signaling.
-
-
Data Presentation
Table 1: Comparison of In Vitro Liver Models for Assessing GLP-1R Agonist Effects
| Model Type | Advantages | Disadvantages | Recommended for |
| HepG2 Cells | - Readily available and easy to culture- High-throughput screening compatible | - Low expression of some metabolic enzymes- May not fully recapitulate primary hepatocyte physiology[11][12] | - Initial cytotoxicity screening- Mechanistic studies in a simplified system |
| HepaRG Cells | - Higher expression of metabolic enzymes compared to HepG2- Differentiated cells resemble primary hepatocytes more closely[11][13] | - Require a lengthy differentiation protocol- More sensitive to culture conditions | - Studies on metabolism-dependent effects- Investigating both beneficial and potential toxic effects |
| Primary Human Hepatocytes (PHHs) | - "Gold standard" for in vitro liver studies- Most physiologically relevant model | - Limited availability and high cost- Significant inter-donor variability- Rapid loss of phenotype in standard 2D culture | - Confirmatory studies- Investigating human-specific responses |
| 3D Spheroids/Organoids | - More accurately mimic in vivo tissue architecture and cell-cell interactions- Suitable for longer-term studies[14][15] | - More complex to culture and analyze- May have limitations in nutrient and oxygen diffusion | - Chronic exposure studies- Investigating complex endpoints like fibrosis |
Table 2: Reported In Vitro Effects of Selected GLP-1R Agonists on Hepatic Endpoints
| GLP-1R Agonist | Cell Model | Endpoint | Observed Effect |
| Exenatide | HepG2 | Steatosis (Lipid Accumulation) | Reduction |
| Liraglutide | HepG2 | Steatosis (Lipid Accumulation) | Reduction |
| Liraglutide | ZDF Rat Hepatocytes | Apoptosis | Reduction |
| Semaglutide | Hepa 1-6 | Steatosis (Lipid Accumulation) | Reduction[16] |
| Exenatide | Huh7 | Insulin Signaling (PDK-1, AKT, PKC-zeta phosphorylation) | Increase[9] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed HepG2 or HepaRG cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the GLP-1R agonist in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Assessment of Apoptosis using Caspase-3 Activity Assay
-
Cell Culture and Treatment: Culture and treat cells with the GLP-1R agonist as described in the MTT assay protocol. Include a known apoptosis-inducing agent as a positive control.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using the lysis buffer provided in a commercial caspase-3 colorimetric or fluorometric assay kit.[17][18]
-
Incubation: Incubate the cell lysates on ice for 15-20 minutes.
-
Centrifugation: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to normalize the caspase-3 activity.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate to wells containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Measurement: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence using a microplate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the vehicle control.
Protocol 3: Assessment of Hepatic Steatosis using Oil Red O Staining
-
Induction of Steatosis: Seed HepG2 or other suitable cells on coverslips in a 24-well plate. To induce lipid accumulation, treat the cells with a mixture of fatty acids (e.g., oleic acid and palmitic acid) for 16-24 hours.
-
GLP-1R Agonist Treatment: After inducing steatosis, treat the cells with various concentrations of the GLP-1R agonist for a specified duration (e.g., 24 hours).
-
Cell Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 20-30 minutes.
-
Oil Red O Staining: Wash the fixed cells with distilled water and then with 60% isopropanol (B130326). Stain the cells with a freshly prepared and filtered Oil Red O working solution for 20-30 minutes at room temperature.
-
Washing and Counterstaining: Wash the cells with 60% isopropanol and then with distilled water to remove excess stain. Counterstain the nuclei with hematoxylin (B73222) if desired.
-
Imaging: Mount the coverslips on microscope slides and visualize the lipid droplets (stained red) using a light microscope.
-
Quantification (Optional): To quantify the lipid accumulation, after staining, elute the Oil Red O from the cells using 100% isopropanol and measure the absorbance of the eluate at approximately 510 nm. Normalize the absorbance to the cell number or protein content.
Mandatory Visualizations
References
- 1. Glucagon-Like Peptide-1 (GLP-1) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. droracle.ai [droracle.ai]
- 7. Semaglutide-associated drug-induced liver injury: a case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Glucagon-like peptide-1 receptor is present on human hepatocytes and has a direct role in decreasing hepatic steatosis in vitro by modulating elements of the insulin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GLP-1 and GIP agonism has no direct actions in human hepatocytes or hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. Comparison of HepG2 and HepaRG by whole-genome gene expression analysis for the purpose of chemical hazard identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Prediction of Liver Toxicity Revolutionized in Largest 3D In Vitro Benchmarking Study | Technology Networks [technologynetworks.com]
- 15. mdpi.com [mdpi.com]
- 16. dovepress.com [dovepress.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. abcam.com [abcam.com]
Danuglipron Development: A Technical Resource for Optimizing Oral GLP-1RA Tolerability
Notice: As of April 2025, Pfizer has discontinued (B1498344) the development of danuglipron (B610018).[1][2][3] This decision was made following a review of all clinical data and input from regulators, prompted by a case of potential drug-induced liver injury in a dose-optimization study for the once-daily formulation.[1][2][4] This technical support center serves as a retrospective guide for researchers and drug development professionals. The information and data from the danuglipron clinical program offer valuable insights into the challenges of optimizing the dosage of oral, small-molecule GLP-1 receptor agonists (GLP-1RAs) to mitigate adverse events and improve tolerability.
Frequently Asked Questions (FAQs)
Q1: What was the intended mechanism of action for danuglipron?
A1: Danuglipron is an oral, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR).[5] Its mechanism involved binding to the GLP-1R, which activates a canonical GPCR signaling cascade.[5] This activation stimulates the Gαs subunit of the G protein, increasing adenylate cyclase activity and leading to a rise in intracellular cyclic AMP (cAMP).[5][6] This pathway promotes glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release.[6][7] Danuglipron also acts as a partial agonist in the β-arrestin (βArr) pathway, which is believed to contribute to the exocytosis of insulin vesicles.[5]
Q2: What were the primary adverse events (AEs) associated with danuglipron?
A2: The most frequently reported adverse events during danuglipron's clinical trials were gastrointestinal in nature and consistent with the GLP-1RA class.[7][8][9] These included high rates of nausea, vomiting, and diarrhea.[7][10][11] In a Phase 2b study of the twice-daily formulation in adults with obesity, up to 73% of participants experienced nausea, up to 47% had vomiting, and up to 25% reported diarrhea.[7][10][12] These AEs were generally mild to moderate but led to high discontinuation rates.[7][13]
Q3: How did danuglipron's dosage and formulation affect its adverse event profile?
A3: The gastrointestinal AEs were found to be related to the target dose.[14][15] The twice-daily, immediate-release formulation was associated with high discontinuation rates, exceeding 50% across all dose groups in the Phase 2b obesity trial, compared to about 40% for placebo.[7][10][11] This poor tolerability prompted Pfizer to halt the development of the twice-daily formulation and focus on creating a once-daily, modified-release version.[7][16] The goal of the modified-release formulation was to improve the tolerability profile, presumably by smoothing the pharmacokinetic curve and reducing peak plasma concentrations.[16][17]
Q4: What was the ultimate reason for the discontinuation of the danuglipron program?
A4: The entire danuglipron development program was discontinued in April 2025.[1][2][3] While dose-optimization studies of a once-daily formulation were underway to improve tolerability, a single asymptomatic participant experienced potential drug-induced liver injury, which resolved after stopping the medication.[1][2][4] Although the overall frequency of liver enzyme elevations across the 1,400-participant safety database was in line with other approved GLP-1RAs, this specific event, combined with a total review of all data and regulatory input, led to the decision to halt development.[1][3][10]
Q5: What dose titration strategies were investigated to improve danuglipron's tolerability?
A5: Several dose-escalation schemes were evaluated in clinical trials to find a balance between efficacy and tolerability. For instance, the Phase 2a study (NCT04617275) in patients with type 2 diabetes assessed low (5 mg BID) versus high (10 mg BID) starting doses, with fast (1-week) versus slower (2-week) escalation steps to reach target doses of 80, 120, or 200 mg twice daily.[14] The Phase 2b obesity study (NCT04707313) also evaluated different fixed titration schedules over 26 to 32 weeks.[7] However, even with these strategies, discontinuation rates remained high with the twice-daily formulation.[14][15]
Troubleshooting Guide for Oral GLP-1RA Development (Insights from Danuglipron)
This guide addresses common challenges encountered in the development of oral GLP-1RAs, using the danuglipron program as a case study.
| Issue Encountered | Potential Causes & Experimental Insights | Recommended Mitigation Strategies for Future Research |
| High incidence of gastrointestinal AEs (nausea, vomiting, diarrhea) | High Peak Plasma Concentrations: Immediate-release oral formulations can lead to rapid absorption and high Cmax, which is a likely contributor to GI side effects.[18] Dose-Dependent Effects: Studies consistently showed that higher target doses of danuglipron were associated with increased rates of GI events.[13][14] | Formulation Optimization: Develop and test modified-release (MR) or controlled-release (CR) formulations to slow drug absorption, lower Cmax, and prolong exposure, potentially improving the tolerability profile.[16][17] Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use PK/PD modeling to predict the optimal pharmacokinetic profile for balancing efficacy with tolerability before initiating large-scale clinical trials. |
| High participant discontinuation rates in clinical trials | Poor Tolerability: The high frequency and severity of GI adverse events were the primary drivers of discontinuation in danuglipron trials, with rates exceeding 50% in some cohorts.[7][10][11] Titration Schedule: While different titration schedules were tested, they did not sufficiently mitigate the AEs of the twice-daily formulation to prevent high dropout rates.[14] | Slower and More Flexible Titration: Implement slower, more conservative dose-escalation schedules. Allow for flexibility in the protocol for investigators to hold or reduce doses based on individual patient tolerability before escalating further. Patient Education & Support: Proactively educate trial participants that GI side effects are common, often transient, and can be managed. Provide clear guidance on managing symptoms. |
| Emergence of unexpected safety signals (e.g., hepatotoxicity) | Molecule-Specific Toxicity: The potential for drug-induced liver injury that led to danuglipron's discontinuation highlights the risk of idiosyncratic or off-target toxicities, even within an established drug class.[1][2][4] | Comprehensive Preclinical Toxicology: Conduct extensive preclinical safety pharmacology and toxicology studies, including assessments in multiple species, to identify potential off-target effects early. Vigilant Clinical Monitoring: Institute rigorous monitoring of safety parameters, such as liver function tests (LFTs), throughout all phases of clinical development. Establish clear stopping rules and criteria for dose modification based on these safety signals. |
Quantitative Data Summary
Table 1: Adverse Events in Phase 2b Obesity Study (NCT04707313, Twice-Daily Dosing)
This study evaluated various doses and titration schedules. The data below represent the highest reported incidence rates across the different active dose arms compared to placebo.
| Adverse Event | Placebo (approx. rate) | Danuglipron (up to) | Citation(s) |
| Nausea | - | 73% | [7][10][12] |
| Vomiting | - | 47% | [7][10][12] |
| Diarrhea | - | 25% | [7][10][12] |
| Discontinuation Rate | ~40% | >50% | [7][10][11] |
Table 2: Efficacy and Discontinuation Rates in T2D Patients (NCT04617275, 12 Weeks)
This study compared different dose-escalation schemes to various target doses.
| Parameter | Placebo | Danuglipron (Range Across Groups) | Citation(s) |
| Change in HbA1c | -0.32% | -1.04% to -1.57% | [14][15] |
| Change in Fasting Plasma Glucose | -13.09 mg/dL | -23.34 to -53.94 mg/dL | [14][15] |
| Change in Body Weight | -0.42 kg | -1.93 to -5.38 kg | [14][15] |
| Discontinuation due to AEs | 16.7% - 18.8% | 27.3% to 72.7% | [14][15] |
Experimental Protocols
Protocol 1: Phase 2b Dose-Ranging Study for Efficacy and Safety in Obesity (based on NCT04707313)
-
Objective: To evaluate the efficacy, safety, and tolerability of various doses of twice-daily oral danuglipron compared to placebo in adults with obesity without type 2 diabetes.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
-
Participant Population: Adults aged 18-75 years with obesity.
-
Methodology:
-
Screening: Assess eligibility criteria, including BMI and medical history.
-
Randomization: Participants are randomized to receive either placebo or one of several danuglipron dosing cohorts.
-
Treatment Period (26 or 32 weeks):
-
Participants self-administer the oral study drug twice daily.
-
Dosing cohorts are structured with different fixed titration schedules (e.g., 1-week, 2-week, or 4-week dose escalation steps) to reach various target doses (ranging from 40 mg to 200 mg BID).[7]
-
-
Assessments:
-
Primary Endpoint: Change in body weight from baseline to the end of the treatment period.[7][13]
-
Secondary Endpoints: Change in waist circumference, lipid profiles, and other metabolic markers.
-
Safety Monitoring: Record all adverse events (AEs), with a focus on gastrointestinal events. Monitor vital signs, ECGs, and clinical laboratory parameters (including LFTs) at regular intervals.
-
-
-
Data Analysis: The primary efficacy analysis is performed using a mixed-effects model for repeated measures (MMRM) to assess the least-squares mean change from baseline in body weight for each danuglipron group compared to placebo. Safety data are summarized descriptively.
Protocol 2: In Vitro GLP-1R Signaling Assays
-
Objective: To determine the potency and maximal efficacy of a test compound (e.g., danuglipron) in activating the primary G-protein (cAMP) and β-arrestin signaling pathways of the GLP-1 receptor.
-
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) engineered to overexpress the human GLP-1 receptor (hGLP-1R).
-
cAMP Production Assay (G-protein pathway):
-
Plate the hGLP-1R expressing cells in multi-well plates.
-
Treat cells with increasing concentrations of the test compound for a specified incubation period.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data from a preclinical study showed danuglipron had an EC50 of 13 nM for cAMP production.[5]
-
-
β-Arrestin Recruitment Assay:
-
Use a cell line co-expressing the hGLP-1R and a β-arrestin fusion protein (e.g., β-arrestin-2 fused to a reporter enzyme).
-
Treat cells with increasing concentrations of the test compound.
-
Measure the recruitment of β-arrestin to the activated receptor using a detection method appropriate for the reporter system (e.g., luminescence, fluorescence).
-
Preclinical data indicated an EC50 of 490 nM for danuglipron in recruiting β-arrestin-2.[5]
-
-
Data Analysis: For both assays, plot the response against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (maximal efficacy) values.
-
Visualizations
Caption: Simplified signaling pathway of the GLP-1 receptor upon activation by danuglipron.
Caption: General experimental workflow for a dose-escalation clinical trial.
Caption: Logical flow of challenges in the danuglipron development program.
References
- 1. pfizer.com [pfizer.com]
- 2. Pfizer discontinues development of GLP-1 receptor agonist, danuglipron [manufacturingchemist.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Pfizer discontinues GLP-1 weight loss drug - Becker's Hospital Review | Healthcare News & Analysis [beckershospitalreview.com]
- 5. uaclinical.com [uaclinical.com]
- 6. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, Danuglipron, in Adults with Obesity | Pfizer [pfizer.com]
- 8. Pfizer Provides Update on GLP-1-RA Clinical Development Program for Adults with Obesity and Type 2 Diabetes Mellitus | Pfizer [pfizer.com]
- 9. Efficacy and Safety of Oral Small Molecule Glucagon-Like Peptide 1 Receptor Agonist Danuglipron for Glycemic Control Among Patients With Type 2 Diabetes: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pfizer Drops Lead Obesity Asset After Liver Safety Concerns, Overall Review - BioSpace [biospace.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Pfizer Announces Positive Phase 2b Outcomes for Obesity Drug Candidate, Danuglipron [healthandpharma.net]
- 13. Efficacy and safety of danuglipron (PF‐06882961) in adults with obesity: A randomized, placebo‐controlled, dose‐ranging phase 2b study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tolerability, safety and pharmacodynamics of oral, small-molecule glucagon-like peptide-1 receptor agonist danuglipron for type 2 diabetes: A 12-week, randomized, placebo-controlled, Phase 2 study comparing different dose-escalation schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 17. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 18. Pfizer Moves Forward With Obesity Pill, Plans Dose Optimization Studies This Year - BioSpace [biospace.com]
Addressing off-target effects of Danuglipron Tromethamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing off-target effects of Danuglipron (B610018) Tromethamine during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Danuglipron Tromethamine?
Danuglipron is an orally active, small-molecule agonist of the Glucagon-like peptide-1 receptor (GLP-1R), a G protein-coupled receptor (GPCR).[1][2][3] Activation of GLP-1R in pancreatic β-cells stimulates the Gαs protein subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This signaling cascade ultimately results in glucose-dependent insulin (B600854) secretion.[3][4] Danuglipron has been shown to be a full agonist for cAMP production and a partial agonist for β-arrestin recruitment.[1][3]
Q2: What are the known primary off-target or adverse effects of Danuglipron?
The most frequently reported adverse effects of Danuglipron in clinical trials are gastrointestinal in nature and are considered consistent with the mechanism of GLP-1R activation.[5][6][7][8][9] These include high rates of nausea, vomiting, and diarrhea.[5][6][7][8][10] Additionally, the development of Danuglipron was discontinued (B1498344) due to a case of potential drug-induced liver injury, indicating a rare but severe off-target effect.[11][12]
Q3: How can we differentiate between on-target gastrointestinal effects and potential off-target toxicity in our preclinical models?
Distinguishing between the expected pharmacological effects on the gastrointestinal system and unrelated toxicity is crucial. On-target effects, such as delayed gastric emptying, are mediated by GLP-1R activation. To investigate this, researchers can:
-
Utilize GLP-1R knockout animal models: The absence of the receptor should abolish the gastrointestinal effects if they are on-target.
-
Employ a GLP-1R antagonist: Co-administration of a specific GLP-1R antagonist should reverse the observed gastrointestinal symptoms.
-
Conduct receptor selectivity profiling: Assess Danuglipron's activity against a panel of other GPCRs and cellular targets to identify potential off-target interactions that could contribute to gastrointestinal distress.
Troubleshooting Guides
Issue 1: High incidence of nausea, vomiting, or diarrhea observed in animal models.
Possible Cause 1: On-target GLP-1R agonism. The gastrointestinal side effects are a known class effect of GLP-1R agonists, primarily due to the receptor's role in slowing gastric emptying and its expression in the gut and central nervous system.[13][14][15]
Troubleshooting Steps:
-
Dose-response analysis: Determine if the severity of the GI effects is dose-dependent. A clear dose-response relationship suggests an on-target effect.
-
Dose titration: In multi-dose studies, a gradual dose escalation schedule may help to mitigate the severity of these side effects, allowing the model to acclimate.
-
Formulation optimization: For oral dosing, investigating modified-release formulations could potentially reduce the peak plasma concentration and, consequently, the intensity of GI side effects. Pfizer was exploring a once-daily formulation of danuglipron to improve tolerability before discontinuing the program.[5][6]
-
Dietary modification: In preclinical models, providing smaller, more frequent meals or specific dietary compositions might alleviate symptoms.[14][16]
Possible Cause 2: Off-target effects. While less likely for the primary GI effects, off-target activity cannot be entirely ruled out without specific testing.
Troubleshooting Steps:
-
In vitro selectivity profiling: Screen Danuglipron against a broad panel of receptors, enzymes, and ion channels to identify any unintended molecular targets that could mediate GI effects.
-
Comparative studies: Compare the GI tolerability profile of Danuglipron with other GLP-1R agonists with different chemical scaffolds.
Issue 2: Elevated liver enzymes or signs of hepatotoxicity in preclinical studies.
Possible Cause: Drug-induced liver injury (DILI). The discontinuation of Danuglipron's development was prompted by a case of potential DILI.[11][12] This is a critical safety concern that requires thorough investigation.
Troubleshooting Steps:
-
In vitro hepatotoxicity assays: Utilize various in vitro models to assess the potential for liver injury.[1][9][17][18][19]
-
Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro DILI assessment.[1]
-
HepaRG cells: A human hepatic progenitor cell line that can differentiate into hepatocytes and biliary-like cells, offering a reliable alternative to PHHs.[1][17]
-
3D Liver Spheroids/Organoids: These models better mimic the in vivo liver microenvironment and can be used for longer-term toxicity studies.[9][17]
-
-
Mechanism of toxicity studies: If hepatotoxicity is confirmed, investigate the underlying mechanisms, such as:
-
Mitochondrial dysfunction assays.
-
Reactive metabolite formation studies.
-
Bile salt export pump (BSEP) inhibition assays.
-
Assessment of inflammatory responses in co-culture models with immune cells.
-
-
Structural analog comparison: Synthesize and test structural analogs of Danuglipron to identify the chemical moieties potentially responsible for the liver toxicity and establish a structure-activity relationship for the toxicity.
Data Presentation
Table 1: Summary of Adverse Events in a Phase 2b Clinical Trial of Twice-Daily Danuglipron in Adults with Obesity.
| Adverse Event | Percentage of Participants |
| Nausea | Up to 73%[5][6] |
| Vomiting | Up to 47%[5][6] |
| Diarrhea | Up to 25%[5][6] |
| Discontinuation Rate (All Doses) | >50%[5][6] |
| Discontinuation Rate (Placebo) | ~40%[5] |
Table 2: In Vitro Potency of Danuglipron.
| Assay | EC50 | Agonist Activity |
| cAMP Production | 13 nM[1] | Full Agonist[1] |
| β-Arrestin 2 Recruitment | 490 nM[1] | Partial Agonist[1] |
Experimental Protocols
Protocol 1: cAMP Production Assay for GLP-1R Activation
This protocol is designed to quantify the intracellular cAMP levels following GLP-1R stimulation by Danuglipron.
Materials:
-
HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
This compound and a reference GLP-1R agonist.
-
A commercial cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX), if required by the kit.
Procedure:
-
Cell Seeding: Seed HEK293-hGLP-1R cells into a 96- or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of Danuglipron and the reference agonist in the assay buffer.
-
Assay Initiation:
-
Wash the cells with assay buffer.
-
Add assay buffer containing the PDE inhibitor to each well and incubate as recommended by the manufacturer.
-
Add the prepared compound dilutions to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Detection: Lyse the cells and measure cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the response signal against the log concentration of the agonist and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Protocol 2: β-Arrestin Recruitment Assay
This protocol measures the recruitment of β-arrestin to the activated GLP-1R, a key event in receptor desensitization and signaling.
Materials:
-
A cell line co-expressing a tagged GLP-1R and a tagged β-arrestin (e.g., using DiscoverX PathHunter or similar technology).
-
Cell culture medium.
-
Assay buffer.
-
This compound and a reference agonist.
-
Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).
Procedure:
-
Cell Seeding: Seed the engineered cells into a white, opaque 96- or 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of Danuglipron and the reference agonist in the assay buffer.
-
Compound Addition: Add the prepared compound dilutions to the cells.
-
Incubation: Incubate the plate at 37°C for the recommended time (e.g., 60-90 minutes).
-
Detection: Add the detection reagents and incubate at room temperature as per the manufacturer's protocol.
-
Signal Measurement: Measure the chemiluminescent or fluorescent signal using a plate reader.
-
Data Analysis: Plot the signal against the log concentration of the agonist to generate dose-response curves and determine EC50 and Emax values.
Mandatory Visualizations
Caption: GLP-1R signaling pathway activated by Danuglipron.
Caption: Troubleshooting workflow for observed adverse effects.
References
- 1. Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 study to evaluate the safety, tolerability, pharmacokinetics and pharmacodynamics of danuglipron (PF‐06882961), an oral small‐molecule glucagon‐like peptide‐1 receptor agonist, in Japanese adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uaclinical.com [uaclinical.com]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, Danuglipron, in Adults with Obesity | Pfizer [pfizer.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Exploring the Side Effects of GLP-1 Receptor Agonist: To Ensure Its Optimal Positioning [e-dmj.org]
- 16. youtube.com [youtube.com]
- 17. preprints.org [preprints.org]
- 18. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro models for liver toxicity testing - Toxicology Research (RSC Publishing) [pubs.rsc.org]
Technical Support Center: In Vitro Metabolic Stability of Danuglipron
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the in vitro metabolic stability of Danuglipron (B610018).
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it important for a compound like Danuglipron?
A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] It is a critical parameter in drug discovery because it influences key pharmacokinetic properties such as half-life, oral bioavailability, and clearance.[1][2] A compound with low metabolic stability is quickly eliminated from the body, potentially requiring higher or more frequent dosing to achieve a therapeutic effect.[3] Conversely, a compound that is excessively stable might accumulate and lead to toxicity.[1] Optimizing the metabolic stability of Danuglipron is crucial for its development as a safe and effective oral GLP-1 receptor agonist.[4][5]
Q2: What are the recommended initial in vitro assays to evaluate the metabolic stability of Danuglipron?
A2: The initial assessment of Danuglipron's metabolic stability should be conducted using in vitro systems containing drug-metabolizing enzymes. The most common and recommended starting points are:
-
Liver Microsomal Stability Assay: This is a high-throughput screening method to assess Phase I metabolic stability, which is primarily mediated by cytochrome P450 (CYP) enzymes.[1][6] Given that Danuglipron undergoes Phase I metabolism, this is a crucial initial assay.[7]
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells, and therefore evaluates both Phase I and Phase II metabolism, providing a more comprehensive view of hepatic clearance.[6][8][9] This is particularly useful for identifying potential conjugation pathways that may contribute to Danuglipron's metabolism.
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader assessment of metabolic pathways compared to microsomes alone.[1]
Q3: What are the known metabolic pathways of Danuglipron from in vitro studies?
A3: In vitro studies have shown that Danuglipron undergoes several biotransformations. The key metabolic pathways identified are Phase I reactions, including hydroxylation, O-dealkylation, and hydrolysis of the oxetane (B1205548) ring, which is then followed by acetylation and methylation.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Danuglipron's disappearance rate is too rapid to measure accurately in the microsomal stability assay. | 1. The concentration of liver microsomes is too high for a labile compound. 2. The incubation time points are too long. | 1. Reduce the microsomal protein concentration in the incubation mixture. 2. Shorten the incubation time points (e.g., 0, 1, 2, 5, 10, 15 minutes). |
| High variability is observed in the calculated half-life of Danuglipron between experiments. | 1. Degradation of the NADPH cofactor. 2. Inconsistent pipetting or timing. 3. Danuglipron may be unstable in the assay buffer. | 1. Prepare NADPH solutions fresh for each experiment and keep them on ice. 2. Use automated liquid handlers for better precision or ensure consistent manual pipetting. 3. Run a control incubation without NADPH to assess non-enzymatic degradation. |
| Danuglipron appears stable in the microsomal assay but shows moderate to high clearance in hepatocytes. | 1. Danuglipron may be primarily cleared by Phase II metabolism (e.g., glucuronidation), which is not prominent in standard microsomal assays. 2. The compound may be a substrate for hepatic uptake transporters, leading to higher intracellular concentrations in hepatocytes. | 1. Supplement the microsomal assay with necessary cofactors for Phase II enzymes (e.g., UDPGA for UGTs) to investigate conjugation. 2. Characterize the interaction of Danuglipron with relevant hepatic uptake transporters. |
| No metabolism of the positive control is observed in the assay. | 1. The liver microsomes or hepatocytes have lost their enzymatic activity. 2. The cofactor (e.g., NADPH) was not added or is inactive. | 1. Use a new batch of cryopreserved microsomes or hepatocytes. 2. Ensure that the cofactor is added at the correct concentration and that the stock solution is not degraded. |
| Poor correlation between in vitro metabolic stability data and preliminary in vivo pharmacokinetic findings for Danuglipron. | 1. Extrahepatic metabolism (e.g., in the intestine or kidney) may be a significant clearance pathway in vivo. 2. Other clearance mechanisms, such as renal excretion, may play a major role. | 1. Conduct metabolic stability studies using intestinal microsomes or S9 fractions. 2. Investigate renal clearance and transporter-mediated secretion of Danuglipron. |
Quantitative Data Summary
The following table summarizes the in vitro metabolic stability data for Danuglipron in human and rat liver microsomes.
| Parameter | Human Liver Microsomes (HLM) | Rat Liver Microsomes (RLM) | Reference |
| Half-life (t½) | 208 ± 31 min | 81 ± 16 min | [7] |
| Intrinsic Clearance (CLint) | 7.49 µL/min/mg | 35.57 µL/min/mg | [7] |
These data indicate that Danuglipron has moderate hepatic metabolism and low clearance in both species.[7]
Experimental Protocols
Liver Microsomal Stability Assay for Danuglipron
1. Objective: To determine the in vitro metabolic stability of Danuglipron by measuring its rate of disappearance in a liver microsomal incubation.
2. Materials:
-
Danuglipron
-
Pooled human liver microsomes (or other species)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil (B1683045) and a slowly metabolized one like warfarin)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
Prepare a working solution of Danuglipron and positive controls in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the Danuglipron working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding the quenching solution to the respective wells.
-
Include control wells without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of Danuglipron at each time point using a validated LC-MS/MS method.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Hepatocyte Stability Assay for Danuglipron
1. Objective: To determine the overall hepatic metabolic stability of Danuglipron in a system containing both Phase I and Phase II enzymes.
2. Materials:
-
Danuglipron
-
Cryopreserved human hepatocytes (or other species)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Positive control compounds
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker with 5% CO2 (37°C)
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability and density.
-
Prepare a working solution of Danuglipron and positive controls in the incubation medium.
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the Danuglipron working solution to the wells to start the incubation.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2, with gentle shaking.
-
At specific time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding the quenching solution.
-
Centrifuge the plate to pellet cell debris and precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the remaining concentration of Danuglipron at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. genemedics.com [genemedics.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Comprehensive identification and characterization of in vitro and in vivo metabolites of the novel GLP-1 receptor agonist danuglipron using UHPLC-QToF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Enhancing the Sensitivity of Danuglipron Binding Assays
Welcome to the technical support center for Danuglipron (B610018) binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and accuracy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Danuglipron and how does it interact with the GLP-1 receptor?
Danuglipron (PF-06882961) is an orally bioavailable, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR).[1][2] Unlike peptide agonists that bind to the extracellular domain, Danuglipron binds to a distinct pocket within the transmembrane helices of the GLP-1R.[3] Specifically, it requires a primate-specific tryptophan 33 residue for its action.[1][4] This interaction activates the receptor, leading to downstream signaling cascades, primarily through the Gαs-cAMP pathway, which stimulates insulin (B600854) secretion in a glucose-dependent manner.[1][2][5] It also engages the β-arrestin pathway, although it shows a bias towards the cAMP pathway.[1][5]
Q2: What are the typical binding affinity and potency values for Danuglipron?
The binding affinity and potency of Danuglipron can vary depending on the assay format and cell system used. Below is a summary of reported values:
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity (Ki) | 80 nM | Competition assay with [3H]PF-06883365 radioligand in CHO cells expressing human GLP-1R. | [1][6] |
| Binding Affinity (Ki) | 360 nM | Radioligand binding assay. | [5] |
| cAMP Potency (EC50) | 13 nM | cAMP accumulation assay in CHO cells expressing human GLP-1R. | [5][7] |
| β-arrestin 2 Recruitment (EC50) | 490 nM | β-arrestin 2 recruitment assay. | [5] |
Q3: What is a "sensitized assay" and why was it used for Danuglipron discovery?
A sensitized assay is a modified experimental setup designed to increase the ability to detect weak agonist activity. In the discovery of Danuglipron, a high-throughput screen (HTS) was performed in the presence of a positive allosteric modulator (PAM), BETP.[1][2] This PAM sensitizes the GLP-1R, lowering the activation barrier and amplifying the signal from weak agonists that might otherwise be missed in a standard HTS.[1][2] This approach was crucial for identifying the initial fluoropyrimidine-based small-molecule hits that led to the development of Danuglipron.[1]
Troubleshooting Guides
This section provides solutions to common issues encountered during Danuglipron binding assays.
Issue 1: Low or No Specific Binding in a Radioligand Binding Assay
Possible Causes and Solutions:
-
Degraded Radioligand:
-
Solution: Ensure the radioligand ([³H]PF-06883365 is a suitable tool compound) is stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Check the expiration date and consider purchasing a fresh batch if in doubt.
-
-
Low Receptor Expression:
-
Solution: Verify the expression level of GLP-1R in your cell line (e.g., CHO or HEK293 cells) using a validated method like western blotting or by testing a control peptide agonist with known high affinity (e.g., GLP-1). If expression is low, consider using a cell line known to have high receptor density or re-transfecting your cells.[8]
-
-
Incorrect Assay Buffer Composition:
-
Solution: The assay buffer should be optimized. A common starting point is 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, and 0.1% BSA. The inclusion of BSA can help to reduce non-specific binding.[8]
-
-
Insufficient Incubation Time:
-
Solution: Ensure the binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time at your desired temperature.[8]
-
Issue 2: High Non-Specific Binding (NSB)
Possible Causes and Solutions:
-
Excessive Radioligand Concentration:
-
Inadequate Washing:
-
Hydrophobic Interactions:
-
Solution: Danuglipron is a small molecule and may exhibit hydrophobic interactions with plasticware or filters. Pre-treating plates and filters with a blocking agent like 0.3% polyethyleneimine (PEI) or including BSA in the assay buffer can mitigate this issue.[8]
-
Issue 3: Poor Signal-to-Noise Ratio in a Fluorescence Polarization (FP) Assay
Possible Causes and Solutions:
-
Low Tracer Concentration:
-
Suboptimal Binder (GLP-1R) Concentration:
-
Solution: Titrate the concentration of your receptor preparation. The optimal concentration should result in a significant change in millipolarization (ΔmP) upon tracer binding, ideally providing a window of ≥ 100 mP.[10]
-
-
Autofluorescence of Test Compounds:
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of unlabeled Danuglipron by competing against a radiolabeled ligand.
-
Receptor Preparation: Prepare cell membranes from a stable cell line expressing the human GLP-1R (e.g., CHO-hGLP-1R).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Reaction Setup:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or 10 µM of a non-radiolabeled competitor (e.g., unlabeled GLP-1) for non-specific binding determination.
-
Add 50 µL of a serial dilution of unlabeled Danuglipron.
-
Add 50 µL of radioligand (e.g., [³H]PF-06883365) at a final concentration near its Kd (e.g., 38 nM).
-
Add 50 µL of the cell membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Termination and Washing: Rapidly harvest the contents onto a glass fiber filter pre-soaked in 0.3% PEI using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of Danuglipron and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This protocol measures the ability of Danuglipron to stimulate cAMP production.
-
Cell Plating: Seed CHO-hGLP-1R cells into a 384-well plate at an optimized density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of Danuglipron in stimulation buffer containing a phosphodiesterase inhibitor like IBMX.
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add 10 µL of the Danuglipron serial dilution or control (e.g., GLP-1) to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Detection: Lyse the cells and measure cAMP levels using a commercial kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of Danuglipron and fit the data to a four-parameter logistic equation to determine the EC50.
Visualizations
Caption: Danuglipron signaling pathway via the GLP-1R.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Troubleshooting logic for radioligand binding assays.
References
- 1. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular docking of danuglipron uncovers potential crossovers between GLP-1R and the endocannabinoid system | microPublication [micropublication.org]
- 4. rcsb.org [rcsb.org]
- 5. uaclinical.com [uaclinical.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 10. benchchem.com [benchchem.com]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
Technical Support Center: Oral GLP-1R Agonist Clinical Development
This resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the clinical development of oral glucagon-like peptide-1 receptor (GLP-1R) agonists.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question: My oral GLP-1R agonist shows very low and highly variable bioavailability in preclinical models. What are the potential causes and troubleshooting steps?
Answer: Low and variable oral bioavailability is the primary challenge for peptide-based therapeutics.[1][2] The gastrointestinal (GI) tract presents significant barriers, including enzymatic degradation and poor absorption of large, hydrophilic molecules.[1][3]
-
Potential Cause 1: Enzymatic Degradation. Pepsin in the stomach and other proteolytic enzymes throughout the GI tract can rapidly degrade the peptide.
-
Troubleshooting:
-
Formulation with Enhancers: Co-formulate the agonist with a permeation enhancer that also offers local protection. For example, salcaprozate sodium (SNAC) locally increases the pH in the stomach, which inactivates pepsin and protects the peptide from degradation.[4][5][6]
-
Enteric Coating: While not used for oral semaglutide (B3030467), an alternative strategy is to use an enteric coating to protect the peptide from the stomach's acidic environment and target its release to the small intestine.[7]
-
Structural Modification: Investigate amino acid substitutions in the peptide sequence to enhance resistance to enzymatic cleavage.[8]
-
-
-
Potential Cause 2: Poor Permeability. The intestinal epithelium is a major barrier to the absorption of large molecules.
-
Troubleshooting:
-
Utilize Permeation Enhancers: Incorporate enhancers like SNAC, which are thought to fluidize the cell membrane and interact with intracellular components to facilitate transcellular transport.[4][9]
-
Screen Different Enhancers: Test a panel of permeation enhancers in your formulation. Common classes include medium-chain fatty acids and their derivatives.[10]
-
Re-evaluate In Vitro Models: Ensure your in vitro permeability assays (e.g., Caco-2) are optimized for peptides, as standard protocols may not be suitable (see Experimental Protocols section).
-
-
-
Potential Cause 3: Formulation & Dosing Conditions. The physical properties of the tablet and the conditions of administration are critical.
-
Troubleshooting:
-
Optimize Tablet Erosion: For gastric absorption models like oral semaglutide, the tablet must erode quickly in the stomach to release the drug and enhancer.[6][7]
-
Control for Food/Water Effects: In preclinical studies, standardize food and water intake. The absorption of oral semaglutide is significantly reduced by food and large volumes of water.[11][12] Conduct pharmacokinetic (PK) studies in fasted animals.[10]
-
-
Question: We are observing significant gastrointestinal distress (e.g., nausea, vomiting) in our animal studies. How can we mitigate this?
Answer: Gastrointestinal adverse events are the most common side effects of GLP-1R agonists and are often dose-dependent.[13][14] These effects are linked to the drug's mechanism of action, which includes delayed gastric emptying.[5][15]
-
Mitigation Strategies:
-
Dose Escalation: Implement a gradual dose-escalation schedule. Starting with a low, sub-therapeutic dose and slowly increasing it allows the subject to acclimate, which can reduce the severity of GI side effects.
-
Formulation Modification: Investigate modified-release formulations that slow the rate of drug absorption. This can prevent sharp peaks in plasma concentration that are often associated with acute side effects. Pfizer, for instance, has focused on developing modified-release formulations for its small-molecule agonist danuglipron (B610018) to improve tolerability.[16]
-
Re-evaluate Agonist Bias: For novel molecules, investigate their signaling bias. Agonists that are biased towards G-protein (Gs) signaling with reduced β-arrestin recruitment may offer a better GI tolerability profile.[17][18]
-
Question: The in vitro permeability of our peptide is poor in our Caco-2 assay. What experimental parameters can we adjust?
Answer: Standard Caco-2 assays designed for small molecules often require optimization for peptides due to their unique physicochemical properties.[19]
-
Troubleshooting Steps:
-
Reduce Non-Specific Binding: Peptides can bind to plastic labware. Add a carrier protein like bovine serum albumin (BSA) to the receiver compartment to reduce this non-specific binding and improve recovery.[19]
-
Optimize Incubation Conditions: Peptides can aggregate in aqueous solutions. Lowering the incubation concentration can minimize this effect. Additionally, extending the pre-incubation time can help the peptide reach a steady state, leading to more reliable data.[19]
-
Enhance Analytical Sensitivity: Peptides often have low permeability and can degrade, resulting in weak analytical signals. Use highly sensitive LC-MS/MS methods with low detection limits (e.g., 1–2 ng/mL) for accurate quantification.[19]
-
Use Appropriate Cell Models: While Caco-2 is the gold standard for intestinal permeability, consider other models like MDCK cells overexpressing specific transporters if efflux is a suspected issue.[19][20]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the permeation enhancer SNAC (salcaprozate sodium)?
A1: SNAC is a key component in the oral formulation of semaglutide (Rybelsus®) and facilitates its absorption in the stomach through a multi-faceted mechanism.[5][21]
-
Local pH Buffering: SNAC acts as a buffer, locally increasing the pH in the stomach where the tablet erodes. This neutralizes stomach acid and inhibits the activity of the digestive enzyme pepsin, protecting the semaglutide peptide from degradation.[4][6][22]
-
Facilitating Transcellular Absorption: SNAC is an amphiphilic molecule that can insert itself into the lipid membranes of gastric epithelial cells.[6] It is believed to create temporary, fluid-like "defects" in the membrane, allowing large molecules like semaglutide to pass through without causing permanent damage.[4] It also promotes the monomerization of semaglutide, which may aid absorption.[6]
Q2: What are the key differences between peptide-based and small-molecule oral GLP-1R agonists?
A2: Both aim to activate the GLP-1 receptor but differ significantly in their structure, formulation, and development challenges.
-
Peptide-Based Agonists (e.g., Oral Semaglutide): These are large molecules that mimic the natural GLP-1 hormone.[8] Their primary challenge is overcoming the GI barriers, requiring sophisticated delivery technologies like SNAC.[3][11] They typically have very low oral bioavailability (e.g., <1% for oral semaglutide).[12][23]
-
Small-Molecule Agonists (e.g., Orforglipron, Danuglipron): These are non-peptidic compounds that are easier to produce and formulate into conventional tablets.[24] They do not require permeation enhancers and can be taken without food or water restrictions, potentially improving patient adherence.[17] However, their development has been challenged by safety concerns, particularly hepatotoxicity (elevated liver enzymes), which led to the discontinuation of candidates like danuglipron and lotiglipron.[17][24]
Q3: What are the most common adverse events associated with oral GLP-1R agonists in clinical trials?
A3: The most frequently reported adverse events are gastrointestinal in nature and are consistent across the GLP-1RA class. These include nausea, vomiting, and diarrhea.[13] These side effects are most common during the initial phase of treatment and after dose increases but tend to diminish over time for many patients.[13][14] Discontinuation rates in clinical trials due to these events can range from 5% to 17% depending on the drug and dose.
Q4: How do food and water intake affect the absorption of oral semaglutide?
A4: The absorption of oral semaglutide is highly dependent on strict dosing conditions. It must be taken in a fasting state, at least 30 minutes before the first food, beverage, or other oral medication of the day.[11] It should be taken with no more than 4 ounces (120 mL) of plain water.[11] Co-ingestion with food or larger volumes of water significantly decreases semaglutide absorption.[12] This is a critical factor for patient education and adherence to achieve optimal therapeutic outcomes.[5]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Select Oral GLP-1R Agonists
| Parameter | Oral Semaglutide (Peptide) | Orforglipron (Small Molecule) | GSBR-1290 (Small Molecule) |
|---|---|---|---|
| Bioavailability | ~0.4% - 1.0%[11][12] | Food-independent, no enhancer needed[17] | Food-independent, no enhancer needed[17] |
| Half-life (t½) | ~1 week (subcutaneous formulation)[21] | ~25-28 hours[17] | Not specified |
| Dosing Frequency | Once daily[5] | Once daily[17] | Once daily[17] |
| Key Formulation Tech | Co-formulated with SNAC[5] | Standard oral tablet[17] | Standard oral tablet[17] |
Table 2: Clinical Efficacy of Oral GLP-1R Agonists (Select Phase 3 Data)
| Agent (Dose) | Trial | Baseline HbA1c | HbA1c Reduction | Baseline Weight | Weight Reduction |
|---|---|---|---|---|---|
| Oral Semaglutide (14 mg) | PIONEER 4 | 8.0% | -1.2% | 91.5 kg | -4.11 kg (vs. Liraglutide)[11] |
| Oral Semaglutide (14 mg) | PIONEER 2 | 8.1% | -1.3% | 91.2 kg | -3.8 kg (vs. Empagliflozin)[25] |
| Orforglipron (Highest Dose) | ACHIEVE-1 | 8.0% | -1.3% to -1.6% | Not specified | 7.9% (16.0 lbs)[17][26] |
Table 3: Incidence of Common Gastrointestinal Adverse Events (%)
| Adverse Event | Oral Semaglutide (14 mg) | Orforglipron |
|---|---|---|
| Nausea | ~20%[11] | Up to 40%[17] |
| Vomiting | ~10%[11] | Not specified |
| Diarrhea | ~15%[11] | 20-25%[17] |
Experimental Protocols
Protocol 1: In Vitro Permeability Assay using Caco-2 Cells
This protocol provides a method for assessing the intestinal permeability of an oral GLP-1R agonist, optimized for peptide characteristics.
1. Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS with 25 mM HEPES, pH 7.4)
-
Test compound (oral GLP-1R agonist)
-
Low-permeability marker (e.g., Lucifer yellow or FITC-dextran)
-
Bovine Serum Albumin (BSA)
-
LC-MS/MS system for quantification
2. Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: Before the transport study, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a volt-ohm meter. TEER values should be >250 Ω·cm² to confirm monolayer integrity. Additionally, assess the permeability of a paracellular marker like Lucifer yellow; Papp should be <1.0 x 10⁻⁶ cm/s.[27]
-
Transport Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
Prepare the donor solution by dissolving the test compound in transport buffer at the desired concentration (e.g., 1-10 µM). To minimize aggregation, use a lower concentration.[19]
-
Prepare the receiver solution: transport buffer containing 0.5-1% BSA to reduce non-specific binding.[19]
-
Add the donor solution to the apical (top) chamber and the receiver solution to the basolateral (bottom) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh receiver solution.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux rate, A is the surface area of the Transwell® membrane, and C₀ is the initial concentration in the donor chamber.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Swine Model
This protocol outlines a procedure for evaluating the oral bioavailability of a GLP-1R agonist formulation in a swine model, which is physiologically similar to humans.
1. Materials:
-
Yorkshire or Yucatan swine (male, ~40-50 kg)
-
Test formulation (e.g., tablet with permeation enhancer)
-
Vehicle control
-
Oral gavage equipment
-
Intravenous (IV) formulation of the test compound for bioavailability comparison
-
Blood collection tubes (e.g., K2-EDTA)
-
Centrifuge, freezer (-80°C)
-
LC-MS/MS system
2. Methodology:
-
Animal Acclimation and Catheterization: Acclimate animals to the housing facility for at least 7 days. For serial blood sampling, surgically implant a vascular access port or catheter. Allow for a recovery period post-surgery.
-
Dosing and Administration:
-
Fast the animals overnight (~12 hours) before dosing but allow access to water.[10]
-
Oral Group: Administer the test formulation via oral gavage. For tablets, use a specialized pilling gun. Follow with a controlled, minimal volume of water (e.g., <120 mL).
-
IV Group: Administer the IV formulation via the catheter to determine the absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (~2-3 mL) at pre-determined time points. For an oral dose, a typical schedule would be: pre-dose (0), 15, 30, 45 min, and 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72 hours post-dose.
-
Place samples immediately on ice and process to plasma by centrifugation (e.g., 3000 rpm for 10 min at 4°C) within 30 minutes of collection.
-
-
Sample Storage and Analysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the drug concentration in plasma using a validated LC-MS/MS bioanalytical method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).
-
Calculate the absolute oral bioavailability (F%) using the formula:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Caption: GLP-1 receptor signaling cascade leading to insulin secretion.
Caption: Workflow for the preclinical and clinical assessment of oral GLP-1R agonists.
Caption: Decision tree for troubleshooting low oral bioavailability of GLP-1R agonists.
References
- 1. bioengineer.org [bioengineer.org]
- 2. The development of an oral GLP-1 receptor agonist for the management of type 2 diabetes: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The challenge of developing oral alternatives to Ozempic, Wegovy and Mounjaro | Chemistry World [chemistryworld.com]
- 4. linkpeptide.com [linkpeptide.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. What is SNAC in oral semaglutide? | Biopharma PEG [biochempeg.com]
- 7. kinampark.com [kinampark.com]
- 8. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating Oral Peptides' Gastrointestinal Absorption: Methods and Applications - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Peptidyl and Non-Peptidyl Oral Glucagon-Like Peptide-1 Receptor Agonists [e-enm.org]
- 12. [PDF] Clinical Pharmacokinetics of Oral Semaglutide: Analyses of Data from Clinical Pharmacology Trials | Semantic Scholar [semanticscholar.org]
- 13. Exploring the Side Effects of GLP-1 Receptor Agonist: To Ensure Its Optimal Positioning [e-dmj.org]
- 14. 10 GLP-1 Side Effects You Should Know About - GoodRx [goodrx.com]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. Pfizer Advances Development of Once-Daily Formulation of Oral GLP-1 Receptor Agonist Danuglipron | Pfizer [pfizer.com]
- 17. Oral Small-Molecule GLP-1 Receptor Agonists: Mechanistic Insights and Emerging Therapeutic Strategies [mdpi.com]
- 18. Current Insights, Advantages and Challenges of Small Molecule Glucagon-like Peptide 1 Receptor Agonists: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resolian.com [resolian.com]
- 20. ovid.com [ovid.com]
- 21. A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Emerging Trends in the Development of GLP-1 Receptor Agonists | Biopharma PEG [biochempeg.com]
- 23. bioratherapeutics.com [bioratherapeutics.com]
- 24. Pfizer's Oral Weight Loss Drug Development Encounters Challenges - Who Will Be the Next 'Drug King' in the GLP-1 Race? [synapse.patsnap.com]
- 25. researchgate.net [researchgate.net]
- 26. Lilly's oral GLP-1, orforglipron, demonstrated statistically significant efficacy results and a safety profile consistent with injectable GLP-1 medicines in successful Phase 3 trial | Eli Lilly and Company [investor.lilly.com]
- 27. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Unpacking the Efficacy of Danuglipron and Liraglutide
For researchers and drug development professionals, the landscape of GLP-1 receptor agonists is a dynamic and keenly watched arena. This guide provides a detailed preclinical comparison of two key players: danuglipron (B610018), an oral small-molecule agonist, and liraglutide (B1674861), an injectable peptide-based therapeutic. We delve into the available experimental data to offer a comparative analysis of their efficacy profiles.
This guide synthesizes preclinical data from in vitro and in vivo studies to objectively compare the performance of danuglipron and liraglutide. Quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are also included to facilitate a deeper understanding of the underlying science.
Molecular and In Vitro Efficacy: A Tale of Two Agonists
Danuglipron, a small molecule with a molecular weight of 555.6 Daltons, presents a stark contrast to the larger peptide structure of liraglutide.[1] This fundamental difference in their chemical nature underpins their distinct pharmacokinetic profiles and modes of administration. In preclinical in vitro assays, both compounds have demonstrated potent activation of the GLP-1 receptor (GLP-1R), albeit with different signaling characteristics.
GLP-1 Receptor Binding Affinity
Danuglipron's binding affinity for the GLP-1 receptor has been reported with a Ki of 80 nM.[2][3] One study noted that the inhibition constant (Ki) of danuglipron was 360 nM, which was reported to be 82-fold lower than that of liraglutide.[1] For liraglutide, a Kd of 128.8 nmol/L for binding to GLP-1 receptors on INS-1 cells has been documented.
| Compound | Receptor Binding Affinity (Ki) | Notes |
| Danuglipron | 80 nM[2][3] | Small-molecule agonist |
| Liraglutide | 82-fold higher than danuglipron[1] | Peptide-based agonist |
In Vitro Potency: cAMP and β-Arrestin Signaling
Activation of the GLP-1R triggers downstream signaling cascades, primarily through the production of cyclic AMP (cAMP) and the recruitment of β-arrestin. Preclinical studies have quantified the potency of both danuglipron and liraglutide in these pathways.
Danuglipron demonstrates potent activation of the cAMP pathway with a maximal EC50 of 13 nM.[1] In contrast, its potency for recruiting β-arrestin 2 is significantly lower, with an EC50 of 490 nM.[1] Liraglutide shows an EC50 of 20 nM for β-arrestin 2 recruitment.[1] The maximal effect (Emax) at high concentrations for β-arrestin 2 recruitment was 36% for danuglipron and 99% for liraglutide, indicating that danuglipron acts as a partial agonist in this pathway.[1]
| Compound | cAMP Pathway (EC50) | β-Arrestin 2 Recruitment (EC50) | β-Arrestin 2 Recruitment (Emax) |
| Danuglipron | 13 nM[1] | 490 nM[1] | 36%[1] |
| Liraglutide | Not explicitly stated in provided results | 20 nM[1] | 99%[1] |
Below is a diagram illustrating the GLP-1 receptor signaling pathway.
In Vivo Efficacy: Glucose Control and Weight Management
Preclinical in vivo studies in animal models provide crucial insights into the potential therapeutic effects of drug candidates. While direct head-to-head comparisons are limited, available data for danuglipron and liraglutide in rodent models are presented below.
Glucose Tolerance
In a study involving mice with a humanized GLP-1 receptor (hGLP-1R), a single 3 mg/kg dose of danuglipron demonstrated improved glucose tolerance in an intraperitoneal glucose tolerance test (IPGTT).[1] The blood glucose area under the curve (AUC) from 0-120 minutes was significantly reduced in the danuglipron-treated group (~15,000 mg/dLmin) compared to the vehicle group (~50,000 mg/dLmin).[1] This was accompanied by an improvement in plasma insulin levels.[1]
Preclinical studies with liraglutide in obese and hyperglycemic rats have also shown significant improvements in glucose control.[4] Daily treatment with liraglutide (200 μg/kg) significantly reduced blood glucose concentrations during an oral glucose tolerance test (OGTT).[4]
| Compound | Animal Model | Dose | Effect on Glucose Tolerance |
| Danuglipron | Humanized GLP-1R Mice | 3 mg/kg | Reduced blood glucose AUC (0-120 min) by ~70% in an IPGTT.[1] |
| Liraglutide | Obese/Hyperglycemic Rats | 200 µg/kg daily | Significantly reduced blood glucose concentration during an OGTT.[4] |
Body Weight Reduction
Danuglipron has shown promise in preclinical models for weight management. In a humanized GLP-1R mouse model, danuglipron demonstrated anorexigenic effects.[5]
Liraglutide has been extensively studied in preclinical models for its effects on body weight. In obese candy-fed rats, liraglutide treatment resulted in a marked decrease in body weight.[3] Similarly, in juvenile obese/hyperglycemic rats, chronic administration of liraglutide prevented body weight gain in males.[4]
| Compound | Animal Model | Key Findings on Body Weight |
| Danuglipron | Humanized GLP-1R Mice | Demonstrated anorexigenic effects.[5] |
| Liraglutide | Obese Candy-Fed Rats | Marked decrease in body weight.[3] |
| Liraglutide | Juvenile Obese/Hyperglycemic Rats | Prevented body weight gain in males.[4] |
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.
cAMP Accumulation Assay
This assay quantifies the intracellular accumulation of cyclic AMP following GLP-1 receptor activation.
Objective: To determine the in vitro potency (EC50) of a GLP-1R agonist.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Test compounds (danuglipron, liraglutide) and a reference agonist.
-
cAMP detection kit (e.g., HTRF or luminescence-based).
-
96-well microplates.
Procedure:
-
Cell Seeding: Seed HEK293-hGLP-1R cells into 96-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Initiation:
-
Remove culture medium from the wells.
-
Add assay buffer, often containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add the prepared compound dilutions to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen detection kit.
-
Data Analysis: Plot the response (e.g., fluorescence or luminescence) against the log concentration of the agonist to determine the EC50 value.
Intraperitoneal Glucose Tolerance Test (IPGTT)
This in vivo test assesses the ability of an animal to clear a glucose load from the bloodstream.
Objective: To evaluate the effect of a test compound on glucose metabolism in a rodent model.
Materials:
-
Mice (e.g., C57BL/6 or humanized GLP-1R mice).
-
Glucose solution (e.g., 20% dextrose in sterile saline).
-
Glucometer and test strips.
-
Syringes for IP injection.
-
Animal balance.
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose: Measure and record the baseline blood glucose level (t=0) from a tail snip.
-
Compound Administration: Administer the test compound (e.g., danuglipron) or vehicle via the appropriate route (e.g., oral gavage or subcutaneous injection) at a specified time before the glucose challenge.
-
Glucose Challenge: Inject a bolus of glucose solution (e.g., 2 g/kg body weight) intraperitoneally.
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Conclusion
The preclinical data available for danuglipron and liraglutide highlight their distinct characteristics as GLP-1 receptor agonists. Danuglipron, as a small molecule, offers the potential for oral administration, a significant advantage in terms of patient convenience. Its in vitro profile suggests a biased agonism, with potent activation of the cAMP pathway but only partial agonism for β-arrestin recruitment. Liraglutide, a well-established peptide therapeutic, demonstrates robust, full agonism in vitro.
References
- 1. uaclinical.com [uaclinical.com]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Liraglutide pharmacotherapy reduces body weight and improves glycemic control in juvenile obese / hyperglycemic male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Danuglipron vs. Semaglutide: A Comparative Analysis of In Vitro GLP-1 Receptor Activation and Signaling
Published: December 5, 2025
This guide provides an objective comparison of the in vitro pharmacological profiles of danuglipron (B610018) and semaglutide (B3030467), two distinct agonists of the glucagon-like peptide-1 receptor (GLP-1R). Danuglipron is an orally available small-molecule agonist, whereas semaglutide is a peptide-based GLP-1 analogue. The focus of this comparison is on their in vitro potency in activating the canonical G-protein signaling pathway and their bias towards or away from the β-arrestin pathway, supported by experimental data and detailed methodologies.
Introduction to GLP-1 Receptor Agonism
The glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a critical role in glucose homeostasis and appetite regulation. Upon activation by its endogenous ligand GLP-1, the receptor primarily couples to the stimulatory G protein (Gαs), activating adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This G-protein-mediated pathway is central to the therapeutic effects of GLP-1R agonists, such as enhanced glucose-dependent insulin (B600854) secretion.
In addition to G-protein signaling, agonist binding also promotes the recruitment of β-arrestin proteins (βArr1 and βArr2). β-arrestins mediate receptor desensitization and internalization and can also serve as scaffolds for G protein-independent signaling.[1] Ligands that differentially engage these pathways are known as "biased agonists." Understanding the signaling bias of a GLP-1R agonist is crucial, as it may influence its therapeutic efficacy and side-effect profile. This guide compares danuglipron, a small molecule, and semaglutide, a peptide mimetic, on these key in vitro parameters.
Comparative In Vitro Potency and Activity
The in vitro activity of danuglipron and semaglutide has been characterized using cellular assays that measure their ability to stimulate cAMP production and recruit β-arrestin. The data reveals significant differences in their potency and signaling profiles.
G-Protein Signaling Potency (cAMP Production)
The potency of an agonist in activating the primary therapeutic pathway is typically measured by its half-maximal effective concentration (EC50) for cAMP accumulation in cells expressing the human GLP-1R. Lower EC50 values indicate higher potency.
| Compound | Agonist Type | Cell Line | cAMP EC50 |
| Danuglipron | Small Molecule | CHO-K1 | 13 nM[2] |
| Semaglutide | Peptide Analogue | CHO-K1 | 60.9 pM[3] |
| Liraglutide (B1674861) | Peptide Analogue | CHO-K1 | 100 pM |
| Exenatide (B527673) | Peptide Analogue | CHO-K1 | 9.0 nM[2] |
Note: Data for Liraglutide and Exenatide are included for context as well-characterized peptide agonists.
As shown in the table, the peptide analogue semaglutide demonstrates significantly higher potency for cAMP production (pM range) compared to the small-molecule danuglipron (nM range).
β-Arrestin Recruitment and Signaling Bias
Signaling bias is assessed by comparing an agonist's potency and maximal efficacy (Emax) for β-arrestin recruitment relative to its activity in the cAMP pathway. Danuglipron is characterized as a partial agonist for β-arrestin recruitment, meaning it does not elicit the full maximal response, even at saturating concentrations.[2]
| Compound | Agonist Type | β-Arrestin 2 EC50 | β-Arrestin 2 Emax (% of full agonist) | Signaling Profile |
| Danuglipron | Small Molecule | 490 nM[2] | 36%[2] | Full cAMP agonist, partial β-arrestin agonist |
| Liraglutide | Peptide Analogue | 20 nM[2] | 99%[2] | Full cAMP and β-arrestin agonist |
| Exenatide | Peptide Analogue | 9.0 nM[2] | 75%[2] | Full cAMP and β-arrestin agonist |
Note: Specific EC50/Emax values for semaglutide in a directly comparable β-arrestin assay were not identified in the reviewed literature. Data for liraglutide and exenatide are presented as representative full-efficacy peptide agonists.
The data clearly indicates that danuglipron is a biased agonist. It is approximately 38-fold less potent at recruiting β-arrestin-2 (EC50 = 490 nM) than it is at generating cAMP (EC50 = 13 nM). Furthermore, its maximal effect on β-arrestin recruitment is only 36% of that of a full peptide agonist like liraglutide.[2] This demonstrates a strong functional bias towards the Gs/cAMP signaling pathway.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams illustrate the GLP-1R signaling cascade and a typical experimental workflow for measuring signaling bias.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to determine the potency and signaling bias of GLP-1R agonists.
cAMP Accumulation Assay (HTRF Method)
This assay quantifies the intracellular accumulation of cAMP following receptor activation.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1R in appropriate growth medium.
-
Harvest cells and seed them into a 96-well or 384-well assay plate at a predetermined density (e.g., 20,000 cells/well).[4]
-
Incubate overnight at 37°C in a 5% CO2 incubator.[4]
2. Agonist Stimulation:
-
Prepare serial dilutions of the test agonists (danuglipron, semaglutide) and a reference agonist (e.g., GLP-1) in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Remove growth medium from the cells and add the agonist dilutions.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.
3. Cell Lysis and Detection:
-
Add a lysis buffer containing the two HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: a cAMP-d2 acceptor and an anti-cAMP antibody labeled with a Europium cryptate donor.
-
Incubate for 60 minutes at room temperature to allow for lysis and reagent binding.
4. Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665nm / 620nm) and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the logarithm of agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
β-Arrestin Recruitment Assay (BRET Method)
This assay measures the proximity between the activated receptor and β-arrestin, indicating recruitment.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in an appropriate growth medium.
-
Co-transfect cells with two plasmids: one encoding the human GLP-1R fused to a BRET donor (e.g., Renilla luciferase, RLuc8) and another encoding β-arrestin-2 fused to a BRET acceptor (e.g., Venus or GFP).[5][6]
-
Optionally, co-transfect with a G protein-coupled receptor kinase (GRK) to enhance receptor phosphorylation and the recruitment signal.[5]
2. Cell Plating:
-
Approximately 24 hours post-transfection, harvest the cells and plate them in a white, opaque 96-well microplate.[7]
3. Agonist Stimulation and Detection:
-
Prepare serial dilutions of the test agonists.
-
Add the BRET substrate (e.g., coelenterazine h) to each well.
-
Immediately after or shortly before adding the substrate, add the agonist dilutions to the wells.
4. Data Acquisition and Analysis:
-
Measure the light emission from the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm) using a plate reader capable of detecting BRET signals.
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the change in BRET ratio against the logarithm of agonist concentration. Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values for β-arrestin recruitment.
Conclusion
The in vitro data demonstrates a clear distinction between the pharmacological profiles of danuglipron and semaglutide.
-
Semaglutide , a peptide analogue, is a highly potent, full agonist at the GLP-1R for the canonical cAMP signaling pathway.
-
Danuglipron , a small molecule, is also a full agonist for cAMP production but is less potent than semaglutide.[2] Critically, danuglipron exhibits significant signaling bias, acting as a weak, partial agonist for β-arrestin-2 recruitment.[2]
This G-protein bias is a key design feature of danuglipron. The hypothesis in the field is that preferentially activating the Gs/cAMP pathway while minimizing β-arrestin recruitment could lead to sustained therapeutic effects with a reduced propensity for receptor desensitization and internalization, potentially improving the therapeutic window.[8][9] These fundamental in vitro differences in potency and signaling bias underpin the distinct molecular mechanisms of these two important GLP-1R agonists.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. uaclinical.com [uaclinical.com]
- 3. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of glucose‐dependent insulinotropic polypeptide receptor/glucagon‐like peptide‐1 receptor heteromerization on cell signaling when expressed in HEK‐293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Abolishing β-arrestin recruitment is necessary for the full metabolic benefits of G protein-biased glucagon-like peptide-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oral GLP-1 Receptor Agonist Race: A Head-to-Head Comparison of Emerging Therapies
For researchers, scientists, and drug development professionals, the landscape of oral GLP-1 receptor agonist (GLP-1RA) development is a dynamic and fiercely competitive field. This guide provides a head-to-head comparison of key oral GLP-1RAs in clinical development, presenting available experimental data to objectively assess their performance and potential.
The convenience of an oral formulation for GLP-1RAs, a class of drugs with proven efficacy in glycemic control and weight management, represents a significant advancement for patient care. This guide focuses on the most prominent small-molecule oral GLP-1RAs currently navigating clinical trials: Pfizer's danuglipron (B610018) (PF-06882961), Eli Lilly's orforglipron (B8075279) (LY3502970), and Roche's CT-996. We will also include the approved oral formulation of semaglutide (B3030467) (Rybelsus) from Novo Nordisk as a key comparator.
At a Glance: Key Oral GLP-1R Agonists in Development
| Molecule | Developer | Type | Dosing Frequency | Development Stage |
| Danuglipron (PF-06882961) | Pfizer | Small molecule | Once-daily (in development) | Phase 2b (twice-daily formulation discontinued) |
| Orforglipron (LY3502970) | Eli Lilly | Small molecule (non-peptide) | Once-daily | Phase 3 |
| CT-996 | Roche | Small molecule | Once-daily | Phase 1 |
| Oral Semaglutide (Rybelsus) | Novo Nordisk | Peptide with absorption enhancer | Once-daily | Approved |
Head-to-Head Clinical Trial Data
Direct head-to-head trials are the gold standard for comparing the efficacy and safety of different therapeutic agents. While limited, some crucial comparative data has emerged.
Orforglipron vs. Oral Semaglutide (ACHIEVE-3 Trial)
A pivotal Phase 3 head-to-head trial, ACHIEVE-3, directly compared Eli Lilly's orforglipron to Novo Nordisk's oral semaglutide in adults with type 2 diabetes. The 52-week study demonstrated the superiority of orforglipron in both glycemic control and weight loss.[1][2][3][4]
Efficacy Outcomes at 52 Weeks: [1][2][3][4]
| Outcome | Orforglipron (12 mg) | Orforglipron (36 mg) | Oral Semaglutide (7 mg) | Oral Semaglutide (14 mg) |
| Mean A1C Reduction | -1.9% | -2.2% | -1.1% | -1.4% |
| Mean Weight Loss (lbs) | -14.6 lbs (-6.7%) | -19.7 lbs (-9.2%) | -7.9 lbs (-3.7%) | -11.0 lbs (-5.3%) |
| % Patients Achieving A1C <5.7% | N/A | 37.1% | N/A | 12.5% |
Safety and Tolerability: [1]
The safety profile of orforglipron was consistent with previous studies, with the most common adverse events being gastrointestinal in nature and generally mild-to-moderate.[1] Discontinuation rates due to adverse events were higher for orforglipron (8.7% for 12 mg and 9.7% for 36 mg) compared to oral semaglutide (4.5% for 7 mg and 4.9% for 14 mg).[1]
Performance Against Placebo: Danuglipron and CT-996
For other oral GLP-1RAs in development, data is primarily from placebo-controlled trials.
Danuglipron (PF-06882961)
Pfizer's Phase 2b trial of a twice-daily formulation of danuglipron in adults with obesity (without type 2 diabetes) met its primary endpoint of statistically significant weight reduction.[5][6][7][8][9] However, high rates of gastrointestinal side effects and discontinuations have led Pfizer to focus on a once-daily formulation.[5][6]
Efficacy Outcomes (Twice-Daily Formulation): [5][7][8][9]
| Treatment Duration | Dose | Placebo-Adjusted Mean Weight Reduction |
| 26 Weeks | Various | -5% to -9.5% |
| 32 Weeks | Various | -8% to -13% |
Safety and Tolerability: [5][7][8][9]
The most common adverse events were nausea (up to 73%), vomiting (up to 47%), and diarrhea (up to 25%).[5][7][8] Discontinuation rates were high, exceeding 50% across all danuglipron doses compared to approximately 40% for placebo.[5][7][8]
CT-996
Roche's CT-996 has shown promising early results in a Phase 1 trial involving participants with obesity but without type 2 diabetes.[10][11][12][13]
Efficacy Outcomes at 4 Weeks: [10][11][13]
| Outcome | Result |
| Placebo-Adjusted Mean Weight Loss | -6.1% |
Safety and Tolerability: [10][11][13]
CT-996 was reported to be well-tolerated, with most adverse events being mild to moderate gastrointestinal issues.[10][11][13] Notably, there were no treatment discontinuations due to the study drug.[10][11] An important characteristic of CT-996 is that its absorption is not significantly affected by food, allowing for more flexible dosing.[13]
Indirect Comparison: Orforglipron vs. Danuglipron
A meta-analysis of randomized controlled trials has provided an indirect comparison of the efficacy and safety of orforglipron and danuglipron for type 2 diabetes and obesity.[14][15][16]
Efficacy Outcomes (Meta-Analysis): [14]
| Outcome | Danuglipron (Mean Difference vs. Placebo) | Orforglipron (Mean Difference vs. Placebo) |
| HbA1c Reduction | -0.90% | -1.02% |
| Fasting Plasma Glucose Reduction | -24.66 mg/dL | -26.91 mg/dL |
| Weight Reduction | -2.17 kg | -6.28 kg |
Safety and Tolerability (Meta-Analysis): [14][16]
Both oral GLP-1RAs were associated with an increased risk of gastrointestinal adverse events.[14][16]
Mechanism of Action and Signaling Pathways
GLP-1 receptor agonists exert their effects by mimicking the endogenous incretin (B1656795) hormone GLP-1, which potentiates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety. The binding of a GLP-1RA to its receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.
A key pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). Some GLP-1RAs may also signal through β-arrestin pathways, which can be associated with receptor desensitization and internalization.
Interestingly, some of the newer oral GLP-1RAs in development, such as CT-996, are designed as "biased agonists".[10][17] This means they preferentially activate the G-protein/cAMP signaling pathway with minimal recruitment of β-arrestin, which is hypothesized to lead to a better efficacy and tolerability profile.[10][17]
Experimental Protocols and Workflows
The development of oral GLP-1RAs involves a rigorous series of preclinical and clinical studies to evaluate their pharmacology, pharmacokinetics, efficacy, and safety.
Preclinical Evaluation
Receptor Binding and Activation Assays:
A crucial first step is to determine how strongly the investigational drug binds to the GLP-1 receptor and how effectively it activates downstream signaling.
-
Receptor Binding Assays: These assays measure the affinity of the drug for the GLP-1 receptor, typically using a competitive binding format with a radiolabeled ligand.
-
cAMP Assays: These functional assays quantify the production of cyclic AMP in cells expressing the GLP-1 receptor following stimulation with the drug. This is a key measure of G-protein-coupled signaling.
Clinical Development Workflow
Clinical development for oral GLP-1RAs typically follows a multi-phase process to establish safety and efficacy in humans.
-
Phase 1: These are first-in-human studies, usually in healthy volunteers, to assess safety, tolerability, and pharmacokinetics (PK). They often involve single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
-
Phase 2: These studies are conducted in the target patient population (e.g., individuals with type 2 diabetes or obesity) to evaluate the drug's efficacy at different doses (dose-ranging) and to further assess its safety profile.
-
Phase 3: These are large-scale, pivotal trials designed to confirm the efficacy and safety of the selected dose(s) in a broader patient population, often comparing the investigational drug to a placebo or an active comparator.
Conclusion
The development of oral GLP-1 receptor agonists is rapidly advancing, with several promising candidates in late-stage clinical trials. The head-to-head data from the ACHIEVE-3 trial suggest that orforglipron may offer superior glycemic control and weight loss compared to the currently approved oral semaglutide. Meanwhile, early data for CT-996 indicate a potent weight loss effect with a favorable dosing profile. The future of danuglipron will depend on the success of its once-daily formulation.
For researchers and drug development professionals, the ongoing clinical trials and forthcoming data for these and other oral GLP-1RAs will be critical to watch. The key differentiating factors will likely be the balance of efficacy and tolerability, as well as the convenience of the dosing regimen. As more data becomes available, a clearer picture of the therapeutic landscape for oral incretin-based therapies will emerge, ultimately benefiting patients with type 2 diabetes and obesity.
References
- 1. sketchviz.com [sketchviz.com]
- 2. A First-in-Human Phase 1 Randomized Single and Multiple Ascending Dose Study of RPh201 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medpace.com [medpace.com]
- 4. youtube.com [youtube.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. vectormine.com [vectormine.com]
- 7. medium.com [medium.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. southernstarresearch.com [southernstarresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. quanticate.com [quanticate.com]
- 13. medium.com [medium.com]
- 14. Oral Drug Shows 9.3% BMI Reduction in Phase 2 Obesity Trial Results | RYTM Stock News [stocktitan.net]
- 15. fda.gov [fda.gov]
- 16. medium.com [medium.com]
- 17. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
Danuglipron's Preclinical Efficacy: A Comparative Cross-Validation in Animal Models
An in-depth analysis of Danuglipron's performance in preclinical studies, offering a comparative guide for researchers and drug development professionals. This report synthesizes experimental data on the drug's effects on metabolic parameters across different animal models, details the methodologies employed, and visualizes the key signaling pathways and experimental workflows.
Danuglipron (PF-06882961), an oral small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist, has shown significant promise in the treatment of type 2 diabetes and obesity.[1][2] Preclinical studies in various animal models have been crucial in elucidating its mechanism of action and therapeutic potential. This guide provides a comprehensive comparison of Danuglipron's effects in these models, supported by experimental data and detailed protocols.
A key finding in the preclinical evaluation of Danuglipron is its species-specific activity. The drug effectively stimulates the human and monkey GLP-1 receptors but does not activate the rodent (mouse, rat, or rabbit) GLP-1R.[3][4] This necessitated the use of specialized animal models, such as mice with a humanized GLP-1R (hGLP-1R), to assess its efficacy.[5][6][7]
Comparative Efficacy of Danuglipron in Animal Models
The following table summarizes the key quantitative effects of Danuglipron observed in different preclinical animal models.
| Animal Model | Key Parameters | Dosage and Administration | Results |
| Humanized GLP-1R Mice | Glucose Tolerance | 3 mg/kg, subcutaneous | Improved glucose tolerance, with a significant reduction in blood glucose AUC0-120 min.[8] |
| Plasma Insulin (B600854) | 3 mg/kg, subcutaneous | Increased plasma insulin levels following a glucose challenge.[8][9] | |
| Food Intake | 30 mg/kg, subcutaneous | Reduced food intake at multiple time points post-dosing.[5][9] | |
| Cynomolgus Monkeys | Glucose Levels | 1 mg/kg, intravenous | Rapid decrease in plasma glucose levels following a dextrose challenge.[8] |
| Insulin Secretion | 1 mg/kg, intravenous & 5 mg/kg, oral | Increased insulin release in response to glucose stimulation.[8][10] | |
| Food Intake | Not specified | Reduced food intake.[10] | |
| Pharmacokinetics | 1 mg/kg IV, 5 mg/kg oral, 100 mg/kg oral | Dose-dependent plasma concentrations.[8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments conducted to evaluate Danuglipron's effects.
Intraperitoneal Glucose Tolerance Test (IPGTT) in Humanized GLP-1R Mice
This test assesses the ability of an animal to clear a glucose load from its bloodstream.
-
Animal Model: Mice with the human GLP-1R (hGLP-1R) gene.[8]
-
Acclimatization: Animals are housed under standard laboratory conditions with free access to food and water.
-
Fasting: Mice are fasted overnight prior to the experiment.[10]
-
Drug Administration: A single fixed dose of Danuglipron (3 mg/kg) or a vehicle (5% dextrose) is administered subcutaneously.[5][8]
-
Glucose Challenge: After a specific time post-drug administration, a 40% dextrose solution (2 g/kg) is administered intraperitoneally.[8]
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 45, 60, 90, and 120 minutes) after the glucose challenge.[5]
-
Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to determine glucose tolerance. Plasma insulin levels are also measured.[5][8]
Intravenous Glucose Tolerance Test (IVGTT) in Cynomolgus Monkeys
This test evaluates glucose metabolism and insulin response in a non-human primate model.
-
Animal Model: Male cynomolgus monkeys.[10]
-
Acclimatization and Cannulation: Animals are acclimated to the laboratory environment. For intravenous administration and blood sampling, jugular and/or femoral veins may be cannulated.[10]
-
Fasting: Monkeys are fasted overnight.[10]
-
Drug Administration: Danuglipron is administered either as an intravenous infusion (e.g., 1 mg/kg) or orally (e.g., 5 mg/kg).[8][10]
-
Glucose Challenge: A 50% dextrose solution (250 mg/kg) is administered intravenously.[8]
-
Blood Sampling: Blood samples are collected at frequent intervals before and after the glucose challenge to measure plasma glucose and insulin concentrations.[8]
-
Analysis: The effects of Danuglipron on glucose clearance and insulin secretion are assessed by analyzing the time course of plasma glucose and insulin levels.[8]
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Danuglipron's GLP-1R Signaling Pathway
Danuglipron, as a GLP-1R agonist, activates downstream signaling cascades that lead to its therapeutic effects. The primary pathway involves the activation of Gαs, leading to increased cyclic AMP (cAMP) production.[3][4] It also acts as a partial agonist in the β-arrestin pathway.[8]
Caption: Danuglipron's mechanism of action via the GLP-1R signaling pathway.
General Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical assessment of a drug like Danuglipron in animal models.
Caption: A generalized workflow for in vivo preclinical studies of Danuglipron.
References
- 1. Danuglipron – an innovate GLP agonist - literature short review | Quality in Sport [apcz.umk.pl]
- 2. pfizer.com [pfizer.com]
- 3. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. GLP1R Humanized Knockin model | Publication | genOway [genoway.com]
- 7. Danuglipron (PF-06882961) in type 2 diabetes: a randomized, placebo-controlled, multiple ascending-dose phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uaclinical.com [uaclinical.com]
- 9. researchgate.net [researchgate.net]
- 10. Danuglipron | PF-06882961 | Agonist of glucagon-like peptide-1 receptor (GLP-1R) | CAS 2230198-02-2 | TDM2| Buy PF06882961; PF06882961 from Supplier InvivoChem [invivochem.com]
Unraveling the Molecular Handshake: A Comparative Guide to Danuglipron's Interaction with GLP-1R
A deep dive into the binding characteristics of the novel oral GLP-1R agonist, Danuglipron (B610018), and its comparison with other therapeutic alternatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key residues and experimental data validating its mechanism of action.
Danuglipron (PF-06882961) is an orally bioavailable, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), a critical target in the management of type 2 diabetes and obesity.[1][2] Unlike endogenous peptide agonists, Danuglipron's unique binding mode offers a new paradigm for therapeutic intervention. This guide dissects the specific molecular interactions governing Danuglipron's binding to GLP-1R, compares its performance with other GLP-1R agonists, and provides detailed experimental protocols for validation.
Key GLP-1R Residues in Danuglipron Binding
Cryo-electron microscopy (cryo-EM) studies have revealed that Danuglipron binds deep within a pocket formed by transmembrane helices 1, 2, 3, and 7 of the GLP-1R.[3][4] This is a distinct binding site compared to the two-domain binding model of the native GLP-1 peptide.[3] Mutagenesis studies have been pivotal in identifying the primate-specific tryptophan residue at position 33 (W33) in the N-terminal extracellular domain (ECD) as a critical determinant of Danuglipron's binding and efficacy.[1][2][5] This explains the observed increase in insulin (B600854) levels in primates but not in rodents, which possess a serine (S) at this position.[1][2]
In addition to the crucial role of W33, Danuglipron's interaction with the GLP-1R is further stabilized by hydrogen bonds with extracellular loops 1 and 2 (ECL1 and ECL2).[3][4][6] This contrasts with peptide agonists like GLP-1, which primarily interact with ECL2.[6]
Comparative Binding Affinities and Functional Potency
The binding affinity and functional potency of Danuglipron have been characterized and compared to other GLP-1R agonists. The data underscores Danuglipron's nanomolar potency in activating GLP-1R signaling.
| Compound | Receptor | Binding Affinity (Ki) | Functional Potency (cAMP Assay) | Reference |
| Danuglipron | Human GLP-1R | 80 nM | Nanomolar potency | [1][7] |
| Danuglipron | Human GLP-1R | 360 nM | - | [6] |
| PF-06883365 (Danuglipron analog) | Human GLP-1R | Higher than Danuglipron | - | [3][4] |
| Endogenous GLP-1 | Human GLP-1R | - | Potent agonist | [1] |
| Liraglutide (Peptide agonist) | Human GLP-1R | - | Approved for T2DM and obesity | [1] |
| Semaglutide (Peptide agonist) | Human GLP-1R | - | Approved for T2DM and obesity | [1] |
Signaling Pathway Activation
Upon binding to the GLP-1R, Danuglipron activates the canonical Gαs-mediated signaling cascade, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][8] This signaling pathway is crucial for stimulating insulin secretion in a glucose-dependent manner.[1] Furthermore, Danuglipron has been shown to engage β-arrestin-1 and β-arrestin-2, which are involved in receptor internalization and arrestin-dependent signaling.[1]
Experimental Protocols
Validating the binding and function of GLP-1R agonists like Danuglipron involves a series of well-established experimental protocols.
Site-Directed Mutagenesis
Objective: To identify key amino acid residues in GLP-1R involved in Danuglipron binding and signaling.
Methodology:
-
Generate mutant GLP-1R constructs with single amino acid substitutions at potential binding sites (e.g., W33S) using a site-directed mutagenesis kit.
-
Transfect mammalian cells (e.g., HEK293 or CHO cells) with wild-type or mutant GLP-1R plasmids.
-
Confirm the expression of the receptors via Western blotting or flow cytometry using a tagged receptor or a specific antibody.
-
Perform radioligand binding assays and functional assays (e.g., cAMP accumulation) on cells expressing wild-type and mutant receptors to assess changes in Danuglipron's binding affinity and potency.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Danuglipron for the GLP-1R.
Methodology:
-
Prepare cell membranes from cells stably expressing the human GLP-1R.[9]
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]PF-06883365) of known affinity and a range of concentrations of the unlabeled competitor (Danuglipron).[9]
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To measure the functional potency of Danuglipron in activating the GLP-1R signaling pathway.
Methodology:
-
Seed cells expressing the GLP-1R in a multi-well plate.[10][11]
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of Danuglipron for a defined period.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.[8][10]
-
Plot the dose-response curve and determine the EC50 value (concentration that elicits 50% of the maximal response).
References
- 1. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular docking of danuglipron uncovers potential crossovers between GLP-1R and the endocannabinoid system | microPublication [micropublication.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uaclinical.com [uaclinical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. indigobiosciences.com [indigobiosciences.com]
Oral GLP-1R Agonists: A Comparative Analysis of Safety Profiles for Researchers
A detailed examination of the safety and tolerability of oral semaglutide (B3030467) (Rybelsus®), and the investigational agents danuglipron (B610018) and orforglipron (B8075279), supported by clinical trial data and experimental protocols.
The advent of oral glucagon-like peptide-1 receptor (GLP-1R) agonists marks a significant advancement in the management of type 2 diabetes and obesity, offering a more convenient alternative to injectable formulations. This guide provides a comparative analysis of the safety profiles of the approved oral GLP-1R agonist, semaglutide (Rybelsus®), and two investigational agents, danuglipron and orforglipron. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative safety data, detailed experimental methodologies, and a visualization of the GLP-1R signaling pathway.
Comparative Safety Profiles: A Tabular Overview
The safety and tolerability of oral GLP-1R agonists are primarily characterized by gastrointestinal adverse events, which are typically dose-dependent and transient. The following table summarizes the key safety findings from major clinical trials for oral semaglutide (from the PIONEER program), danuglipron (from a Phase 2b study in obesity), and orforglipron (from the ACHIEVE-1 Phase 3 trial).
| Adverse Event (AE) | Oral Semaglutide (Rybelsus®) [PIONEER Program] | Danuglipron [Phase 2b Obesity Trial] | Orforglipron [ACHIEVE-1 Trial] |
| Common AEs (>5%) | Nausea, Diarrhea, Vomiting, Constipation, Decreased Appetite, Abdominal Pain | Nausea, Vomiting, Diarrhea | Diarrhea, Nausea, Dyspepsia, Constipation, Vomiting |
| Nausea (%) | 5-16 | Up to 73 | 13-18 |
| Vomiting (%) | 3-8 | Up to 47 | 5-14 |
| Diarrhea (%) | 7-9 | Up to 25 | 19-26 |
| Discontinuation due to AEs (%) | 4-11 | >50 (across all doses) | Not explicitly reported in top-line results |
| Serious AEs | Consistent with the GLP-1RA class; no new safety signals identified.[1] Pancreatitis and gallbladder problems are noted as potential serious side effects. | No new safety signals were reported.[2][3] | Consistent with the established GLP-1 class.[4][5][6] |
| Other Notable AEs | Increased amylase and lipase. | Not associated with increased incidence of liver enzyme elevation compared to placebo.[2][3] | Generally mild to moderate in severity.[6] |
Key Experimental Protocols
Understanding the methodologies employed in the pivotal clinical trials is crucial for interpreting the safety data. Below are summaries of the experimental protocols for the key trials of each agent.
Oral Semaglutide: The PIONEER Clinical Trial Program
The PIONEER program is a series of Phase 3a clinical trials that investigated the efficacy and safety of oral semaglutide in adults with type 2 diabetes across various stages of the disease and treatment regimens.[7][8][9][10][11]
-
Study Design: The trials were randomized, double-blind (in most cases), placebo- and/or active-controlled, parallel-group studies.[7][8]
-
Participant Population: Adults with type 2 diabetes, with varying baseline characteristics including duration of diabetes, background medications, and presence of comorbidities like renal impairment or high cardiovascular risk.[9][10]
-
Intervention: Participants received once-daily oral semaglutide (3 mg, 7 mg, or 14 mg) or a comparator (placebo or active drug such as sitagliptin, empagliflozin, or liraglutide).[7] The starting dose was 3 mg once daily, which was titrated up to the maintenance doses.[7]
-
Safety Assessments: Safety was assessed through the monitoring and recording of adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests (including amylase and lipase). AEs were coded using the Medical Dictionary for Regulatory Activities (MedDRA). An external, independent committee adjudicated key cardiovascular events in the PIONEER 6 trial.[1]
Danuglipron: Phase 2b Obesity Trial (NCT04707313)
This trial evaluated the efficacy and safety of danuglipron in adults with obesity without type 2 diabetes.[2][3][12]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.[2][12]
-
Participant Population: Adults aged 18-75 years with obesity (BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity) and without diabetes.[12]
-
Intervention: Participants were randomized to receive danuglipron or placebo twice daily for 26 or 32 weeks. Danuglipron doses were escalated at 1-, 2-, or 4-week intervals to target doses ranging from 40 mg to 200 mg twice daily.[12]
-
Safety Assessments: Safety and tolerability were assessed by monitoring AEs, SAEs, vital signs, ECGs, and clinical laboratory parameters.[12] The high discontinuation rates observed were a key safety-related finding.[2][3][13]
Orforglipron: ACHIEVE-1 Phase 3 Trial
The ACHIEVE-1 trial was a pivotal study that assessed the safety and efficacy of orforglipron in adults with type 2 diabetes.[4][5][6][14]
-
Study Design: A 40-week, randomized, double-blind, placebo-controlled, parallel-group study.[4][5][14]
-
Participant Population: Adults with type 2 diabetes who had inadequate glycemic control with diet and exercise alone. Participants had a baseline HbA1c between ≥7.0% and ≤9.5% and a BMI of ≥23 kg/m ².[6][14]
-
Intervention: 559 participants were randomized in a 1:1:1:1 ratio to receive either 3 mg, 12 mg, or 36 mg of orforglipron or a placebo once daily.[4][6]
-
Safety Assessments: The safety profile was evaluated by monitoring AEs and SAEs. The reported AEs were primarily gastrointestinal and were generally mild to moderate in severity.[6][15]
Visualizing the Mechanism: GLP-1R Signaling Pathway
The therapeutic and adverse effects of GLP-1R agonists are mediated through the activation of the GLP-1 receptor, a class B G protein-coupled receptor. The binding of an agonist initiates a cascade of intracellular signaling events.
Caption: GLP-1 Receptor Signaling Pathway.
Conclusion
Oral GLP-1R agonists represent a significant therapeutic evolution, offering the potential for improved patient adherence and convenience. The safety profiles of oral semaglutide, danuglipron, and orforglipron are broadly consistent with the established GLP-1RA class, with gastrointestinal side effects being the most common. However, the high discontinuation rates observed with the twice-daily formulation of danuglipron highlight the importance of optimizing dosing and formulation to enhance tolerability. As more data from ongoing and future clinical trials become available, a more nuanced understanding of the comparative safety of these agents will emerge, further guiding their development and clinical application. Researchers should continue to monitor the long-term safety data and head-to-head comparative studies to fully characterize the risk-benefit profile of this promising class of oral therapeutics.
References
- 1. Oral semaglutide demonstrated cardiovascular safety in people with type 2 diabetes and established cardiovascular disease or high cardiovascular risk in PIONEER 6 trial [prnewswire.com]
- 2. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, Danuglipron, in Adults with Obesity | Pfizer [pfizer.com]
- 3. biopharmaboardroom.com [biopharmaboardroom.com]
- 4. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 5. Oral GLP-1 Drug Shines in Phase III ACHIEVE-1 Trial, Lilly Says | tctmd.com [tctmd.com]
- 6. Lilly's oral GLP-1, orforglipron, demonstrated statistically significant efficacy results and a safety profile consistent with injectable GLP-1 medicines in successful Phase 3 trial [prnewswire.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. PIONEER 1: Randomized Clinical Trial of the Efficacy and Safety of Oral Semaglutide Monotherapy in Comparison With Placebo in Patients With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of oral semaglutide in patients with type 2 diabetes and moderate renal impairment (PIONEER 5): a placebo-controlled, randomised, phase 3a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajmc.com [ajmc.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of danuglipron (PF-06882961) in adults with obesity: A randomized, placebo-controlled, dose-ranging phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pfizer’s weight loss drug hits primary endpoint in Phase IIb trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. hcplive.com [hcplive.com]
- 15. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
Oral Small Molecule GLP-1R Agonists: A Comparative Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for type 2 diabetes (T2D) and obesity is rapidly evolving with the emergence of orally available, small molecule glucagon-like peptide-1 receptor (GLP-1R) agonists. These innovative nonpeptidic agents offer a convenient alternative to injectable peptide-based therapies, potentially improving patient adherence and accessibility. This guide provides a meta-analysis of publicly available clinical trial data for key small molecule GLP-1R agonists, focusing on their efficacy and safety profiles.
Mechanism of Action: The GLP-1R Signaling Pathway
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis and appetite regulation.[1] Upon nutrient intake, GLP-1 is released from intestinal L-cells and binds to its receptor (GLP-1R), a G protein-coupled receptor expressed in various tissues, including pancreatic β-cells, the brain, and the gastrointestinal tract.[1][2]
Activation of the GLP-1R initiates a cascade of intracellular signaling events.[3] It primarily couples to the Gαs subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (camp).[2][3] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn promote glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release.[2]
Beyond its effects on glycemic control, GLP-1R activation also delays gastric emptying and promotes satiety, contributing to weight loss.[3][4] Some small molecule agonists are designed to be "biased," preferentially activating the Gs-cAMP pathway over the β-arrestin pathway, which is associated with receptor internalization and potentially some adverse gastrointestinal effects.[4]
Caption: GLP-1 Receptor Signaling Pathway.
Comparative Efficacy of Oral Small Molecule GLP-1R Agonists
The following tables summarize the key efficacy data from clinical trials of orforglipron, danuglipron (B610018), and lotiglipron (B10857036).
Table 1: Change in HbA1c in Patients with Type 2 Diabetes
| Compound | Trial Phase | Dose | Treatment Duration | Baseline HbA1c (%) | Placebo-Adjusted HbA1c Reduction (%) | Citation |
| Orforglipron | Phase 3 (ACHIEVE-1) | 3mg, 12mg, 36mg | 40 weeks | 8.0 | -1.3 to -1.6 | [5][6] |
| Orforglipron | Phase 3 (ACHIEVE-3) | 12mg, 36mg | 52 weeks | Not Reported | -1.9 to -2.2 (vs. oral semaglutide) | [7][8] |
| Danuglipron | Phase 2 | Up to 120mg (twice daily) | 16 weeks | Not Reported | Up to -1.16 | [9][10][11] |
| Lotiglipron | Phase 1 | 180mg | 42 days | Not Reported | -1.61 (vs. -0.61 for placebo) | [12][13] |
| Lotiglipron | Phase 2 | Up to 80mg | 16 weeks | Not Reported | Up to -1.44 | [14][15] |
Table 2: Change in Body Weight in Patients with Obesity (Without T2D)
| Compound | Trial Phase | Dose | Treatment Duration | Placebo-Adjusted Weight Reduction (%) | Citation |
| Orforglipron | Phase 3 (ATTAIN-1) | 6mg, 12mg, 36mg | 72 weeks | -7.8 to -12.4 | [16][17] |
| Danuglipron | Phase 2b | 40-200mg (twice daily) | 26-32 weeks | -5.0 to -12.9 | [9][18][19] |
| Lotiglipron | Phase 2 | Up to 200mg | 20 weeks | Up to -7.47 | [14][15] |
Table 3: Change in Body Weight in Patients with Type 2 Diabetes
| Compound | Trial Phase | Dose | Treatment Duration | Weight Reduction (kg) | Citation |
| Orforglipron | Phase 3 (ACHIEVE-1) | Highest Dose | 40 weeks | ~7.3 kg (16 lbs) | [5] |
| Orforglipron | Phase 3 (ACHIEVE-3) | 12mg, 36mg | 52 weeks | 6.7 kg, 9.2 kg (vs. oral semaglutide) | [7] |
| Danuglipron | Phase 2 | 120mg (twice daily) | 16 weeks | -4.17 (placebo-adjusted) | [10][11] |
| Lotiglipron | Phase 1 | 180mg | 42 days | -5.10 (vs. -2.06 for placebo) | [12][13] |
Safety and Tolerability Profile
The most commonly reported adverse events across the clinical trials for these small molecule GLP-1R agonists are gastrointestinal in nature, which is consistent with the mechanism of action of this drug class.[10][12][17]
Table 4: Common Adverse Events and Discontinuation Rates
| Compound | Most Common Adverse Events | Discontinuation Rate due to AEs | Key Safety Notes | Citation |
| Orforglipron | Nausea, constipation, diarrhea, vomiting (typically mild-to-moderate) | 21-24% across doses in ATTAIN-1 | No hepatic safety signal observed. | [6][16] |
| Danuglipron | Nausea (up to 73%), vomiting (up to 47%), diarrhea (up to 25%) | >50% across all doses in a Phase 2b obesity trial | High discontinuation rates observed with twice-daily formulation. A once-daily formulation is under investigation. No association with increased liver enzymes compared to placebo. | [9][18][20] |
| Lotiglipron | Nausea | Not explicitly stated for all trials | Development discontinued (B1498344) due to observations of elevated liver transaminases in a subset of participants. | [11][14][21] |
Experimental Protocols: A General Overview
While specific, detailed protocols for each cited experiment are proprietary to the sponsoring pharmaceutical companies, the general methodologies employed in these late-stage clinical trials follow established standards for drug evaluation in T2D and obesity.
General Clinical Trial Workflow for a Small Molecule GLP-1R Agonist
Caption: Generalized Clinical Trial Workflow.
A typical Phase 2 or 3 randomized controlled trial for a small molecule GLP-1R agonist would involve the following key elements:
-
Study Design: Randomized, double-blind, placebo-controlled, and often including an active comparator arm.[12][19]
-
Participant Population: Clearly defined inclusion and exclusion criteria. For T2D trials, this would include patients with inadequate glycemic control on diet and exercise alone or on a stable dose of metformin.[5][10] For obesity trials, participants would have a specified Body Mass Index (BMI) with or without weight-related comorbidities.[17][19]
-
Intervention: Participants are randomized to receive different doses of the investigational drug or a placebo, typically administered orally once or twice daily.[12][19] Dose-escalation schemes are common to improve tolerability.[19]
-
Primary Endpoints:
-
Secondary Endpoints: These often include the proportion of patients achieving specific HbA1c targets (e.g., <7.0%), change in fasting plasma glucose, change in body weight (in T2D trials), and changes in cardiovascular risk factors such as blood pressure and lipid profiles.[5][16]
-
Safety Assessments: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and laboratory parameters, with a particular focus on gastrointestinal tolerability and liver function tests.[12][19]
Conclusion
Oral small molecule GLP-1R agonists represent a significant advancement in the management of type 2 diabetes and obesity. Orforglipron has demonstrated robust efficacy in reducing both HbA1c and body weight in Phase 3 trials, with a safety profile consistent with the GLP-1R agonist class.[5][7][16] Danuglipron also showed significant efficacy, though its development is now focused on a once-daily formulation to improve tolerability.[9][20] The discontinuation of lotiglipron due to concerns about liver enzyme elevations highlights the ongoing challenges in developing safe and effective small molecule drugs for this target.[11][14]
As more data from ongoing and future clinical trials become available, a clearer picture of the comparative efficacy and safety of these agents will emerge, further informing their potential role in clinical practice. The development of these oral therapies holds the promise of broadening the reach of GLP-1R agonist treatment to a larger patient population.
References
- 1. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 2. mdpi.com [mdpi.com]
- 3. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. Eli Lilly’s shares up as oral GLP-1RA scores in first Phase III trial [clinicaltrialsarena.com]
- 7. hcplive.com [hcplive.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, Danuglipron, in Adults with Obesity | Pfizer [pfizer.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Pfizer Provides Update on GLP-1-RA Clinical Development Program for Adults with Obesity and Type 2 Diabetes Mellitus | Pfizer [pfizer.com]
- 12. Once-daily oral small-molecule glucagon-like peptide-1 receptor agonist lotiglipron (PF-07081532) for type 2 diabetes and obesity: Two randomized, placebo-controlled, multiple-ascending-dose Phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of an oral small-molecule glucagon-like peptide-1 receptor agonist, lotiglipron, for type 2 diabetes and obesity: A dose-ranging, phase 2, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 17. Oral GLP-1 drug promotes substantial weight loss in trial | Cornell Chronicle [news.cornell.edu]
- 18. biopharmaboardroom.com [biopharmaboardroom.com]
- 19. Efficacy and safety of danuglipron (PF-06882961) in adults with obesity: A randomized, placebo-controlled, dose-ranging phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oral GLP-1 Drug Danuglipron to Move Forward, but With Tweaks to Dose | tctmd.com [tctmd.com]
- 21. Oral Small-Molecule GLP-1 Receptor Agonists: Mechanistic Insights and Emerging Therapeutic Strategies | Scilit [scilit.com]
Oral Danuglipron Demonstrates Competitive Efficacy in Glycemic Control and Weight Management Compared to Injectable GLP-1R Agonists
For Immediate Release
A comprehensive review of clinical trial data reveals that the oral small-molecule GLP-1 receptor agonist, danuglipron (B610018), exhibits promising efficacy in both glycemic control and weight reduction, positioning it as a viable oral alternative to established injectable GLP-1R agonists like semaglutide (B3030467) and liraglutide (B1674861). This comparison guide provides a detailed analysis of the available data for researchers, scientists, and drug development professionals.
The landscape of treatment for type 2 diabetes and obesity has been revolutionized by the advent of Glucagon-like peptide-1 receptor (GLP-1R) agonists. While injectable formulations have demonstrated significant therapeutic benefits, the development of an effective oral agent has been a key objective to improve patient adherence and convenience. Danuglipron, a novel small-molecule GLP-1R agonist, has shown significant promise in this domain. This guide benchmarks the efficacy of danuglipron against the well-established injectable GLP-1R agonists, semaglutide and liraglutide, based on key clinical trial data.
Efficacy in Glycemic Control and Weight Reduction: A Comparative Analysis
Quantitative data from various clinical trials have been summarized to facilitate a direct comparison of the efficacy of danuglipron, semaglutide, and liraglutide in reducing HbA1c levels and body weight.
| Drug (Trial Name) | Dosage | Duration | Mean HbA1c Reduction (Placebo-Adjusted) | Mean Weight Loss (Placebo-Adjusted) |
| Danuglipron (Phase 2b) | 80mg & 120mg twice daily | 16 weeks | Up to -1.16% | -2.04 kg to -4.17 kg[1] |
| Danuglipron (Phase 2a - T2D) | 80mg, 120mg, 200mg twice daily | 12 weeks | -1.04% to -1.57% | -1.93 kg to -5.38 kg[2] |
| Danuglipron (Phase 2b - Obesity) | 40mg-200mg twice daily | 26-32 weeks | N/A | -5% to -13%[3][4] |
| Semaglutide (SUSTAIN 1-5) | 0.5mg & 1.0mg once weekly | 30-56 weeks | Superior to comparators | 2.3 kg to 6.3 kg[5] |
| Semaglutide (SUSTAIN 1-5 & 7 Meta-analysis) | 0.5mg & 1.0mg once weekly | N/A | 1.4% to 1.8% (from baseline)[6] | 3.8 kg to 5.8 kg (from baseline)[6] |
| Liraglutide (LEAD Program) | 1.2mg & 1.8mg once daily | 26-52 weeks | 0.8% to 1.5% greater than comparator | Up to 3.4 kg[7] |
| Liraglutide (Real-world - Pakistan) | Not specified | 24 months | -1.45% (from baseline) | -7.51 kg (from baseline)[8] |
Understanding the Mechanism: The GLP-1 Receptor Signaling Pathway
GLP-1 receptor agonists exert their therapeutic effects by mimicking the action of the endogenous incretin (B1656795) hormone GLP-1. Upon binding to the GLP-1 receptor, a cascade of intracellular signaling events is initiated, leading to improved glucose homeostasis and reduced appetite.
Experimental Protocols: A Look into the Clinical Trials
The efficacy data presented is derived from robust, randomized, and controlled clinical trials. The general methodologies employed in these key studies are outlined below.
Danuglipron Phase 2b Trial (NCT04707313)
-
Objective: To evaluate the efficacy and safety of danuglipron in adults with obesity and without type 2 diabetes.[3][9]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.[3][9]
-
Participant Population: 411 adults with type 2 diabetes whose condition was inadequately controlled by diet and exercise.[1]
-
Intervention: Participants were randomized to receive placebo or one of five twice-daily doses of danuglipron for 16 weeks.[1]
-
Primary Endpoint: Change from baseline in HbA1c.[1]
-
Secondary Endpoints: Changes in fasting plasma glucose and body weight.[1]
Semaglutide SUSTAIN Program (e.g., SUSTAIN 3, NCT01885208)
-
Objective: To compare the efficacy and safety of once-weekly semaglutide with other glucose-lowering agents in patients with type 2 diabetes.
-
Study Design: The SUSTAIN program consisted of a series of phase 3, randomized, controlled, multicenter trials with varying comparators (placebo, active comparators) and patient populations.[10][11] For example, SUSTAIN 3 was a 56-week, open-label, active-comparator, parallel-group trial.[10]
-
Participant Population: Adults with type 2 diabetes inadequately controlled on one or two oral antidiabetic drugs.[10]
-
Intervention: Once-weekly subcutaneous injections of semaglutide (e.g., 1.0 mg) versus a comparator (e.g., exenatide (B527673) ER 2.0 mg).[10]
-
Primary Endpoint: Change from baseline in HbA1c at the end of the treatment period.[10]
-
Secondary Endpoints: Change in body weight and the proportion of patients achieving specific HbA1c targets.
Liraglutide LEAD™ (Liraglutide Effect and Action in Diabetes) Program
-
Objective: To evaluate the efficacy and safety of once-daily liraglutide in adults with type 2 diabetes.[12][13]
-
Study Design: A series of phase 3, randomized, double-blind, placebo- or active-controlled trials.[7]
-
Participant Population: The LEAD program included a broad range of patients with type 2 diabetes, from drug-naïve to those on combination therapies.
-
Intervention: Once-daily subcutaneous injections of liraglutide (e.g., 1.2 mg or 1.8 mg) as monotherapy or as an add-on to other antidiabetic drugs, compared with placebo or active comparators.[7]
-
Primary Endpoint: Change in HbA1c from baseline.
-
Secondary Endpoints: Changes in body weight, fasting plasma glucose, and beta-cell function.
Conclusion
The available clinical trial data for danuglipron demonstrates its potential as a potent oral GLP-1R agonist, with efficacy in both HbA1c reduction and weight loss that is competitive with established injectable agents like semaglutide and liraglutide. While direct head-to-head trials are necessary for a definitive comparison, the current evidence suggests that danuglipron could offer a significant advancement in the management of type 2 diabetes and obesity, providing a much-anticipated oral therapeutic option for patients and clinicians. Further phase 3 studies will be crucial in fully elucidating its long-term safety and efficacy profile.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Tolerability, safety and pharmacodynamics of oral, small-molecule glucagon-like peptide-1 receptor agonist danuglipron for type 2 diabetes: A 12-week, randomized, placebo-controlled, Phase 2 study comparing different dose-escalation schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, Danuglipron, in Adults with Obesity | Pfizer [pfizer.com]
- 4. biopharmaboardroom.com [biopharmaboardroom.com]
- 5. Semaglutide induces weight loss in subjects with type 2 diabetes regardless of baseline BMI or gastrointestinal adverse events in the SUSTAIN 1 to 5 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Improvement in glycated haemoglobin evaluated by baseline body mass index: a meta‐analysis of the liraglutide phase III clinical trial programme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term clinical efficacy of liraglutide for type 2 diabetes: real-world evidence and outcomes from Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topline phase IIb results of oral GLP-1R agonist, danuglipron, in adults with obesity - Medthority [medthority.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Original Article [sciencehub.novonordisk.com]
- 13. Liraglutide Effect and Action in Diabetes (LEAD™) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cardiovascular Outcome Potential of Danuglipron-like Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of type 2 diabetes (T2D) and obesity management has been reshaped by the advent of Glucagon-like peptide-1 receptor agonists (GLP-1 RAs). Beyond their potent glycemic and weight-lowering effects, several agents in this class have demonstrated significant cardiovascular (CV) benefits.[1][2] This guide provides a comparative assessment of the cardiovascular outcome potential of danuglipron (B610018), a novel oral small-molecule GLP-1 RA, in the context of other established alternatives.
While the development of danuglipron for obesity was discontinued (B1498344) due to high rates of adverse events and a case of potential liver injury, its unique properties and preclinical data offer valuable insights for future drug development.[3][4] This document summarizes available clinical trial data, details relevant experimental protocols, and visualizes key biological pathways to provide a comprehensive resource for the scientific community.
Danuglipron: A Profile
Danuglipron (PF-06882961) is a novel, oral, small-molecule GLP-1 RA.[5] Unlike the majority of approved GLP-1 RAs, which are injectable peptides, danuglipron's small-molecule nature allows for oral administration without the strict fasting requirements associated with oral semaglutide.[6]
Clinical Development and Efficacy
Phase 2 clinical trials demonstrated that twice-daily danuglipron administration led to statistically significant, dose-dependent reductions in key cardiometabolic risk factors over 12 to 16 weeks in patients with T2D.[6][7]
-
Glycated Hemoglobin (HbA1c): Placebo-adjusted reductions of up to -1.16%.[8]
-
Fasting Plasma Glucose (FPG): Placebo-adjusted reductions up to -33.24 mg/dL.[8]
-
Body Weight: Placebo-adjusted reductions up to -4.17 kg.[8]
However, the therapeutic potential was overshadowed by tolerability issues. Phase 2b studies in adults with obesity showed high discontinuation rates (>50%) across all dose groups, primarily due to gastrointestinal adverse events such as nausea (up to 73%), vomiting (up to 47%), and diarrhea (up to 25%).[9] Ultimately, Pfizer announced the discontinuation of danuglipron's development for chronic weight management after a review of all clinical data and regulatory input.[4]
Comparative Analysis of Cardiovascular Outcome Trials (CVOTs)
No dedicated cardiovascular outcome trial was completed for danuglipron. Therefore, its potential must be inferred by comparing its characteristics with those of GLP-1 RAs that have successfully demonstrated cardiovascular benefits in large-scale trials. The table below summarizes the pivotal CVOTs for leading GLP-1 receptor agonists.
| Drug (Trial Name) | Molecule Type & Administration | Primary Endpoint (MACE-3) | Hazard Ratio (95% CI) vs. Placebo | Key Secondary Outcomes | Patient Population (% with established CVD) |
| Liraglutide (B1674861) (LEADER) [10][11] | Human GLP-1 Analogue (Injectable, once-daily) | CV Death, Non-fatal MI, Non-fatal Stroke | 0.87 (0.78 - 0.97) | CV Death: HR 0.78 (0.66 - 0.93) All-Cause Death: HR 0.85 (0.74 - 0.97)[11] | 81% with established CVD[12] |
| Semaglutide (SUSTAIN-6) [13][14] | Human GLP-1 Analogue (Injectable, once-weekly) | CV Death, Non-fatal MI, Non-fatal Stroke | 0.74 (0.58 - 0.95) | Non-fatal Stroke: HR 0.61 (p=0.04) (Component of primary endpoint) | 83% with established CVD[15] |
| Oral Semaglutide (PIONEER 6) [13][16] | Human GLP-1 Analogue (Oral, once-daily) | CV Death, Non-fatal MI, Non-fatal Stroke | 0.79 (0.57 - 1.11) | CV Death: HR 0.49 (0.28 - 0.86) All-Cause Death: HR 0.51 (0.31 - 0.84)[13][17] | 85% with established CVD or CKD[17] |
| Dulaglutide (REWIND) [18][19] | Human GLP-1 Analogue (Injectable, once-weekly) | CV Death, Non-fatal MI, Non-fatal Stroke | 0.88 (0.79 - 0.99) | Non-fatal Stroke: HR 0.76 (0.61 - 0.95)[15][19] | 31% with established CVD[12][18] |
MACE-3: Major Adverse Cardiovascular Events, a composite of cardiovascular death, non-fatal myocardial infarction (MI), and non-fatal stroke. HR: Hazard Ratio; a value <1.0 indicates a lower risk in the treatment group compared to placebo. CI: Confidence Interval. CVD: Cardiovascular Disease. CKD: Chronic Kidney Disease.
The REWIND trial notably included a majority of patients with only cardiovascular risk factors, rather than established disease, demonstrating the broad applicability of dulaglutide's benefits.[18][19] In contrast, trials like LEADER and SUSTAIN-6 focused on higher-risk populations.[12]
Experimental Protocols & Methodologies
The methodologies of large-scale CVOTs are critical to interpreting their outcomes. Below are summaries of the protocols for key GLP-1 RA trials.
Generalized CVOT Workflow
The diagram below illustrates a typical workflow for a large, randomized, placebo-controlled cardiovascular outcome trial.
LEADER Trial (Liraglutide) Protocol Summary[12][21]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: 9,340 patients with T2D and high CV risk. Inclusion criteria required patients to be either ≥50 years with established cardiovascular or chronic kidney disease, or ≥60 years with specific CV risk factors.[20]
-
Intervention: Patients were randomized to receive either subcutaneous liraglutide (up to 1.8 mg daily) or a matching placebo, in addition to standard of care.
-
Primary Endpoint: The primary outcome was a composite of the first occurrence of death from cardiovascular causes, non-fatal myocardial infarction, or non-fatal stroke (MACE-3). The trial was designed to first test for non-inferiority before testing for superiority.[11]
-
Follow-up: The median follow-up duration was 3.8 years.[11]
REWIND Trial (Dulaglutide) Protocol Summary[19][20]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: 9,901 adults with T2D. A key feature was the broad patient population: only 31% had established cardiovascular disease, while the rest had cardiovascular risk factors. The median baseline A1c was also relatively low at 7.2%.[18][19]
-
Intervention: Patients were randomized to receive either a subcutaneous injection of dulaglutide (1.5 mg) once weekly or a matching placebo, added to their existing antihyperglycemic therapies.[19]
-
Primary Endpoint: The primary outcome was the first occurrence of the MACE-3 composite (non-fatal MI, non-fatal stroke, or CV death).[19]
-
Follow-up: The median follow-up was 5.4 years, the longest for a GLP-1 RA CVOT.[18][19]
Signaling Pathways and Mechanisms of Action
The cardiovascular benefits of GLP-1 RAs are believed to stem from a combination of direct and indirect mechanisms.[21]
Established GLP-1 RA Cardioprotective Pathways
GLP-1 receptors are expressed in various tissues, including the heart and blood vessels.[12] Activation of these receptors initiates signaling cascades that lead to multiple benefits. Indirect effects are mediated by improvements in blood glucose, blood pressure, and body weight.[21][22] Direct effects are thought to involve anti-inflammatory and anti-atherosclerotic actions, improved endothelial function, and direct effects on cardiomyocytes.[1][21]
Proposed Cardioprotective Pathway of Danuglipron
A preclinical study investigating danuglipron in a mouse model of pressure overload-induced cardiac remodeling identified a novel potential mechanism for cardioprotection.[5] The study suggests that danuglipron activates the AMPKα-HSP70 signaling pathway, which in turn promotes protective cellular processes like autophagy and inhibits apoptosis (programmed cell death) in cardiomyocytes.[5] This effect appeared to be independent of systemic glucose regulation, highlighting a potential direct cardiac benefit.[5]
Conclusion
While direct evidence from a dedicated cardiovascular outcome trial for danuglipron is unavailable due to the discontinuation of its development program, an assessment of its potential can be framed by the broader success of the GLP-1 RA class. Compounds like liraglutide, semaglutide, and dulaglutide have established a high benchmark, demonstrating consistent reductions in major adverse cardiovascular events through various direct and indirect mechanisms.[10][23][24]
The preclinical data for danuglipron, suggesting a novel cardioprotective mechanism via the AMPKα-HSP70 pathway, is of significant scientific interest for future drug discovery efforts.[5] However, the clinical experience with danuglipron underscores a critical lesson: achieving a favorable balance between efficacy and tolerability is paramount. The high rates of gastrointestinal side effects and subsequent trial discontinuations proved to be an insurmountable hurdle, highlighting that even with a promising mechanism, the patient experience remains a key determinant of a drug's viability. For researchers and developers, the story of danuglipron serves as a case study in the multifaceted challenge of creating next-generation oral cardiometabolic therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 4. pfizer.com [pfizer.com]
- 5. Danuglipron Ameliorates Pressure Overload‐Induced Cardiac Remodelling Through the AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
- 7. Tolerability, safety and pharmacodynamics of oral, small-molecule glucagon-like peptide-1 receptor agonist danuglipron for type 2 diabetes: A 12-week, randomized, placebo-controlled, Phase 2 study comparing different dose-escalation schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biospace.com [biospace.com]
- 9. biopharmaboardroom.com [biopharmaboardroom.com]
- 10. ajmc.com [ajmc.com]
- 11. Liraglutide and Cardiovascular Outcomes in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiovascular outcome studies with glucagon-like peptide 1 receptor agonists—what will REWIND add? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cardiovascular Safety and Benefits of Semaglutide in Patients With Type 2 Diabetes: Findings From SUSTAIN 6 and PIONEER 6 [frontiersin.org]
- 14. Developing a Comprehensive Approach for Managing Cardiorenal Metabolic Diseases (CRMD) in Saudi Arabia: Thinking beyond Single Disease—Literature Review and Multidisciplinary Consensus Report | springermedizin.de [springermedizin.de]
- 15. medscape.com [medscape.com]
- 16. drsue.ca [drsue.ca]
- 17. primarycarenotebook.com [primarycarenotebook.com]
- 18. lilly.com [lilly.com]
- 19. join.hcplive.com [join.hcplive.com]
- 20. Liraglutide Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results - American College of Cardiology [acc.org]
- 21. ahajournals.org [ahajournals.org]
- 22. diabetesjournals.org [diabetesjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Original Article [sciencehub.novonordisk.com]
Safety Operating Guide
Essential Safety and Handling Guidance for Danuglipron Tromethamine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Danuglipron Tromethamine in a laboratory setting. The following procedural guidance is designed to ensure the safety of all personnel and to provide clear, step-by-step operational and disposal plans.
Danuglipron is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to safety protocols is mandatory.
Hazard Identification and Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment to prevent exposure.[1][2] It is crucial to avoid inhalation, as well as contact with skin and eyes.[1]
| Hazard Statement | Required Personal Protective Equipment |
| H302: Harmful if swallowed | Standard laboratory PPE (lab coat, gloves, eye protection) |
| H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile), lab coat or gown |
| H319: Causes serious eye irritation | Safety glasses with side shields or chemical splash goggles, face shield |
| H335: May cause respiratory irritation | Use in a well-ventilated area, preferably a fume hood. If dust or aerosols may be generated, a respirator may be necessary. |
Note: As no specific Occupational Exposure Limit (OEL) for this compound has been established, it is prudent to treat this compound as a potent pharmaceutical agent and handle it with a high degree of caution.
Safe Handling Workflow
The following diagram outlines the essential steps for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is critical for minimizing exposure risk.
Experimental Protocols: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is tightly sealed.
Preparation and Handling:
-
All handling of solid this compound should be conducted in a certified chemical fume hood or other ventilated enclosure to avoid inhalation of dust.[1]
-
Before handling, don all required PPE as specified in the table above. This includes double gloving if there is a risk of splashing.
-
When weighing the compound, use a microbalance within the fume hood. Use anti-static measures to prevent dispersal of the powder.
-
For dissolution, add the solvent to the solid slowly to avoid splashing.
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.
-
Contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material into a sealed, labeled container for disposal.
-
Decontaminate the spill area thoroughly.
Disposal Plan:
-
All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.
-
If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[1]
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
